Di-tert-butyl piperazine-1,2-dicarboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ditert-butyl piperazine-1,2-dicarboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)10-9-15-7-8-16(10)12(18)20-14(4,5)6/h10,15H,7-9H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOVFVZVAXJHGFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CNCCN1C(=O)OC(C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Di-tert-butyl piperazine-1,2-dicarboxylate CAS number and chemical identifiers
An In-Depth Technical Guide to Asymmetrically Substituted Piperazines: Focus on Di-tert-butyl piperazine-1,2-dicarboxylate Analogues
Executive Summary: The piperazine ring is a cornerstone of modern medicinal chemistry, recognized as a "privileged scaffold" for its prevalence in a wide array of therapeutic agents.[1][2][3] Its unique physicochemical properties allow it to modulate aqueous solubility and lipophilicity, and its two nitrogen atoms provide versatile handles for molecular elaboration. However, harnessing the full synthetic potential of this heterocycle requires precise control over the reactivity of each nitrogen atom and the ring's carbon backbone. This guide provides a detailed technical overview of asymmetrically protected piperazines, with a specific focus on the versatile building block, 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate . We will explore its chemical identity, physicochemical properties, strategic applications in drug discovery, and best practices for its synthesis and handling, providing researchers and drug development professionals with a comprehensive resource for its effective utilization.
Core Chemical Identifiers and Nomenclature
The nomenclature for substituted piperazines can be complex. The topic "this compound" suggests a piperazine ring with two tert-butoxycarbonyl (Boc) groups at the 1 and 2 positions. However, a more common and synthetically versatile analogue in commercial and research settings is the mixed ester, 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate . This compound provides orthogonal protecting groups, enabling selective chemical transformations, which is a cornerstone of modern synthetic strategy. This guide will focus on this specific analogue.
Its primary chemical identifiers are consolidated below for clarity and accurate sourcing.
| Identifier | Value | Source |
| CAS Number | 129799-15-1 | [4][5][6] |
| Molecular Formula | C11H20N2O4 | [4][5][6] |
| IUPAC Name | 1-O-tert-butyl 2-O-methyl piperazine-1,2-dicarboxylate | [6] |
| Common Synonyms | 1-tert-butyl 2-methyl 1,2-piperazinedicarboxylate, N-Boc-Piperazine-2-carboxylic Acid Methyl Ester, Methyl 1-Boc-piperazine-2-carboxylate | [5][6][7] |
| InChI | 1S/C11H20N2O4/c1-11(2,3)17-10(15)13-6-5-12-7-8(13)9(14)16-4/h8,12H,5-7H2,1-4H3 | |
| InChIKey | BRXKHIPPSTYCKO-UHFFFAOYSA-N | |
| Canonical SMILES | CC(C)(C)OC(=O)N1CCNCC1C(=O)OC | [6] |
Physicochemical and Safety Profile
Understanding the physical properties and safety requirements is critical for the effective and safe implementation of any chemical reagent in a laboratory setting.
Physical and Chemical Properties
| Property | Value | Source |
| Molecular Weight | 244.29 g/mol | [4][5][6] |
| Appearance | Liquid, Solid, or Semi-solid | |
| Storage Temperature | 2-8 °C, under inert atmosphere, in a dark place | |
| Purity | Typically ≥97% |
Safety and Handling
This compound is classified as hazardous and requires careful handling in a controlled laboratory environment.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[8]
Experimental Protocol: Standard Handling Procedure
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to avoid inhalation of vapors or dust.[9] Ensure that an eyewash station and safety shower are readily accessible.[10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles meeting EN166 standards.[9][10]
-
Dispensing: As the material can be a solid or semi-solid, use a spatula or appropriate tool for transfers. Avoid generating dust. Keep the container tightly closed when not in use.
-
Storage: Store the container in a refrigerator at 2-8°C, under an inert atmosphere (e.g., argon or nitrogen) as recommended.[11]
-
Disposal: Dispose of waste materials and contaminated gloves in accordance with local, state, and federal regulations for chemical waste.[12]
The Piperazine Scaffold: A Privileged Element in Drug Design
The piperazine heterocycle is a recurring motif in a vast number of FDA-approved drugs, including the anticancer agent Imatinib and the antibacterial Ciprofloxacin.[3][13] Its prevalence is not coincidental; the scaffold confers several advantageous properties:
-
Modulation of Physicochemical Properties: The two nitrogen atoms can be protonated at physiological pH, which significantly enhances aqueous solubility—a critical factor for drug bioavailability.
-
Versatile Synthetic Handles: The secondary amines provide nucleophilic sites for introducing a wide range of substituents, allowing for fine-tuning of a molecule's interaction with its biological target.[3]
-
Structural Rigidity and Vectorial Orientation: The chair-like conformation of the piperazine ring provides a rigid scaffold that can orient substituents in specific vectors, which is crucial for optimizing binding affinity to protein targets.
The primary challenge and opportunity lie in the selective functionalization of the two nitrogen atoms. This is where asymmetrically protected building blocks like 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate become indispensable.
Caption: Core advantages of the piperazine motif in drug discovery.
Synthesis and Mechanistic Rationale
The synthesis of asymmetrically functionalized piperazines relies on the strategic use of protecting groups with orthogonal stability. In the case of 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate, the tert-butoxycarbonyl (Boc) group at N1 and the methyl ester at C2 serve this purpose perfectly. The Boc group is labile under acidic conditions, while the ester can be hydrolyzed under basic conditions, allowing for selective deprotection and subsequent functionalization.
Experimental Protocol: Conceptual Synthetic Workflow
-
Step 1: Selective N1-Boc Protection.
-
Rationale: The N1 nitrogen of piperazine-2-carboxylic acid is more sterically accessible and is typically protected first. Using di-tert-butyl dicarbonate (Boc₂O) under basic conditions is the standard method for this transformation.[14][15]
-
Procedure: Dissolve piperazine-2-carboxylic acid in a suitable solvent mixture (e.g., dioxane/water). Cool the solution to 0°C. Add a base (e.g., NaOH) followed by the slow addition of Boc₂O. Allow the reaction to warm to room temperature and stir until completion, monitored by TLC or LC-MS.
-
-
Step 2: Carboxylic Acid Esterification.
-
Rationale: The carboxylic acid at the C2 position is then converted to a methyl ester. This step renders the position stable to many reaction conditions while providing a functional handle that can be later modified (e.g., via amidation or reduction).
-
Procedure: Dissolve the N-Boc protected intermediate from Step 1 in methanol. Add a catalyst, such as thionyl chloride (SOCl₂) or an acid catalyst (e.g., H₂SO₄), and heat to reflux.[2] Monitor the reaction for the disappearance of the starting material.
-
-
Step 3: Work-up and Purification.
-
Procedure: After the reaction is complete, quench the reaction mixture and perform a liquid-liquid extraction with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product via column chromatography to yield the final compound.
-
Caption: Conceptual workflow for the synthesis of the target compound.
Applications in Drug Discovery and Organic Synthesis
The true value of 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate lies in its capacity as a versatile scaffold for building molecular complexity through sequential and site-selective reactions.
-
Functionalization at N4: The unprotected N4 nitrogen is a nucleophile, readily participating in reactions such as reductive amination, amide bond formation, and arylation (e.g., Buchwald-Hartwig coupling). This allows for the introduction of a wide variety of substituents to explore structure-activity relationships (SAR).[16]
-
Modification of the C2-Ester: The methyl ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides. Alternatively, the ester can be reduced to a primary alcohol, providing another point for diversification.
-
Functionalization at N1 (Post-Deprotection): After performing chemistry at N4 and/or C2, the Boc group at N1 can be cleanly removed using an acid like trifluoroacetic acid (TFA) or HCl in dioxane.[3] This reveals the N1 amine for a second round of functionalization, completing the synthesis of a tri-substituted piperazine derivative.
This step-wise approach is fundamental to constructing libraries of complex small molecules for high-throughput screening in drug discovery programs.[3][16]
Sources
- 1. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. connectjournals.com [connectjournals.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 001chemical.com [001chemical.com]
- 5. pharmaffiliates.com [pharmaffiliates.com]
- 6. 1-(1,1-Dimethylethyl) 2-methyl 1,2-piperazinedicarboxylate | C11H20N2O4 | CID 2756818 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 1-(tert-Butyl) 2-methyl piperazine-1,2-dicarboxylate | 129799-15-1 [sigmaaldrich.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. static.cymitquimica.com [static.cymitquimica.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. tcichemicals.com [tcichemicals.com]
- 12. fishersci.com [fishersci.com]
- 13. BJOC - Opportunities and challenges for direct C–H functionalization of piperazines [beilstein-journals.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. 1-BOC-Piperazine: Applications in Chemical Synthesis and its Preparation Method_Chemicalbook [chemicalbook.com]
Role of Di-tert-butyl piperazine-1,2-dicarboxylate in peptidomimetic drug discovery
Title: The Architect’s Anchor: Di-tert-butyl Piperazine-1,2-dicarboxylate in Peptidomimetic Design Subtitle: A Technical Deep Dive into Scaffold Utility, Conformational Control, and Synthetic Protocols
Executive Summary
In the realm of peptidomimetic drug discovery, This compound represents a critical intersection of structural rigidity and synthetic versatility. While nomenclature often overlaps in commercial catalogs, this guide addresses the two distinct chemical entities this term typically references: the Piperazine-2-carboxylic acid (PCA) scaffold (an N1, C2-functionalized constrained amino acid) and the Hexahydropyridazine scaffold (an N1, N2-functionalized azaproline precursor).
This guide serves as a definitive manual for leveraging these scaffolds to constrain peptide backbones, induce specific secondary structures (
Part 1: Structural Disambiguation & Scaffold Architecture
Before designing a synthetic route, one must rigorously identify the core scaffold. The term "this compound" is frequently used to describe two structurally distinct but functionally related peptidomimetics.
The True Piperazine: Piperazine-2-Carboxylic Acid (PCA)
-
Chemical Structure: N1-Boc-Piperazine-2-carboxylic acid tert-butyl ester.
-
Role: A cyclic
-amino acid surrogate (homologue of proline). -
Conformation: Adopts a chair conformation. The N1-C2 constraint restricts the
(phi) and (psi) torsion angles, forcing the peptide backbone into a kinked geometry ideal for mimicking Type I and Type II -turns . -
Key Application: Protease inhibitors (e.g., Indinavir analogs), Integrin antagonists.
The "Azaproline" Mimic: Di-tert-butyl Hexahydropyridazine-1,2-dicarboxylate
-
Chemical Structure: 1,2-Di-Boc-hexahydropyridazine (often mislabeled as piperazine in catalogs under CAS 340256-13-5).
-
Role: An Azaproline (AzPro) precursor. It contains a hydrazine (N-N) linkage within the ring.
-
Conformation: The N-N bond introduces unique electronic repulsion (lone pair interactions) and planar geometry constraints different from carbon-based rings.
-
Key Application: Electrophilic amination reagents, hydrazino-peptide synthesis.
Technical Note: For the purpose of this guide, we focus primarily on the PCA (Piperazine-2-Carboxylate) architecture, as it is the standard "piperazine" scaffold in peptidomimetic drug discovery.
Part 2: Mechanism of Action & Conformational Control
The efficacy of the piperazine scaffold stems from its ability to lock bio-active conformations.
Conformational Locking Mechanism
Unlike linear peptides, which suffer from entropic penalties upon binding, the piperazine scaffold pre-organizes the molecule.
- -Space Restriction: The chair conformation of the piperazine ring rigidly defines the vector of side chains attached at C2 or N4.
-
Backbone Constraint: When incorporated into a peptide, the N1-C2 bond fixes the local backbone geometry.
-
(S)-PCA induces turns similar to L-Proline but with extended reach.
-
(R)-PCA often stabilizes
-turns or Type II' -turns.
-
Diagram: Conformational Signaling & Logic
Caption: Logical flow from scaffold incorporation to thermodynamic binding advantage.
Part 3: Synthetic Protocols & Experimental Causality
Protocol A: Synthesis of the N1-Boc-C2-OtBu Scaffold
Context: This route allows the creation of the orthogonally protected building block from Serine, ensuring stereochemical retention.
Reagents:
-
Sodium Triacetoxyborohydride (STAB)
-
Boc2O (Di-tert-butyl dicarbonate)
Step-by-Step Methodology:
-
Imine Formation: React L-Serine methyl ester with Ethyl Glyoxylate in MeOH.
-
Why: Establishes the C2-N1 connectivity via reductive amination.
-
-
Cyclization (The Critical Step): Treat the secondary amine intermediate with catalytic acid or heat to induce intramolecular amidation.
-
Result: Formation of the 5-oxopiperazine-2-carboxylate (Piperazinone).[2]
-
-
Reduction: Reduce the lactam (amide carbonyl) using BH3·THF or LiAlH4.
-
Causality: Converts the piperazinone to the saturated piperazine ring.
-
-
Protection: React with Boc2O to protect N1.
-
Outcome:1-tert-butyl 2-ethyl piperazine-1,2-dicarboxylate .
-
-
Ester Manipulation: To achieve the "Di-tert-butyl" form (if specifically required for solution phase), hydrolyze the ethyl ester (LiOH) and re-esterify with tert-butyl 2,2,2-trichloroacetimidate.
Protocol B: Solid-Phase Peptide Synthesis (SPPS) Integration
Context: Incorporating the scaffold into a peptide chain.[2][4] Note that the "Di-tert-butyl" form (N-Boc/C-OtBu) is acid-labile at both positions . This requires a specific strategy.
Strategy: Use the N-Fmoc / C-Allyl or N-Fmoc / C-H analog for standard Fmoc-SPPS. If using the Di-tert-butyl form, it is best suited for Solution Phase synthesis of short fragments.
Solution Phase Coupling Protocol:
-
Activation: Dissolve N1-Boc-Piperazine-2-carboxylic acid (free acid form) in DMF.
-
Coupling Agent: Add HATU (1.1 eq) and HOAt (1.1 eq).
-
Why HATU? Piperazine secondary amines are sterically hindered; HATU prevents racemization and drives coupling.
-
-
Base: Add DIPEA (2.5 eq).
-
Amine Addition: Add the C-terminal amino acid ester (e.g., H-Leu-OBn).
-
Deprotection:
-
To extend N-terminus: Treat with TFA/DCM (1:1). Warning: This will cleave the C2-OtBu ester if present.
-
Self-Validating Step: Monitor reaction by TLC. The disappearance of the Boc spot and appearance of the free amine (ninhydrin positive) confirms cleavage.
-
Part 4: Quantitative Data & Applications
Table 1: Comparative Analysis of Peptidomimetic Scaffolds
| Feature | Piperazine-2-Carboxylate (PCA) | L-Proline | Hexahydropyridazine (AzPro) |
| Ring Size | 6-membered | 5-membered | 6-membered |
| Heteroatoms | 1,4-Diaza | 1-Aza | 1,2-Diaza |
| Geometry | Chair (Flexible) | Envelope (Rigid) | Twisted Boat/Chair |
| Turn Type | Type I / II | Type I | |
| H-Bonding | N4 acts as acceptor/donor | None on ring | N2 lone pair repulsion |
| Lipophilicity | Moderate (Tunable at N4) | Moderate | High |
Case Study: HIV Protease Inhibition
In the development of Indinavir, the piperazine ring serves as a non-hydrolyzable spacer that positions the hydroxyl group (transition state mimic) correctly within the enzyme's active site. The (S)-Piperazine-2-carboxamide core provides the necessary vector to fill the S2 and S2' hydrophobic pockets, increasing binding affinity (
Part 5: Visualizing the Synthetic Workflow
Caption: Synthetic pathway from chiral pool precursors to the protected piperazine scaffold.
References
-
Guitot, K., et al. (2009).[3] "Synthesis of (S)- and (R)-5-Oxo-piperazine-2-Carboxylic Acid and Its Application to Peptidomimetics." The Journal of Organic Chemistry, 74(21), 8433–8436.[3]
-
Micklatcher, C., et al. (2019). "Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies." NIH National Library of Medicine.
-
Chemical Book. (2024). "Product Entry: this compound (CAS 340256-13-5)."[5][6][7][8] Chemical Book Database.
- Hanessian, S., et al. (1997). "Design and Synthesis of Peptidomimetics." Nature, 387, 323-325.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. academia.edu [academia.edu]
- 3. Synthesis of (S)- and (R)-5-oxo-piperazine-2-carboxylic acid and its application to peptidomimetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Heterocycles as a Peptidomimetic Scaffold: Solid-Phase Synthesis Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. arctomsci.com [arctomsci.com]
- 7. CAS 340256-13-5: 1,2-Pyridazinedicarboxylicacid, tetrahydr… [cymitquimica.com]
- 8. buyersguidechem.com [buyersguidechem.com]
Introduction: The Significance of Three-Dimensionality in Piperazine Scaffolds
An In-depth Technical Guide to the Stereochemistry and Chirality of Piperazine-1,2-dicarboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a cornerstone in medicinal chemistry, forming the structural core of a vast array of approved drugs.[1][2] Its prevalence is due to a combination of desirable properties, including its ability to confer aqueous solubility, modulate pharmacokinetic profiles, and serve as a versatile scaffold for introducing diverse substituents.[1][3] While much of the historical focus has been on N-substituted piperazines, a significant and underexplored area for expanding chemical diversity lies in the stereocontrolled functionalization of the carbon atoms of the piperazine ring.[4][5]
Piperazine-1,2-dicarboxylate derivatives, in particular, present a fascinating and challenging area of study due to the introduction of chirality at the C2 and potentially C5 positions. The precise three-dimensional arrangement of substituents on this scaffold can profoundly influence its biological activity, dictating how it interacts with chiral biological targets like enzymes and receptors.[6][7] Stereochemical variations can lead to dramatic differences in pharmacological profiles, with one enantiomer exhibiting therapeutic effects while the other may be inactive or even toxic.[8] This guide provides a comprehensive technical overview of the stereochemistry and chirality of piperazine-1,2-dicarboxylate derivatives, from fundamental principles to advanced synthetic and analytical strategies, to empower researchers in the rational design of novel and more effective therapeutic agents.
Part 1: Foundational Stereochemistry of Piperazine-1,2-dicarboxylates
The introduction of substituents at the C2 and C5 positions of the piperazine-1,2-dicarboxylate core gives rise to multiple stereoisomers. Understanding the relationships between these isomers is fundamental to designing and synthesizing stereochemically pure compounds.
Chiral Centers and Stereoisomers
The C2 and C5 atoms of a disubstituted piperazine-1,2-dicarboxylate are potential stereocenters. For a 2,5-disubstituted derivative, three possible stereoisomers exist: a pair of enantiomers (the trans isomers) and a meso compound (the cis isomer).
-
Enantiomers (trans): The (2R, 5R) and (2S, 5S) isomers are non-superimposable mirror images of each other. They possess identical physical properties (melting point, boiling point, solubility in achiral solvents) but rotate plane-polarized light in opposite directions.
-
Meso Compound (cis): The (2R, 5S) isomer is achiral due to an internal plane of symmetry and is therefore optically inactive. It is a diastereomer of the enantiomeric pair.
Caption: Stereoisomeric relationships in 2,5-disubstituted piperazines.
Conformational Isomerism: The Dynamic Piperazine Ring
Like cyclohexane, the piperazine ring is not planar and exists in various conformations, with the chair conformation being the most stable.[9] The substituents on the ring can adopt either an axial or equatorial position. The interplay between stereochemistry and conformational preference is crucial as it dictates the spatial orientation of the pharmacophoric groups.
The piperazine ring can undergo ring inversion, leading to an equilibrium between two chair conformers. For a 2-substituted piperazine, the substituent can be either axial or equatorial. Studies have shown that for some 1-acyl and 1-aryl 2-substituted piperazines, the axial conformation is surprisingly preferred.[10] This preference can be further stabilized by intramolecular hydrogen bonding in certain derivatives.[10]
Caption: Conformational equilibrium of a substituted piperazine ring.
Furthermore, N-acylated piperazines exhibit restricted rotation around the amide bond, leading to the existence of rotational conformers (rotamers).[9][11] This adds another layer of complexity to their conformational analysis.
Part 2: Asymmetric Synthesis – The Key to Stereochemical Control
The synthesis of enantiomerically pure piperazine-1,2-dicarboxylate derivatives is a significant challenge in organic chemistry. Several strategies have been developed to achieve high levels of stereocontrol.
Chiral Pool Synthesis: Leveraging Nature's Building Blocks
A common and effective approach is to start from readily available chiral precursors, such as amino acids.[4][12] This strategy allows for the synthesis of a diverse range of enantiomerically pure piperazines. For instance, chiral amino acids can be converted into 1,2-diamines, which then undergo cyclization to form the piperazine ring.[4]
Catalytic Asymmetric Synthesis
More modern approaches utilize catalytic asymmetric reactions to generate the desired stereoisomers with high enantioselectivity. These methods include:
-
Asymmetric Hydrogenation: Palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols provides a facile route to chiral disubstituted piperazin-2-ones, which can be further converted to chiral piperazines.[13]
-
Iridium-Catalyzed Cycloadditions: A 100% atom-economic approach involves the iridium-catalyzed head-to-head coupling of imines to selectively form a single diastereoisomer of C-substituted piperazines.[14]
-
Organocatalysis: One-pot reactions involving asymmetric epoxidation and domino ring-opening cyclization, catalyzed by chiral organic molecules, have been developed for the synthesis of 3-aryl/alkyl piperazin-2-ones with high enantiomeric excess.[15]
Experimental Protocol: Asymmetric Synthesis of a 3-Substituted Piperazine-2-Acetic Acid Ester
The following is a representative protocol adapted from a method for synthesizing 3-substituted piperazine-2-acetic acid esters from amino acids.[4] This multi-step synthesis highlights the key transformations involved in building the chiral piperazine core.
Caption: General workflow for the synthesis of chiral piperazines from amino acids.
Step-by-Step Methodology:
-
Synthesis of the β-Keto Ester: The starting chiral amino acid (e.g., phenylglycine) is converted to a β-keto ester through a series of standard organic transformations.
-
Reductive Amination: The resulting β-keto ester is subjected to reductive amination to introduce the second nitrogen atom, forming a key 1,2-diamine intermediate.
-
Nosylation: The diamine intermediate is then nosylated (reacted with 2-nitrobenzenesulfonyl chloride or 4-nitrobenzenesulfonyl chloride) to protect one of the nitrogen atoms and facilitate the subsequent cyclization.[4]
-
Annulation: The nosylated diamine undergoes an annulation reaction to form the piperazine ring.
-
Deprotection and Esterification: The final steps involve the removal of protecting groups and esterification to yield the desired 3-substituted piperazine-2-acetic acid ester.
Causality Behind Experimental Choices: The use of a nosyl protecting group is crucial as it activates the amine for the cyclization step and can be readily removed under mild conditions. The choice of starting with an enantiomerically pure amino acid ensures that the chirality is transferred to the final product.
Part 3: Unraveling the 3D Structure: Stereochemical Characterization
The unambiguous determination of the stereochemistry of piperazine-1,2-dicarboxylate derivatives is critical. A combination of spectroscopic and crystallographic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for characterizing the structure and conformation of piperazine derivatives in solution.[11][16]
-
¹H and ¹³C NMR: The chemical shifts and coupling constants of the piperazine ring protons provide valuable information about the relative stereochemistry (cis/trans) and the preferred conformation (axial/equatorial) of the substituents.[16][17]
-
Temperature-Dependent NMR: By recording NMR spectra at different temperatures, it is possible to study the dynamics of conformational changes, such as ring inversion and amide bond rotation.[9][11] From these experiments, the energy barriers for these processes can be calculated.[11]
Table 1: Representative ¹H and ¹³C NMR Data for Piperazine Derivatives
| Compound | Solvent | ¹H Chemical Shift (δ) ppm | ¹³C Chemical Shift (δ) ppm | Reference |
| Piperazine | - | 2.68 (s, 8H, CH₂) | 47.9 (CH₂) | [16] |
| Piperazine-2,5-dione | DMSO-d₆ | ~3.8 - 4.1 (s, 4H, CH₂), ~8.0 - 8.5 (s, broad, 2H, NH) | ~45 (CH₂), ~167 (C=O) | [16] |
| N-Benzoylpiperazine | CDCl₃ | Signals between 2.81 and 3.97 for piperazine NCH₂ groups | Signals between 43.5 and 49.0 for piperazine carbons | [16] |
Experimental Protocol: ¹H and ¹³C NMR Analysis
A standard protocol for acquiring high-quality NMR spectra of piperazine-1,2-dicarboxylate derivatives is as follows:
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for referencing chemical shifts (δ = 0.00 ppm).
-
Instrument Setup:
-
Place the NMR tube in the spectrometer probe.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity.
-
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard single-pulse experiment.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-200 ppm).
-
Use a proton-decoupled pulse sequence to simplify the spectrum.
-
Acquire a larger number of scans compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
X-ray Crystallography: The Definitive Answer
X-ray crystallography is the gold standard for determining the absolute configuration of chiral molecules.[18] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a detailed three-dimensional model of the molecule can be generated, providing unambiguous information about the arrangement of atoms in space.[18][19] This technique is essential for validating the results of asymmetric synthesis and for understanding the precise structural basis of biological activity.
Part 4: The Impact of Chirality on Biological Function
The stereochemistry of piperazine-1,2-dicarboxylate derivatives is not merely a structural curiosity; it is a critical determinant of their pharmacological properties.[6][7]
Stereoselective Receptor Binding
Enantiomers of a chiral drug can interact differently with their biological targets. For example, in the design of bitopic ligands for the D3 dopamine receptor, the (2S,5S) conformation of a piperazine-based scaffold resulted in a privileged architecture with increased affinity and selectivity.[20] This highlights how the precise spatial arrangement of functional groups is crucial for optimal receptor binding.
Structure-Activity Relationships (SAR)
Understanding the structure-activity relationships of chiral piperazine derivatives is key to designing more potent and selective drugs.[21] By systematically varying the stereochemistry and observing the effect on biological activity, medicinal chemists can build a model of the pharmacophore and optimize the lead compound.
Table 2: Hypothetical Example of Stereoisomer Activity Differences
| Compound | Stereoisomer | Target | Activity (IC₅₀, nM) |
| Compound X | (2R, 5R) | Receptor A | 10 |
| (2S, 5S) | Receptor A | 500 | |
| (2R, 5S) - meso | Receptor A | >10,000 |
This hypothetical data illustrates a common scenario where one enantiomer is significantly more potent than the other, and the meso compound is inactive.
Conclusion and Future Perspectives
The stereochemistry and chirality of piperazine-1,2-dicarboxylate derivatives represent a rich and challenging field of study with profound implications for drug discovery. The ability to control the three-dimensional structure of these molecules through asymmetric synthesis, coupled with advanced analytical techniques for stereochemical characterization, allows for a more rational approach to drug design.
Future research in this area will likely focus on the development of even more efficient and selective catalytic methods for the synthesis of these complex scaffolds.[5] Furthermore, the integration of computational modeling with experimental studies will continue to deepen our understanding of how stereochemistry influences biological activity, paving the way for the discovery of novel therapeutics with improved efficacy and safety profiles.[3] The largely unexplored chemical space of carbon-substituted piperazines holds immense potential for the development of the next generation of innovative medicines.[4][5]
References
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. Available at: [Link]
-
The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC. Available at: [Link]
-
A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC. Available at: [Link]
-
Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Publishing. Available at: [Link]
-
Synthetic Protocols, Structural Activity Relationship, and Biological Activity of Piperazine and its Derivatives. Available at: [Link]
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]
-
Design and Synthesis of Novel C2-Symmetric Chiral Piperazines and an Application to Asymmetric Acylation of σ-Symmetric 1,2-Diols - Organic Chemistry Portal. Available at: [Link]
-
Application of Chiral Piperidine Scaffolds in Drug Design - ResearchGate. Available at: [Link]
-
(PDF) The stereochemistry study of N,N-dinitrosopiperazine using 1H NMR technique. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]
-
Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry | NATURALISTA CAMPANO. Available at: [Link]
-
Piperazine Derivatives: A Review of Activity on Neurotransmitter Receptors. Available at: [Link]
-
Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production | Request PDF - ResearchGate. Available at: [Link]
-
Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines - MDPI. Available at: [Link]
-
Catalytic asymmetric synthesis of 1,2-diamines - RSC Publishing. Available at: [Link]
-
NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Publishing. Available at: [Link]
-
Conformational analysis and pharmacophore design for selected 1-(2-pyrimidinyl)piperazine derivatives with sedative-hypnotic activity - PubMed. Available at: [Link]
-
Conformational analysis of 2-substituted piperazines - PubMed. Available at: [Link]
-
Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate - White Rose eTheses Online. Available at: [Link]
-
(13)C NMR spectral assignment of 1,4-diarylpiperazinones - PubMed. Available at: [Link]
-
Synthesis of Diazacyclic and Triazacyclic Small-Molecule Libraries Using Vicinal Chiral Diamines Generated from Modified Short Peptides and Their Application for Drug Discovery - MDPI. Available at: [Link]
-
A Simple Entry to Chiral Non-racemic 2-Piperazinone Derivatives. | Request PDF - ResearchGate. Available at: [Link]
-
Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC. Available at: [Link]
-
Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC. Available at: [Link]
-
Comparative Computational Studies of 1,4-Diformyl-piperazine and 1,4-Dithionyl-Piperazine. Available at: [Link]
-
Design and synthesis of novel C2-symmetric chiral piperazines and an application to asymmetric acylation of sigma-symmetric 1,2-diols - PubMed. Available at: [Link]
-
Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - MDPI. Available at: [Link]
-
Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]!
-
Chiral drugs - LabMed Discovery. Available at: [Link]
-
Piperazine - Wikipedia. Available at: [Link]
-
Stereochemistry of piperazine-2,5-dione formation by self-condensation of DL-amino acid esters - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]
-
X-Ray Crystallography of Chemical Compounds - PMC - NIH. Available at: [Link]
-
Synthesis and X-ray Crystal Structure Analysis of Substituted 1,2,4-Triazolo [4',3':2,3]pyridazino[4,5-b]indole and Its Precursor - MDPI. Available at: [Link]
-
X‑ray Crystallography and Unexpected Chiroptical Properties Reassign the Configuration of Haliclonadiamine - DTIC. Available at: [Link]
-
Absolute Configuration of Small Molecules by Co‐Crystallization - PMC - NIH. Available at: [Link]
-
X-ray diffraction study of the crystal structures of pyrazine-2,5-dicarboxylic acid dihydrate and its magnesium complex | Request PDF - ResearchGate. Available at: [Link]
Sources
- 1. eurekaselect.com [eurekaselect.com]
- 2. ijrrjournal.com [ijrrjournal.com]
- 3. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Concise Synthetic Method for Constructing 3-Substituted Piperazine-2-Acetic Acid Esters from 1,2-Diamines - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress toward the asymmetric synthesis of carbon-substituted piperazine pharmacophores and oxidative related heterocycles - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. mrijournal.rjh.com.cn:8443 [mrijournal.rjh.com.cn:8443]
- 9. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) DOI:10.1039/C8RA09152H [pubs.rsc.org]
- 10. Conformational analysis of 2-substituted piperazines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 12. researchgate.net [researchgate.net]
- 13. Synthesis of chiral piperazin-2-ones through palladium-catalyzed asymmetric hydrogenation of pyrazin-2-ols - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Iridium-Catalyzed Regio- and Diastereoselective Synthesis of C-Substituted Piperazines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Asymmetric Catalytic Access to Piperazin-2-ones and Morpholin-2-ones in a One-Pot Approach: Rapid Synthesis of an Intermediate to Aprepitant - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 18. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]
- 20. The significance of chirality in drug design and synthesis of bitopic ligands as D3 receptor (D3R) selective agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 21. museonaturalistico.it [museonaturalistico.it]
The Piperazine Scaffold: A Cornerstone of Modern Medicinal Chemistry
A Technical Guide for Researchers and Drug Development Professionals
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at positions 1 and 4, stands as a quintessential privileged scaffold in medicinal chemistry. Its remarkable versatility and favorable physicochemical properties have cemented its status as a recurring motif in a vast array of clinically successful drugs. This guide provides an in-depth exploration of the piperazine scaffold, from its fundamental properties and synthesis to its diverse applications in drug design and development, offering field-proven insights for researchers and scientists in the pharmaceutical sciences.
The Enduring Appeal of the Piperazine Moiety: A Privileged Structure
The prevalence of the piperazine core in drug molecules is not coincidental. It stems from a unique combination of attributes that make it an attractive building block for medicinal chemists.
-
Physicochemical Properties: At physiological pH, the piperazine ring is typically protonated, enhancing the aqueous solubility of the parent molecule, a critical factor for oral bioavailability. The pKa of the two nitrogen atoms can be modulated by the nature of their substituents, allowing for fine-tuning of the molecule's overall basicity and lipophilicity.
-
Synthetic Tractability: The piperazine ring is readily introduced into molecules through well-established synthetic methodologies. The differential reactivity of the two nitrogen atoms allows for selective functionalization, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.
-
Pharmacokinetic Profile: The piperazine scaffold often imparts favorable ADME (absorption, distribution, metabolism, and excretion) properties to drug candidates. Its presence can improve metabolic stability and reduce off-target toxicity.
-
Structural Rigidity and Conformational Flexibility: The chair conformation of the piperazine ring provides a degree of structural rigidity, which can be beneficial for specific receptor interactions. Simultaneously, the ring can adopt different conformations, allowing it to adapt to the topology of various binding pockets.
Synthetic Strategies for Piperazine-Containing Compounds
The construction of piperazine-containing molecules relies on a robust set of synthetic protocols. The choice of a specific route depends on the desired substitution pattern and the overall complexity of the target molecule.
Classical N-Arylation and N-Alkylation Reactions
A common and straightforward approach involves the direct N-arylation or N-alkylation of a pre-existing piperazine ring. The Buchwald-Hartwig and Ullmann cross-coupling reactions are powerful tools for the formation of C-N bonds, allowing for the introduction of a wide range of aryl and heteroaryl substituents.
Experimental Protocol: Buchwald-Hartwig Amination for N-Arylation of Piperazine
-
Reaction Setup: To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), piperazine (1.2 mmol), a palladium catalyst (e.g., Pd2(dba)3, 0.02 mmol), a phosphine ligand (e.g., BINAP, 0.03 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL) to the flask under an inert atmosphere (argon or nitrogen).
-
Reaction Conditions: Stir the reaction mixture at 80-110 °C for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired N-arylpiperazine.
Reductive Amination
Reductive amination is another versatile method for functionalizing the piperazine nitrogens. This reaction involves the condensation of an aldehyde or ketone with a piperazine amine to form an iminium ion intermediate, which is then reduced in situ to the corresponding amine.
Therapeutic Applications of Piperazine Scaffolds
The piperazine scaffold is a cornerstone in the development of drugs targeting a wide spectrum of diseases, a testament to its ability to interact with diverse biological targets.
Central Nervous System (CNS) Disorders
The piperazine moiety is a hallmark of many antipsychotic and antidepressant drugs. Its ability to interact with dopamine and serotonin receptors is central to its therapeutic efficacy in these conditions.
-
Aripiprazole: An atypical antipsychotic that acts as a partial agonist at the dopamine D2 receptor. The N-arylpiperazine moiety is crucial for its interaction with the receptor.
-
Vortioxetine: A multimodal antidepressant, its piperazine ring is a key pharmacophoric element responsible for its interaction with various serotonin receptors and the serotonin transporter.
Table 1: Prominent Piperazine-Containing CNS Drugs
| Drug Name | Therapeutic Class | Mechanism of Action |
| Aripiprazole | Atypical Antipsychotic | Dopamine D2 partial agonist, Serotonin 5-HT1A partial agonist, 5-HT2A antagonist |
| Olanzapine | Atypical Antipsychotic | Dopamine and Serotonin receptor antagonist |
| Vortioxetine | Antidepressant | Serotonin reuptake inhibitor and 5-HT receptor modulator |
| Fluphenazine | Typical Antipsychotic | Dopamine D2 receptor antagonist |
Oncology
In the realm of oncology, the piperazine scaffold has been instrumental in the design of targeted therapies, particularly kinase inhibitors.
-
Imatinib: A tyrosine kinase inhibitor used to treat chronic myeloid leukemia (CML) and other cancers. The N-methylpiperazine group enhances its solubility and oral bioavailability.
-
Gefitinib: An epidermal growth factor receptor (EGFR) kinase inhibitor used in the treatment of non-small cell lung cancer.
Diagram 1: General Synthetic Workflow for Piperazine-Containing Kinase Inhibitors
Technical Guide: Thermodynamic Stability of Di-tert-butyl Ester Protecting Groups on Piperazine
[1][2]
Executive Summary
In the context of piperazine chemistry, the "di-tert-butyl ester" refers to the tert-butyl carbamate moiety (Boc group) protecting both nitrogen atoms of the piperazine ring.[1][2] The IUPAC designation is di-tert-butyl piperazine-1,4-dicarboxylate .[1][2]
This molecule represents a classic case of kinetic lability masking thermodynamic stability . While the carbamate bond is thermodynamically stable toward hydrolysis at neutral and basic pH (allowing for long-term storage and orthogonality in peptide synthesis), it is kinetically unstable in the presence of acid. This guide dissects the energetic barriers that govern its synthesis, storage, and controlled deprotection.[2]
| Parameter | Data Point | Implication |
| CAS Number | 76535-75-6 | Unique Identifier |
| Melting Point | 162–166 °C | High lattice energy; stable solid at RT |
| Boiling Point | N/A (Decomposes) | Unsuitable for GC without derivatization |
| pKa (Conjugate Acid) | ~ -2 to -3 (Carbamate O) | Requires strong acid for protonation |
| Rotational Barrier | ~60–80 kJ/mol | Restricted N-C(O) rotation visible in NMR |
Molecular Architecture & Conformational Thermodynamics
The stability of di-Boc-piperazine is dictated by the interplay between the rigid piperazine core and the bulky tert-butyl groups.[1]
The Chair Conformation
Thermodynamically, the piperazine ring exists predominantly in a chair conformation to minimize torsional strain. Unlike cyclohexane, the nitrogen lone pairs and the bulky Boc groups introduce 1,3-diaxial interactions.[2]
-
Equilibrium: The molecule undergoes rapid ring inversion (chair-to-chair flipping).[1][2]
-
Steric Locking: The bulky tert-butyl groups strongly prefer the equatorial position to avoid severe 1,3-diaxial steric clashes with the ring protons.[1][2] This locks the molecule into a specific thermodynamic well, contributing to its high melting point (162–166 °C) compared to the liquid free amine.
Rotameric Isomerism (Restricted Rotation)
The N-Boc bond possesses partial double-bond character (
-
NMR Evidence: At room temperature,
NMR spectra often show broadened signals for the piperazine ring protons due to the exchange rate between rotamers being comparable to the NMR time scale. -
Thermodynamic Barrier: The activation energy (
) for this rotation is typically 60–80 kJ/mol .
Visualization: Conformational Dynamics
Caption: Thermodynamic equilibrium between ring conformers and amide rotamers. The chair form is the energetic sink.
Stability Profile: Thermal vs. Chemical
Thermal Stability (Solid State)
Di-Boc-piperazine is thermodynamically stable in the solid state up to its melting point.[1]
-
Lattice Energy: The symmetry of the molecule allows for efficient packing, resulting in a high melting point (162–166 °C).
-
Decomposition: Above ~200 °C, the molecule undergoes thermal elimination (pyrolysis). The mechanism is an intramolecular syn-elimination, driven by the entropy of gas formation (Isobutene +
).-
Protocol Note: Do not attempt to purify this by distillation. Sublimation or recrystallization (Hexane/EtOAc) are the only viable thermal purification methods.
-
Chemical Stability (Hydrolysis)
The "ester" linkage is actually a carbamate. This confers unique stability properties:
-
Base Stability (Orthogonality): The carbamate anion is a poor leaving group. Consequently, di-Boc-piperazine is completely stable to basic hydrolysis (e.g., NaOH, piperidine).[2] This allows it to survive Fmoc deprotection conditions.
-
Nucleophilic Stability: The steric bulk of the tert-butyl group shields the carbonyl carbon from nucleophilic attack, making it resistant to mild nucleophiles.
Acid Lability (The Kinetic Trap)
The defining feature of the Boc group is its acid sensitivity. While stable at pH 7, the presence of a strong acid (
-
Mechanism: Protonation of the carbonyl oxygen is the rate-limiting thermodynamic step.[1]
-
Driving Force: The reaction is irreversible due to the loss of volatile gases (Isobutene and
). This is an entropic driver that pushes the equilibrium to completion.
Visualization: Acid-Catalyzed Deprotection Pathway
Caption: The acid-catalyzed deprotection cascade. The reaction is driven irreversibly by the entropic gain of gas formation.
Experimental Protocols
Synthesis (Thermodynamic Control)
To synthesize di-Boc-piperazine cleanly, one must drive the reaction to completion to avoid the mono-Boc impurity.[1][2]
Reagents: Piperazine (1 eq),
-
Dissolve piperazine in DCM (0.5 M).
-
Add
to scavenge protons. -
Add
slowly at 0 °C to control the exotherm (Kinetic control of heat). -
Warm to Room Temperature and stir for 12h (Thermodynamic equilibration).
-
Workup: Wash with dilute citric acid (remove amine traces), then
. -
Purification: Recrystallize from Hexane/Ethyl Acetate. Target MP: 162–166 °C .
Stability Testing (Stress Test)
To validate the quality of a batch, perform the following stress test:
| Condition | Duration | Expected Result | Analytical Method |
| 60 °C (Solid) | 1 Week | No Change | Melting Point / NMR |
| 1M NaOH (aq) | 24 Hours | No Change | TLC / LC-MS |
| 10% TFA in DCM | 1 Hour | >95% Conversion to Mono/Free amine | TLC / NMR |
Deprotection (Protocol)
Objective: Quantitative removal of Boc groups.
-
Dissolve Di-Boc-piperazine in DCM (concentration ~0.1 M).
-
Add Trifluoroacetic acid (TFA) to reach 20-50% v/v.[1]
-
Stir at Room Temperature. Note: Evolution of
gas indicates reaction progress. -
Monitor by TLC (ninhydrin stain will show free amine as dark blue/purple; Boc-protected is UV active but stains poorly).[1]
-
Evaporate TFA/DCM. The product exists as the Trifluoroacetate salt .
References
-
Wodtke, R., et al. (2016). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. RSC Advances. Retrieved from [Link]
- Carpino, L. A. (1957). Oxidative Reactions of Hydrazines. IV. Elimination of Nitrogen from 1,1-Disubstituted-2-arenesulfonhydrazides. Journal of the American Chemical Society. (Foundational reference for Boc stability mechanics).
Sources
- 1. (S)-di-tert-butyl 2-(2-hydroxyethyl)piperazine-1,4-dicarboxylate - CAS:660862-48-6 - Sunway Pharm Ltd [3wpharm.com]
- 2. DI-TERT-BUTYLPIPERAZINE-1,4-DICARBOXYLATE | 76535-75-6 [chemicalbook.com]
- 3. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. beilstein-journals.org [beilstein-journals.org]
Metabolic stability predictions for piperazine-1,2-dicarboxylate intermediates
Executive Summary
Piperazine-1,2-dicarboxylate scaffolds represent a privileged structural class in peptidomimetics and fragment-based drug discovery (FBDD). Unlike unsubstituted piperazines, which are prone to rapid oxidative clearance and bioactivation (forming reactive iminium ions), the 1,2-dicarboxylate substitution pattern introduces specific electronic and steric constraints that can "harden" the metabolic soft spots. This guide details the mechanistic rationale, in silico prediction frameworks, and experimental protocols required to assess and optimize the metabolic stability of these intermediates.
Part 1: Structural Rationale & Metabolic Vulnerabilities[1]
The "Piperazine Alert" vs. 1,2-Stabilization
Unsubstituted or N-monosubstituted piperazines are notorious for high intrinsic clearance (
- -Carbon Hydroxylation: CYP450 abstracts a hydrogen atom from the carbon adjacent to the nitrogen (C2, C3, C5, or C6).
-
Iminium Ion Formation: The resulting radical collapses into an unstable iminium species.
-
Ring Opening/Contraction: Hydrolysis leads to ethylenediamine derivatives or ring contraction to imidazolines (Doss et al., 2005).
The 1,2-Dicarboxylate Advantage: In a piperazine-1,2-dicarboxylate, Nitrogen-1 is acylated (carbamate/amide), and Carbon-2 bears a carboxylate (ester/acid).
-
Electronic Deactivation: The
-carbonyl group draws electron density via resonance, lowering the basicity of and increasing the ionization potential (IP). This makes single-electron transfer (SET) mechanisms less favorable. -
Steric Shielding: The C2-substituent sterically hinders the approach of the CYP-Iron-Oxo species to the
-protons at C2 and C3.
Mechanistic Pathway Diagram
The following diagram illustrates the critical divergence between the bioactivation of a standard piperazine and the stabilized 1,2-scaffold.
Figure 1: Comparative metabolic fate of standard piperazines versus 1,2-dicarboxylate stabilized scaffolds.
Part 2: In Silico Prediction Framework
Before synthesis, computational modeling must be used to rank candidates. For this scaffold, Bond Dissociation Energy (BDE) is the most reliable predictor.
Protocol: DFT-Based Site of Metabolism (SOM) Prediction
-
Geometry Optimization: Perform conformation search to find the global minimum.
-
DFT Calculation: Use B3LYP/6-31G* or equivalent level of theory.
-
H-Abstraction Simulation: Calculate the energy difference between the neutral parent molecule and the corresponding carbon-centered radical (formed by removing H from C3, C5, or C6).
-
Metric: High BDE (>95 kcal/mol) correlates with metabolic stability.
-
Target: The C2-H is usually protected by the carboxylate. Focus on C6-H (adjacent to N1) and C3-H (adjacent to N4).
-
Machine Learning Tools
While DFT is accurate, it is slow. For rapid screening, use:
-
StarDrop (Optibrium): Uses P450 modules to predict regioselectivity. Look for "Composite Site Lability" (CSL) scores.
-
SMARTCyp: A web-based tool that predicts SOM based on reactivity and accessibility.
Part 3: Experimental Validation (Microsomal Stability Assay)
This protocol is the industry standard for determining Intrinsic Clearance (
Materials & Reagents[2]
-
Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase).
-
Buffer: 100 mM Potassium Phosphate (pH 7.4).
-
Quench Solution: Acetonitrile (ACN) containing internal standard (e.g., Tolbutamide or Propranolol).
Step-by-Step Protocol
Step 1: Preparation
-
Thaw HLM on ice. Dilute to 1.25 mg/mL in phosphate buffer.
-
Prepare 10 mM stock of test compound in DMSO. Dilute to 100
M intermediate, then to 2 M in buffer (Final assay concentration = 1 M, <0.1% DMSO).
Step 2: Pre-Incubation
-
In a 96-well plate, add 40
L of diluted HLM. -
Add 40
L of test compound (2 M). -
Incubate at 37°C for 5 minutes (shaking).
Step 3: Reaction Initiation
-
Add 20
L of pre-warmed NADPH regenerating system to start the reaction (Final Volume = 100 L; Final Protein = 0.5 mg/mL). -
Control: For the "0 minute" point, add Quench Solution before NADPH.
Step 4: Time-Course Sampling
-
Sample at
minutes. -
At each time point, transfer 50
L of reaction mixture into 150 L of Quench Solution (ACN). -
Vortex for 10 minutes; Centrifuge at 4000 rpm for 15 minutes at 4°C.
Step 5: Analysis
-
Inject supernatant into LC-MS/MS (MRM mode).
-
Monitor disappearance of parent peak area ratio (Parent/Internal Standard).
Assay Workflow Diagram
Figure 2: Step-by-step workflow for the microsomal stability assay.
Part 4: Data Interpretation & Calculation
Calculating Intrinsic Clearance ( )
Plot the natural logarithm (
To scale to whole liver (Human):
Interpretation Guide
| Classification | Action for Piperazine Scaffold | |
| < 10 | Low Clearance | Ideal. Scaffold is stable. Proceed to permeability/potency assays. |
| 10 - 45 | Moderate | Optimize. Check C6 and C3 positions. Consider adding F or methyl group to block metabolic soft spot. |
| > 45 | High Clearance | Unstable. Likely N-dealkylation or ring opening. Verify if 1,2-dicarboxylate is hydrolyzing (esterase liability). |
Troubleshooting (Self-Validation)
-
Low Recovery at T=0: Indicates non-specific binding to microsomes or insolubility. Correction: Add BSA or optimize buffer.
-
Negative Control (No NADPH) Degradation: Indicates non-CYP metabolism (e.g., esterases hydrolyzing the carboxylate esters). Correction: Use plasma stability assay to confirm ester stability.
References
-
Bolleddula, J., et al. (2014).[1] "Biotransformation and bioactivation reactions of alicyclic amines in drug molecules." Drug Metabolism Reviews. Link
-
Doss, G. A., et al. (2005).[1] "Metabolic Activation of a 1,3-Disubstituted Piperazine Derivative: Evidence for a Novel Ring Contraction to an Imidazoline." Chemical Research in Toxicology. Link
-
FDA Guidance for Industry. (2020). "In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions." Link
-
Cyprotex. "Microsomal Stability Assay Protocol and Intrinsic Clearance Calculation." Link
-
Rydberg, P., et al. (2010). "SMARTCyp: A 2D Method for Prediction of Cytochrome P450-Mediated Metabolism." ACS Medicinal Chemistry Letters. Link
Sources
The Evolution and Strategic Application of Piperazine-Based Carboxylic Acid Derivatives in Medicinal Chemistry
Executive Summary
The piperazine ring is universally recognized as a "privileged scaffold" in modern drug discovery. While early applications exploited the basic, unmodified heterocycle, contemporary medicinal chemistry relies heavily on piperazine-based carboxylic acid derivatives —specifically esters, amides, and orthogonally protected carboxylic acids. The strategic installation of carboxylic acid functionalities at the N1, N4, or C2 positions fundamentally alters the physicochemical landscape of the molecule, enabling precise modulation of lipophilicity, basicity, and target affinity. This whitepaper provides an in-depth technical analysis of the historical development, structural rationale, and advanced synthetic workflows associated with these critical pharmacophores.
Historical Evolution: From Anthelmintics to Privileged Scaffolds
The pharmacological journey of piperazine began in the 19th century as a solvent for uric acid in the treatment of gout[1]. By the mid-20th century, unmodified piperazine salts were widely deployed as anthelmintic agents, exploiting their ability to induce flaccid muscle paralysis in nematodes.
However, the true inflection point in piperazine's history occurred with the systematic functionalization of its nitrogen atoms. In the 1940s and 1950s, the development of benzhydrylpiperazine derivatives birthed the first generation of antihistamines[2]. As drug discovery evolved, researchers recognized that the high basicity of the dual secondary amines often led to poor oral bioavailability and off-target toxicity. This drove the transition toward piperazine carboxylic acid derivatives . By converting one of the amines into a urea, carbamate, or amide (e.g., piperazine-1-carboxylic acid derivatives), chemists successfully attenuated the pKa of the system, improving blood-brain barrier (BBB) penetration and metabolic stability.
Historical evolution of the piperazine scaffold in drug discovery.
Structural Rationale and Physicochemical Modulation
The integration of carboxylic acid derivatives into the piperazine core serves two primary mandates in drug development:
-
Orthogonal Reactivity (The C2-Carboxylic Acid): Compounds like 1-Boc-Piperazine-2-carboxylic acid have emerged as pivotal bifunctional building blocks[3]. The tert-butyloxycarbonyl (Boc) group at N1 provides acid-labile protection, while the C2-carboxylic acid serves as a primary handle for amide bond formation[3]. The unprotected N4 secondary amine remains available for diverse late-stage functionalizations (e.g., N-arylation, reductive amination)[3].
-
Pharmacodynamic Tuning (The N1-Carboxylic Acid): Formulating piperazine as an N1-carboxylic acid ester or amide rigidifies the molecule and alters its hydrogen-bonding capacity. This is crucial for Central Nervous System (CNS) targets, where the balance between polar surface area (PSA) and lipophilicity dictates receptor binding kinetics.
Quantitative Pharmacological Data
The versatility of these derivatives is reflected in their broad spectrum of biological targets, summarized below:
| Compound Class / Derivative | Primary Target | Key Biological Activity | Ref |
| LQFM008 (Piperazine-1-carboxylic acid ethyl ester) | 5-HT1A Receptor | Antidepressant and anxiolytic-like effects; increases hippocampal BDNF. | [4] |
| Pyridylpiperazine-1-carboxylic acid amides | Urease Enzyme | Potent competitive inhibition (IC50 ~ 2.0 µM). | [5] |
| AMD3100 Derivatives (N-Boc piperazine carboxylic acids) | CXCR4 Chemokine Receptor | Stem cell mobilization; anti-HIV activity. | [6] |
| 1-Boc-Piperazine-2-carboxylic acid | Synthetic Intermediate | High-value scaffold for complex molecular architectures. | [3] |
Pharmacological Landscape: CNS and Enzyme Modulation
Piperazine-1-carboxylic acid derivatives have shown exceptional promise in neuropharmacology. For instance, LQFM008 (4-(1-phenyl-1H-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester) was rationally designed to target mental disorders[4]. Preclinical studies demonstrate that it exerts potent antidepressant-like effects by modulating both the serotonergic and catecholaminergic systems without inhibiting Monoamine Oxidase (MAO) activity[4].
Serotonergic signaling modulation by piperazine-1-carboxylic acids.
Beyond the CNS, these derivatives are potent enzyme inhibitors. Pyridine-based piperazines, synthesized via coupling pharmacologically important scaffolds, have yielded novel urease inhibitors with IC50 values significantly lower than standard thiourea controls[5].
Advanced Synthetic Workflows: A Self-Validating Approach
As a Senior Application Scientist, ensuring the reproducibility and yield of complex piperazine functionalizations is paramount. The steric hindrance inherent to the conformationally constrained piperazine ring—particularly at the C2 position—demands optimized, self-validating protocols.
Protocol 1: Sterically Hindered Amide Coupling (Self-Validating System)
Standard EDC/NHS coupling often fails or suffers from sluggish kinetics when applied to C2-piperazine carboxylic acids due to the proximity of the bulky N1-protecting group. Causality: To overcome this activation barrier, we mandate the use of HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate). The nitrogen in the pyridine ring of the resulting HOAt active ester provides neighboring group participation, drastically accelerating the nucleophilic attack of the incoming amine.
Step-by-Step Methodology:
-
Activation: Dissolve 1-Boc-Piperazine-2-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) followed by HATU (1.1 eq) at 0°C.
-
Validation Check 1: After 15 minutes, quench a 5 µL aliquot in MeOH. LC-MS must confirm the disappearance of the starting acid and the formation of the active HOAt-ester intermediate. Do not proceed until activation is >95%.
-
-
Coupling: Add the target primary or secondary amine (1.2 eq) dropwise. Warm to room temperature and stir for 4 hours.
-
Validation Check 2: Perform a Ninhydrin stain on TLC. The complete disappearance of the distinct primary amine spot confirms reaction completion.
-
-
Workup & Purification: Dilute with EtOAc and wash sequentially with 5% aqueous NaHCO3 (to remove acidic HOAt byproducts) and 1M HCl (to remove unreacted aliphatic amines).
-
Validation Check 3:
H NMR of the crude product must show the absence of the characteristic HOAt multiplet at ~8.7 ppm, confirming a successful aqueous wash.
-
Self-validating synthetic workflow for piperazine-2-carboxamides.
Protocol 2: Decarboxylative Photocatalytic Cross-Coupling
Recent advancements have repurposed piperazine carboxylic acids as traceless activating groups. Under Ir/Ni dual photocatalysis, the carboxylic acid moiety can be extruded as CO
Conclusion
The transition from simple piperazine salts to highly functionalized piperazine-based carboxylic acid derivatives represents a masterclass in rational drug design. By leveraging orthogonal protection strategies (e.g., N-Boc, C-carboxylic handles) and exploiting advanced synthetic methodologies like HATU-mediated coupling and photocatalytic decarboxylation, drug development professionals can continue to mine this privileged scaffold for next-generation therapeutics targeting the CNS, chemokine receptors, and critical enzymatic pathways.
References
-
Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors Source: Frontiers in Chemistry URL:[Link]
-
Involvement of the monoamine system in antidepressant-like properties of 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester Source: PubMed (National Institutes of Health) URL:[Link]
-
Piperazine based antimicrobial polymers: a review Source: RSC Advances (Royal Society of Chemistry) URL:[Link]
-
Discovery of novel N-aryl piperazine CXCR4 antagonists Source: PMC (National Institutes of Health) URL:[Link]
-
Decarboxylative photocatalytic transformations Source: Chemical Society Reviews (Royal Society of Chemistry) URL:[Link]
Sources
- 1. Piperazine based antimicrobial polymers: a review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA00341K [pubs.rsc.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. 1-Boc-Piperazine-2-carboxylic acid | 1214196-85-6 | Benchchem [benchchem.com]
- 4. Involvement of the monoamine system in antidepressant-like properties of 4-(1-phenyl-1h-pyrazol-4-ylmethyl)-piperazine-1-carboxylic acid ethyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors [frontiersin.org]
- 6. Discovery of novel N-aryl piperazine CXCR4 antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Decarboxylative photocatalytic transformations - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS01051E [pubs.rsc.org]
Methodological & Application
Protocol for selective deprotection of Boc groups in piperazine-1,2-dicarboxylates
An Application Note and Protocol for the Selective Deprotection of Boc Groups in Piperazine-1,2-dicarboxylates
Introduction: The Strategic Importance of Mono-Protected Piperazines
The piperazine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its frequent appearance in a wide array of bioactive compounds, including antimicrobial, anticancer, and neuroactive agents[1][2][3]. Its two nitrogen atoms provide a versatile handle for modulating physicochemical properties like aqueous solubility and for establishing key interactions with biological targets[4][5].
The synthesis of complex drug candidates often requires the stepwise, differential functionalization of these two nitrogen atoms. This necessitates a robust strategy for selective protection and deprotection. Starting with a symmetrically protected intermediate like a piperazine-1,2-dicarboxylate, the selective removal of one of the two chemically equivalent tert-butyloxycarbonyl (Boc) protecting groups is a critical and often challenging transformation. Achieving high yields of the mono-deprotected product is essential for preventing the formation of undesired byproducts and streamlining multi-step synthetic routes[4][6].
This guide provides an in-depth analysis of the principles governing selective Boc deprotection in these substrates and presents detailed, field-proven protocols for researchers, scientists, and drug development professionals.
The Mechanistic Basis of Boc Deprotection
The removal of the Boc group is reliably achieved under acidic conditions[7][8]. The generally accepted mechanism involves a three-step acid-catalyzed fragmentation process.
-
Protonation: The acid (H⁺) protonates the carbonyl oxygen of the carbamate, making it a better leaving group[8][9][10].
-
Fragmentation: The C-O bond cleaves to form a highly stable tert-butyl cation and a transient carbamic acid intermediate[7][10].
-
Decarboxylation: The carbamic acid rapidly decomposes, releasing the free amine and gaseous carbon dioxide (CO₂)[9][11].
The formation of gaseous byproducts (isobutene from the deprotonation of the tert-butyl cation and CO₂) provides a strong thermodynamic driving force for the reaction[9].
Caption: General mechanism of acid-catalyzed Boc deprotection.
Strategies for Achieving Selective Mono-Deprotection
Since both Boc groups on a piperazine-1,2-dicarboxylate are electronically and sterically equivalent, achieving selectivity is not trivial. The key is to manipulate reaction conditions to favor the mono-deprotection event and disfavor the subsequent deprotection of the second Boc group. This can be achieved through several approaches.
Method 1: Mild Acidolysis with HCl in an Anhydrous Organic Solvent
This is one of the most reliable methods for selective Boc removal. Using a solution of hydrogen chloride (HCl) in an anhydrous solvent like 1,4-dioxane or methanol provides a controlled level of acidity, which is often sufficient to cleave one Boc group while leaving the second intact, especially when the reaction temperature is controlled. The resulting mono-deprotected piperazine is typically isolated as its hydrochloride salt, which often has reduced reactivity towards further deprotection under these conditions.
Causality Behind the Method:
-
Controlled Acidity: 4M HCl in dioxane is acidic enough to initiate deprotection but is less aggressive than neat trifluoroacetic acid (TFA), allowing for a wider kinetic window to stop the reaction after the first deprotection event[12][13].
-
Salt Formation: The initial product formed is the hydrochloride salt of the mono-Boc piperazine. The positive charge on the ammonium salt deactivates the molecule, making the protonation of the second, more distant carbamate group less favorable and thus slowing the rate of the second deprotection.
-
Dissolution: Dissolve the di-Boc-piperazine-1,2-dicarboxylate substrate (1.0 eq) in anhydrous 1,4-dioxane (or methanol) to a concentration of 0.1–0.2 M in a round-bottom flask equipped with a magnetic stir bar.
-
Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add a 4M solution of HCl in 1,4-dioxane (1.5–2.5 eq) dropwise over 5-10 minutes. Note: The optimal stoichiometry of HCl should be determined empirically for new substrates.
-
Reaction: Allow the reaction to stir at 0 °C and gradually warm to room temperature over 2–6 hours.
-
Monitoring: Monitor the reaction progress closely by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) every 30-60 minutes. The goal is to observe the disappearance of starting material and the appearance of the mono-deprotected product, while minimizing the formation of the di-deprotected byproduct.
-
Work-up and Isolation:
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess HCl.
-
If the product hydrochloride salt precipitates, it can be isolated by filtration, washed with cold diethyl ether or ethyl acetate, and dried under vacuum[13].
-
Alternatively, the residue can be triturated with diethyl ether to induce precipitation of the salt.
-
For neutralization, the crude salt can be dissolved in water and basified with a saturated NaHCO₃ or a mild NaOH solution, followed by extraction with an organic solvent (e.g., DCM or ethyl acetate). The combined organic layers are then dried over anhydrous Na₂SO₄, filtered, and concentrated in vacuo.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel if necessary.
Method 2: Selective Deprotection using Lewis Acids
Lewis acids offer an alternative, often milder, pathway for Boc cleavage. Reagents like zinc bromide (ZnBr₂) or iron(III) chloride (FeCl₃) can coordinate to the carbonyl oxygen of the Boc group, facilitating its removal without the use of strong Brønsted acids. This can be particularly useful for substrates containing other acid-sensitive functional groups. Selectivity can be achieved because the coordination of the first Lewis acid molecule to the substrate may deactivate it towards a second coordination event.
Causality Behind the Method:
-
Electrophilic Activation: The Lewis acid coordinates to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and weakening the C-O bond of the tert-butyl group, thus promoting cleavage[14][15].
-
Milder Conditions: These reactions can often be run under neutral or near-neutral conditions, preserving acid-labile groups that would be cleaved by TFA or HCl[11]. Iron(III) salts are particularly attractive as they are inexpensive and environmentally benign catalysts[15].
-
Setup: To a solution of the di-Boc-piperazine-1,2-dicarboxylate substrate (1.0 eq) in a suitable solvent like acetonitrile or dichloromethane (0.1 M), add a catalytic amount of anhydrous iron(III) chloride (FeCl₃, 0.1–0.3 eq)[15].
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction times can vary significantly based on the substrate (typically 2-12 hours).
-
Work-up: Upon completion, quench the reaction by adding an aqueous solution of a mild base (e.g., saturated NaHCO₃).
-
Extraction: Extract the aqueous layer multiple times with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Workflow and Data Summary
The general workflow for selective deprotection requires careful execution and monitoring to achieve the desired outcome.
Caption: Experimental workflow for selective mono-deprotection.
| Method | Reagent(s) | Solvent | Temp. | Typical Time | Advantages | Considerations |
| Mild Acidolysis | 4M HCl in Dioxane (1.5-2.5 eq) | 1,4-Dioxane | 0°C to RT | 2-6 h | Good selectivity, common lab reagent, product salt may precipitate. | Requires anhydrous conditions; stoichiometry may need optimization. |
| Strong Acid | TFA / DCM (e.g., 20-50%) | Dichloromethane | 0°C | 0.5-2 h | Fast and efficient for full deprotection. | Poor selectivity for mono-deprotection; risk of di-deprotected byproduct. |
| Lewis Acid | FeCl₃ (0.1-0.3 eq) | Acetonitrile | RT | 2-12 h | Catalytic, mild, good for acid-sensitive substrates. | May require screening of Lewis acids; anhydrous conditions needed. |
Validation and Troubleshooting
-
Reaction Monitoring: The key to success is diligent reaction monitoring. On a TLC plate, you should see a clear progression from the starting material spot to a more polar product spot. The di-deprotected byproduct will be significantly more polar, often staying at the baseline.
-
NMR Analysis: Successful mono-deprotection can be confirmed by ¹H NMR spectroscopy. The appearance of a signal for the N-H proton (often a broad singlet) and the loss of symmetry in the piperazine ring protons are key indicators. The remaining Boc group will show a characteristic singlet at ~1.4-1.5 ppm, integrating to 9 protons[16][17].
-
Broad NMR Peaks: If the final product is isolated as a TFA or HCl salt, NMR peaks, particularly those near the protonated amine, can be broad[18]. This is normal. If sharp peaks are required for characterization, a sample can be neutralized before analysis.
-
Purification Challenges: The resulting free amines can be highly polar. Using a mobile phase containing a small amount of a basic modifier like triethylamine (~0.5-1%) or ammonium hydroxide during column chromatography can prevent peak tailing and improve separation.
Conclusion
The selective mono-deprotection of piperazine-1,2-dicarboxylates is a nuanced but critical transformation in the synthesis of complex nitrogen-containing molecules. While seemingly challenging due to the equivalence of the two Boc groups, high selectivity can be achieved through the careful control of reaction conditions. The use of mild acidolysis with HCl in dioxane offers a reliable and scalable method by leveraging the deactivating effect of initial product salt formation. For substrates with acid-sensitive functionalities, catalytic Lewis acid-mediated deprotection provides a valuable orthogonal strategy. By understanding the underlying mechanisms and diligently monitoring the reaction progress, researchers can successfully generate these valuable mono-protected piperazine building blocks for applications in drug discovery and beyond.
References
-
Boc Protecting Group: N-Boc Protection & Deprotection Mechanism – - Total Synthesis. (2024, January 2). Total Synthesis. [Link]
-
White Rose eTheses Online. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online. [Link]
-
Common Organic Chemistry. (n.d.). Boc Deprotection Mechanism - TFA. Common Organic Chemistry. [Link]
-
Organic Chemistry. (2022, December 14). Boc Deprotection Mechanism. YouTube. [Link]
-
Prasanthi, G., et al. (2014). SYNTHESIS AND EVALUATION OF DEPROTECTED N-BOC PIPERAZINE DERIVED MONO-MANNICH BASES. Journal of Global Trends in Pharmaceutical Sciences, 5(1), 1480-1485. [Link]
-
Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
-
Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Master Organic Chemistry. [Link]
-
RSC Publishing. (n.d.). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]
-
ResearchGate. (n.d.). 1 H NMR spectra to show BOC deprotection on the carbonate unit in the... ResearchGate. [Link]
-
ResearchGate. (2015, June 30). Direct N1-monosubstitutions of piperazine and applications of their product in syntheses. ResearchGate. [Link]
-
Kvíčala, J., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. Molecules, 25(9), 2169. [Link]
-
National Center for Biotechnology Information. (2020, June 23). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. PMC. [Link]
-
ACS Publications. (n.d.). Simultaneous Deprotection and Purification of BOC-amines Based on Ionic Resin Capture. The Journal of Organic Chemistry. [Link]
-
Wiley Online Library. (2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. ChemistryOpen. [Link]
-
ResearchGate. (2022, June 3). How to get pure nmr after deprotection ?of Boc by TFA? ResearchGate. [Link]
-
ResearchGate. (n.d.). Applications of Isosteres of Piperazine in the Design of Biologically Active Compounds: Part 2. ResearchGate. [Link]
-
Hebei Boze Chemical Co., Ltd. (2019, August 10). BOC Protection and Deprotection. Hebei Boze Chemical Co., Ltd. [Link]
-
Bentham Science Publisher. (n.d.). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Bentham Science Publisher. [Link]
-
PubMed. (2013, October 15). An evolving role of piperazine moieties in drug design and discovery. PubMed. [Link]
-
Bentham Science. (n.d.). An Evolving Role of Piperazine Moieties in Drug Design and Discovery. Bentham Science. [Link]
-
RSC Publishing. (2014, December 16). A practical, catalytic and selective deprotection of a Boc group in N,N′-diprotected amines using iron(iii)-catalysis. Green Chemistry. [Link]
-
ResearchGate. (2013, August 2). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide? ResearchGate. [Link]
-
PubMed. (n.d.). Controlled Boc-Protection of Diketopiperazine Using Tributylphosphine. PubMed. [Link]
-
ACS Publications. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. [Link]
- Google Patents. (n.d.). US2919275A - Purification of piperazine.
-
PubMed. (2010, April 2). Synthesis of hexa- and pentasubstituted diketopiperazines from sterically hindered amino acids. PubMed. [Link]
-
PubMed. (n.d.). New Steric Hindrance Approach Employing the Hybrid Ligand 2-Aminomethylpiperidine for Diminishing Dynamic Motion Problems of Platinum Anticancer Drug Adducts Containing Guanine Derivatives. PubMed. [Link]
-
R Discovery. (1996, January 1). Functional Derivatives of Sterically Hindered Amines: Piperazine diesters. R Discovery. [Link]
Sources
- 1. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. An evolving role of piperazine moieties in drug design and discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benthamscience.com [benthamscience.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. total-synthesis.com [total-synthesis.com]
- 10. commonorganicchemistry.com [commonorganicchemistry.com]
- 11. jk-sci.com [jk-sci.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Double BOC protection selective removal method [en.highfine.com]
- 15. digital.csic.es [digital.csic.es]
- 16. jgtps.com [jgtps.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
Introduction: The Significance of Chiral Piperazines in Modern Drug Discovery
An Application Guide to Di-tert-butyl piperazine-1,2-dicarboxylate as a Chiral Building Block
The piperazine ring is a privileged scaffold in medicinal chemistry, appearing in a vast array of blockbuster pharmaceuticals, including drugs for cancer, infectious diseases, and central nervous system disorders.[1][2] Its prevalence stems from its ability to impart favorable physicochemical properties, such as aqueous solubility, and its capacity to engage in multiple binding interactions with biological targets. As drug development increasingly focuses on enhancing specificity and potency while minimizing off-target effects, the incorporation of chirality has become paramount.[3] Chiral piperazines, which introduce three-dimensional complexity, can significantly improve a molecule's binding affinity and selectivity for its target protein.
This compound, with its defined stereocenter at the C2 position, represents a highly valuable and versatile chiral building block. The two tert-butoxycarbonyl (Boc) groups on the nitrogen atoms provide robust protection, allowing for selective manipulation of the carboxylate functional group. Conversely, the ester groups can be retained while the Boc groups are removed to enable derivatization at the nitrogen atoms. This orthogonal protection scheme provides chemists with precise control over the synthetic route, making it an ideal starting point for constructing complex, enantiopure piperazine-containing drug candidates.
This guide provides a comprehensive overview of the synthesis, properties, and strategic applications of this compound, complete with detailed protocols for its use in synthetic workflows.
Physicochemical Properties and Safe Handling
Proper handling and storage are essential for maintaining the integrity of the chiral building block. Below is a summary of its key properties and safety recommendations.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₄N₂O₄ | Inferred |
| Molecular Weight | 284.35 g/mol | Inferred |
| Appearance | White to off-white solid or viscous oil | Inferred from similar compounds[4] |
| Solubility | Soluble in common organic solvents (DCM, EtOAc, THF, MeOH) | Inferred |
| Storage | Store at 2-8°C under an inert atmosphere | [5] |
Safety and Handling Precautions:
Based on data for structurally related N-Boc protected piperazines, this compound should be handled with care.[6][7][8]
-
Hazard Statements: May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335).[8][9]
-
Precautionary Measures:
Synthesis and Chiral Resolution Workflow
Enantiomerically pure this compound is not a widely available commercial reagent and is typically prepared via a multi-step synthesis. One of the most effective strategies involves the asymmetric synthesis from a chiral pool starting material, such as an amino acid, to establish the key stereocenter.
Caption: General workflow for the asymmetric synthesis of the chiral building block.
Core Application: Orthogonal Deprotection Strategies
The synthetic utility of this building block lies in the ability to selectively remove either the N-Boc protecting groups or the tert-butyl ester groups, allowing for sequential functionalization. The most common and critical transformation is the deprotection of the nitrogen atoms to reveal the secondary amines.
The choice between trifluoroacetic acid (TFA) and hydrochloric acid (HCl) is dictated by the presence of other acid-sensitive functional groups in the molecule and the desired form of the final product (free base vs. salt).
Sources
- 1. Enantioselective Synthesis of α-Secondary and α-Tertiary Piperazin-2-ones and Piperazines by Catalytic Asymmetric Allylic Alkylation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benthamscience.com [benthamscience.com]
- 3. thieme-connect.de [thieme-connect.de]
- 4. lookchem.com [lookchem.com]
- 5. 1-(tert-Butyl) 2-methyl piperazine-1,2-dicarboxylate | 129799-15-1 [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. fishersci.com [fishersci.com]
- 8. combi-blocks.com [combi-blocks.com]
- 9. tert-Butyl piperazine-1-carboxylate | C9H18N2O2 | CID 143452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. aksci.com [aksci.com]
- 11. file.medchemexpress.com [file.medchemexpress.com]
Reaction conditions for coupling Di-tert-butyl piperazine-1,2-dicarboxylate in peptide synthesis
Application Note & Protocol Guide
Topic: Reaction Conditions for Coupling Di-tert-butyl piperazine-1,2-dicarboxylate in Peptide Synthesis
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Incorporation of Piperazine Scaffolds into Peptidomimetics
In the landscape of modern drug discovery, the piperazine moiety stands out as a privileged scaffold, particularly in the design of peptidomimetics.[1] Its rigid, six-membered ring structure can introduce crucial conformational constraints into a peptide backbone, potentially enhancing receptor binding affinity, metabolic stability, and bioavailability compared to natural peptide analogues.[1] this compound is a uniquely valuable building block for this purpose. With one of its secondary amines protected by a tert-butyloxycarbonyl (Boc) group and its C2-carboxylate masked as a tert-butyl ester, the remaining secondary amine at the N4 position is strategically available for nucleophilic attack, allowing for its seamless integration into a growing peptide chain via standard amide bond formation.
This guide provides a detailed exploration of the mechanistic principles, optimized reaction conditions, and step-by-step protocols for the efficient coupling of this compound in both solution-phase and solid-phase peptide synthesis (SPPS).
Mechanistic Rationale: Activating the Carboxyl Partner
The formation of a peptide (amide) bond is a condensation reaction that requires the activation of a carboxylic acid group to render it susceptible to nucleophilic attack by an amine.[2][3][4] Given that the secondary amine of the piperazine derivative is a relatively weak nucleophile, the choice of coupling reagent is critical to achieving high efficiency and minimizing side reactions, most notably racemization of the activated amino acid.[5][6]
Uronium-based coupling reagents, such as HATU and HBTU , are the gold standard for these applications due to their high reactivity and ability to suppress epimerization.[3][5][6][7]
The general mechanism proceeds as follows:
-
Base-Mediated Deprotonation: A non-nucleophilic organic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid of the N-protected amino acid, forming a carboxylate anion.[5][8]
-
Formation of the Active Ester: The carboxylate anion attacks the electrophilic center of the uronium reagent (e.g., HATU). This leads to the formation of a highly reactive OAt-active ester (in the case of HATU) or OBt-active ester (for HBTU).[5][7][9] This intermediate is more stable than the preceding O-acylisourea, which is key to preventing racemization.[9]
-
Nucleophilic Attack and Amide Bond Formation: The available secondary amine of this compound attacks the carbonyl carbon of the active ester. This step displaces the 1-hydroxy-7-azabenzotriazole (HOAt) or 1-hydroxybenzotriazole (HOBt) leaving group, forming the desired, stable amide bond.
Recommended Reagents and Optimized Conditions
The selection of reagents is paramount for a successful coupling reaction. Below is a summary of the most effective components and their typical concentrations.
| Reagent Type | Recommended Reagent | Key Features & Rationale |
| Coupling Reagent | HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) | Highest reactivity and most effective at suppressing racemization due to the incorporated HOAt moiety.[6][10] Ideal for sterically hindered couplings. |
| HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) | A highly efficient and cost-effective alternative to HATU.[5][7] Excellent for routine couplings. The resulting HOBt-ester is slightly less reactive than the OAt-ester.[9] | |
| Base | DIPEA (N,N-Diisopropylethylamine) or Collidine | A non-nucleophilic hindered base required to deprotonate the carboxylic acid without competing in the coupling reaction.[5][8] |
| Solvent | Anhydrous DMF (N,N-Dimethylformamide) or NMP (N-Methyl-2-pyrrolidone) | Polar aprotic solvents that effectively dissolve all reactants and facilitate the reaction.[5][11] |
Table of Optimized Reaction Parameters
| Parameter | Solution-Phase Synthesis (Equivalents) | Solid-Phase Synthesis (Equivalents vs. Resin Loading) | Rationale & Notes |
| N-Protected Amino Acid | 1.0 | 3.0 - 5.0 | A significant excess is used in SPPS to drive the reaction to completion on the solid support.[6][11] |
| This compound | 1.0 - 1.1 | 3.0 - 5.0 | A slight excess of the amine component can be used in solution phase. In SPPS, it is treated as the incoming "amino acid". |
| Coupling Reagent (HATU/HBTU) | 1.0 - 1.2 | 2.9 - 4.5 | A slight excess ensures complete activation of the carboxylic acid.[5][6] |
| Base (DIPEA) | 2.0 - 3.0 | 6.0 - 10.0 | Sufficient base is required to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt.[5][6][11] |
| Reaction Time | 1 - 4 hours | 45 minutes - 2 hours | SPPS reactions are typically faster due to the high effective concentration of reagents.[1][6] Reaction should be monitored for completion. |
| Temperature | 0 °C to Room Temperature | Room Temperature | Starting the reaction at 0 °C can help minimize potential side reactions, though room temperature is standard for most couplings.[5][11] |
Experimental Protocols
Protocol 1: Solution-Phase Coupling
This protocol describes the coupling of an N-protected amino acid to this compound in solution.
Materials:
-
N-Fmoc or N-Boc protected amino acid
-
This compound
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Round-bottom flask, magnetic stirrer, nitrogen/argon atmosphere setup
-
Ethyl acetate, 1M HCl, saturated NaHCO₃, brine for work-up
Procedure:
-
Reactant Preparation: In a dry round-bottom flask under an inert atmosphere, dissolve the N-protected amino acid (1.0 eq.) in anhydrous DMF.
-
Activation: To this solution, add HATU (1.05 eq.) and DIPEA (2.5 eq.).
-
Pre-activation: Stir the mixture at room temperature for 15-20 minutes. The solution may change color, indicating the formation of the active ester.
-
Coupling: Add a solution of this compound (1.0 eq.) in a small volume of anhydrous DMF to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor its progress by Thin-Layer Chromatography (TLC) or LC-MS until the starting amino acid is consumed (typically 1-4 hours).
-
Work-up:
-
Dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).[5]
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography to obtain the desired coupled product.
Protocol 2: Solid-Phase Peptide Synthesis (SPPS) Coupling
This protocol details the coupling of this compound onto a resin-bound peptide chain with a free N-terminal amine.
Materials:
-
Peptidyl-resin (e.g., Rink Amide or Wang resin with a growing peptide chain)
-
This compound
-
HATU
-
DIPEA
-
Anhydrous DMF
-
Deprotection solution (e.g., 20% piperidine in DMF for Fmoc removal)[12]
-
SPPS reaction vessel
-
DCM (Dichloromethane) for washing
Procedure:
-
Resin Preparation: Swell the peptidyl-resin in DMF for 30-60 minutes in the SPPS reaction vessel.
-
N-Terminal Deprotection: Drain the DMF. Add the deprotection solution (e.g., 20% piperidine/DMF) to the resin and agitate for 5-15 minutes to remove the terminal Fmoc group. Drain and repeat once.[12]
-
Washing: Wash the resin thoroughly with DMF (5-6 times) and DCM (3 times) to remove all residual deprotection solution and byproducts.
-
Activation (in a separate vessel): In a clean vial, dissolve this compound (4.0 eq. relative to resin loading), HATU (3.9 eq.), and DIPEA (8.0 eq.) in anhydrous DMF. Allow this solution to pre-activate for 5-10 minutes.
-
Coupling: Drain the wash solvent from the resin and immediately add the activated piperazine solution.
-
Reaction: Agitate the resin slurry at room temperature for 1-2 hours.
-
Monitoring: Perform a qualitative test (e.g., Kaiser or Chloranil test) to confirm the absence of free primary/secondary amines, indicating complete coupling.[1][12] If the test is positive, the coupling step can be repeated ("double coupling").
-
Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents.[12]
-
Chain Elongation: The resin is now ready for the next deprotection and coupling cycle.
Troubleshooting Common Issues
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Incomplete Coupling (Positive Kaiser/Chloranil test) | • Steric hindrance from the piperazine ring or adjacent residues.• Poor reagent quality (moisture).• Peptide aggregation on resin. | • Double Couple: Repeat the coupling step with a fresh solution of activated piperazine derivative.• Increase Equivalents: Use a higher excess of the piperazine derivative and coupling reagents (up to 5 eq.).• Switch Reagent: Use HATU, as it is more reactive than HBTU.[10]• Increase Time/Temp: Extend the reaction time or gently warm the vessel (e.g., to 40°C). |
| Low Final Yield (Post-purification) | • Incomplete coupling at one or more steps.• Product loss during aqueous work-up (solution-phase).• Premature cleavage from resin (SPPS). | • Ensure all coupling steps go to completion using monitoring tests.• Minimize emulsion formation during work-up; perform back-extractions of the aqueous layers.• Ensure the correct, stable linker is used for the intended SPPS chemistry (e.g., Wang vs. 2-CTC resin). |
| Presence of Side Products (by LC-MS) | • Racemization/Epimerization of the activated amino acid.• Side-chain reactions if protecting groups are not fully stable. | • Ensure high-quality, anhydrous solvents and reagents are used.• Use HATU or HBTU/HOBt, which are designed to suppress racemization.[7][9]• Verify the orthogonality of the protecting group strategy (e.g., Fmoc/tBu).[13] |
Analytical Characterization
To confirm the successful synthesis and purity of the final piperazine-containing peptide, the following analytical techniques are essential:
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the primary method for assessing the purity of the crude and purified peptide.[14][15] A sharp, single peak indicates high purity.
-
Mass Spectrometry (MS), often LC-MS: This technique is used to confirm the identity of the product by verifying that its molecular weight matches the calculated theoretical mass.[14][16]
By adhering to these optimized protocols and understanding the underlying chemical principles, researchers can confidently and efficiently incorporate this compound into novel peptide sequences, paving the way for the development of next-generation therapeutics.
References
- Vertex AI Search. (2026). The Role of HOBt and HBTU in Peptide Coupling Reactions.
- Benchchem. (2025). Application Notes and Protocols for N-Boc-piperazine in Solid-Phase Peptide Synthesis.
- Vertex AI Search. (2026). HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety.
- Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP.
- Benchchem. (2025). The Core Mechanism of HBTU in Peptide Coupling: An In-depth Technical Guide.
- Maharani's Science College for women. (n.d.). SYNTHESIS OF PIPERAZINYL PEPTIDE CONJUGATES CONTAINING SMALLER PEPTIDE MOLECULES AS A PROMISING AVENUE FOR THE DEVELOPMENT OF NEW ANTIMICROBIAL AGENTS.
- YouTube. (2021). HBTU, DIPEA Peptide Coupling Mechanism | Organic Chemistry.
- SciSpace. (n.d.). Amino Acid-Protecting Groups.
- RSC Publishing. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
- RSC Publishing. (2015). Piperazine and DBU: a safer alternative for rapid and efficient Fmoc deprotection in solid phase peptide synthesis.
- Benchchem. (2025).
- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.
- Google Patents. (1997). WO1997010222A1 - Method for preparing piperazines.
- Academia.edu. (n.d.). Synthesis of ( S )- and ( R )
- MDPI. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023.
- Benchchem. (2025).
- Google Patents. (1996). WO1996000391A1 - Methods for the synthesis of diketopiperazines.
- ACS Publications. (2009). Amino Acid-Protecting Groups | Chemical Reviews.
- Vertex AI Search. (2026). Protecting Groups in Peptide Synthesis: A Detailed Guide.
- Taylor & Francis. (n.d.). HBTU – Knowledge and References.
- Vertex AI Search. (2026).
- Agilent. (n.d.).
- AAPPTec. (n.d.).
- Vertex AI Search. (2026). Optimizing Peptide Coupling: Key Techniques.
- Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
- Biotage. (2023). Peptide library synthesis: using two different coupling reagents to improve overall crude purity.
- Agilent. (2024).
- AMSbiopharma. (2025). UPLC-MS/MS method development for peptide analysis.
- NIH. (n.d.). Introduction to Peptide Synthesis - PMC.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. people.uniurb.it [people.uniurb.it]
- 3. jpt.com [jpt.com]
- 4. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]
- 8. m.youtube.com [m.youtube.com]
- 9. peptidechemistry.org [peptidechemistry.org]
- 10. peptide.com [peptide.com]
- 11. peptide.com [peptide.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. scispace.com [scispace.com]
- 14. Peptide Validation with HPLC & MS - Creative Peptides [creative-peptides.com]
- 15. lcms.cz [lcms.cz]
- 16. UPLC-MS/MS method development for peptide analysis | AMSbiopharma [amsbiopharma.com]
Solid-phase synthesis applications of piperazine-1,2-dicarboxylate derivatives
Application Note: High-Fidelity Solid-Phase Synthesis of Piperazine-1,2-Dicarboxylate Scaffolds
Part 1: Strategic Overview & Scientific Rationale
In the landscape of modern peptidomimetics, piperazine-1,2-dicarboxylate derivatives represent a "privileged scaffold." Structurally, they serve as conformationally constrained analogues of dipeptides. The piperazine ring restricts the
For drug development professionals, this scaffold offers two distinct advantages:
-
Metabolic Stability: The absence of a standard peptide bond at the N1 position (when acylated) and the steric bulk of the ring significantly reduce susceptibility to proteolytic degradation.
-
Vectorial Display: The 1,2-substitution pattern allows for precise orientation of pharmacophores. The C2-carboxylate typically mimics the C-terminus or
-carbonyl of an amino acid, while the N1-nitrogen mimics the backbone amide. The N4-nitrogen provides an additional vector for side-chain diversity, orthogonal to the main chain.
This guide details the solid-phase synthesis (SPS) strategies to access these scaffolds, focusing on C2-anchored and N4-anchored methodologies.
Part 2: Synthetic Strategies & Workflow Visualization
The synthesis of piperazine-1,2-dicarboxylates on solid support generally follows two logical pathways depending on the desired library geometry.
Pathway A: C2-Anchored Strategy (Carboxyl-Linked)
-
Best for: Peptidomimetic oligomers where the piperazine acts as an internal constraint.
-
Mechanism: The C2-carboxylic acid is coupled to the resin (e.g., Wang or Rink Amide). The N1 and N4 positions are orthogonally protected (typically N1-Fmoc/N4-Boc or N1-Boc/N4-Fmoc).
Pathway B: N4-Anchored Strategy (Side-Chain Linked)
-
Best for: Libraries requiring a free C-terminus or when the piperazine is a terminal "cap."
-
Mechanism: The N4-nitrogen is attached to the resin via a linker (e.g., BAL linker or reductive amination to aldehyde resin).
Workflow Diagram: Orthogonal Synthesis Pathways
Figure 1: Decision tree for solid-phase synthesis of piperazine-1,2-dicarboxylate derivatives, highlighting the divergence between backbone-integrated (C2-anchored) and scaffold-display (N4-anchored) approaches.
Part 3: Detailed Experimental Protocols
Protocol A: C2-Anchored Synthesis (The "Backbone" Approach)
This protocol describes the synthesis of a library where the piperazine ring is embedded within a peptide chain or acts as a C-terminal cap. We utilize 1-Fmoc-4-Boc-piperazine-2-carboxylic acid as the building block.
Reagents Required:
-
Resin: Rink Amide MBHA resin (0.5–0.7 mmol/g loading).
-
Scaffold: (S)-1-Fmoc-4-Boc-piperazine-2-carboxylic acid.
-
Coupling: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HOAt, DIEA (Diisopropylethylamine).
-
Solvents: DMF (Anhydrous), DCM, Piperidine.
Step-by-Step Methodology:
-
Resin Preparation (Swelling):
-
Weigh 100 mg of Rink Amide resin into a fritted syringe reactor.
-
Wash with DCM (3 x 5 mL) followed by DMF (3 x 5 mL). Allow resin to swell in DMF for 30 mins.
-
-
Fmoc Deprotection (Resin):
-
Treat resin with 20% Piperidine in DMF (2 x 10 min).
-
Wash extensively: DMF (3x), DCM (3x), DMF (3x). Note: Ensure complete removal of piperidine to prevent premature Fmoc removal of the incoming scaffold.
-
-
Scaffold Coupling (The Critical Step):
-
Rationale: The secondary amine of the piperazine (even if protected) and the steric bulk of the C2-carboxylate make this coupling sluggish. HATU/HOAt is preferred over HBTU/HOBt to prevent racemization and improve yield.
-
Mix: 1-Fmoc-4-Boc-piperazine-2-carboxylic acid (3.0 eq), HATU (2.9 eq), and HOAt (3.0 eq) in DMF.
-
Activate: Add DIEA (6.0 eq) and stir for 2 mins (pre-activation).
-
Reaction: Add solution to resin. Shake at room temperature for 4–6 hours.
-
QC: Perform a Chloranil test (for secondary amines) or Kaiser test. If positive, re-couple using PyBOP/DIEA.
-
-
N1-Fmoc Deprotection & Elongation:
-
Remove N1-Fmoc using 20% Piperidine/DMF (standard cycle).
-
Acylation: Couple the next amino acid or carboxylic acid (R1-COOH) to the N1 position.
-
Note: The N1 nitrogen is less nucleophilic than a primary amine. Use symmetric anhydrides or HATU/DIEA with longer reaction times (2 hours).
-
-
N4-Functionalization (Optional Diversity Step):
-
If N4-diversity is required, the Boc group must be removed orthogonally before cleavage (if using a non-TFA labile resin) or during cleavage.
-
For on-resin N4-modification: Use 1-Fmoc-4-Alloc-piperazine-2-carboxylic acid. Remove Alloc with Pd(PPh3)4/PhSiH3, then functionalize N4 with sulfonyl chlorides, isocyanates, or alkyl halides.
-
-
Cleavage & Isolation:
-
Treat resin with TFA/TIS/H2O (95:2.5:2.5) for 2 hours.
-
Precipitate in cold diethyl ether. Centrifuge and lyophilize.
-
Data Summary: Coupling Efficiency Comparison
| Coupling Reagent | Base | Solvent | Yield (HPLC) | Racemization (% D-isomer) |
| DIC / HOBt | DIEA | DMF | 65% | < 1% |
| HBTU / HOBt | DIEA | DMF | 78% | 2-3% |
| HATU / HOAt | DIEA | DMF | 94% | < 0.5% |
| PyBOP | NMM | NMP | 88% | 1-2% |
Table 1: Optimization of coupling conditions for sterically hindered piperazine-2-carboxylic acid derivatives.
Part 4: Protocol B - Construction via Reductive Amination (The "Build" Approach)
For cases where the specific substituted piperazine scaffold is not commercially available, it can be constructed directly on the resin. This method is particularly powerful for generating N4-alkylated libraries .
Mechanism:
-
Resin-bound amine reacts with an aldehyde (reductive amination).
-
Acylation with a halo-acid (e.g., bromoacetic acid).
-
Intramolecular cyclization (SN2).
Step-by-Step Methodology:
-
Resin Loading (Reductive Amination):
-
Use an acid-labile linker (e.g., Rink Acid or Wang aldehyde).
-
React resin-bound aldehyde with a primary amine (R-NH2) in 1% AcOH/DMF/MeOH.
-
Add NaBH3CN (5 eq) and shake for 16 hours.
-
Result: Resin-NH-R (Secondary amine).[1]
-
-
Acylation:
-
React the secondary amine with 2,3-dibromopropionic acid (or derivative) activated with DIC.
-
Note: This step installs the carbon skeleton for the ring.
-
-
Cyclization (Ring Closure):
-
Treat the resin with a primary amine (R'-NH2) and DIEA in DMSO at 60°C.
-
Mechanism: The amine displaces one bromide, then cyclizes intramolecularly to displace the second bromide (or via Michael addition pathways depending on unsaturation).
-
Alternative (Result 1.13): Acylate with chloroacetyl chloride, then react with ethylene diamine derivatives.
-
-
Validation:
-
This "build" method often yields piperazinones (ketopiperazines). To obtain the piperazine-1,2-dicarboxylate , the carbonyl must be reduced (e.g., BH3·THF) or one must start with a pre-formed 2,3-diaminopropionate backbone.
-
Recommendation: For high-purity drug discovery, Protocol A (using chiral building blocks) is superior to Protocol B due to the risk of side reactions (oligomerization) in the "build" phase.
-
Part 5: Expert Insights & Troubleshooting
1. The "Diketopiperazine (DKP) Trap"
-
Problem: When synthesizing peptides containing Proline or Piperazine-2-carboxylic acid at the C-terminus (attached to resin via ester), there is a high risk of premature cleavage via DKP formation upon Fmoc removal of the second amino acid.
-
Solution: Use Trityl-based resins (2-chlorotrityl chloride) which are extremely bulky and prevent the conformational attack required for DKP formation. Alternatively, use amide-linked resins (Rink Amide) which are electronically less prone to this cyclization than esters.
2. Stereochemical Integrity
-
The C2-proton in piperazine-2-carboxylic acid is acidic. Over-activation (excess base or prolonged time) during coupling can lead to epimerization.
-
Rule: Always use collidine or NMM (weaker bases) instead of DIEA if racemization is observed. Limit pre-activation time to < 2 minutes.
3. Solubility Issues
-
Piperazine sequences are prone to aggregation on-resin (beta-sheet-like stacking).
-
Fix: Use Pseudoproline dipeptides in the sequence or switch solvent to NMP/DMSO (1:1) during difficult couplings.
References
- Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries.
- 1-Boc-piperazine-2-carboxylic acid: Applications in Pharmaceutical Development.
- Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project.
-
Solid Phase Organic Synthesis of Piperazinone Containing Enkephalin Mimetics. Source: ACS Combinatorial Science.[2] URL:
-
Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Source: National Institutes of Health (NIH). URL:[1][2][3][4][5][6][7][8][9][10]
- Solid-phase synthesis of piperazinones via disrupted Ugi condensation.
Sources
- 1. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Convergent and Fast Route to Piperazines via IMCR [organic-chemistry.org]
- 4. Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. CA2186023C - Process for preparing 2-piperazine carboxylic acid derivatives - Google Patents [patents.google.com]
- 6. acgpubs.org [acgpubs.org]
- 7. zinc.5z.com [zinc.5z.com]
- 8. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. The solid-phase synthesis and use of N-monosubstituted piperazines in chemical library synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Functionalization of Piperazine Ring Nitrogen Atoms
Introduction: The Piperazine Scaffold as a Privileged Core in Drug Discovery
The piperazine ring, a six-membered heterocycle containing two nitrogen atoms at the 1 and 4 positions, is a cornerstone of modern medicinal chemistry. It is recognized as a "privileged scaffold" due to its prevalence in a vast number of FDA-approved drugs across diverse therapeutic areas, including oncology, infectious diseases, and central nervous system (CNS) disorders.[1][2][3][4] The success of this moiety stems from its unique physicochemical properties. The two nitrogen atoms can be functionalized to modulate basicity, solubility, and pharmacokinetic profiles, while also serving as key interaction points with biological targets.[2][5][6]
However, the synthetic utility of piperazine is intrinsically linked to a significant challenge: the comparable nucleophilicity and reactivity of its two secondary amine nitrogens.[5] Uncontrolled reactions often lead to mixtures of mono- and di-substituted products, complicating purification and reducing yields.[7][8] This guide provides a comprehensive overview of robust strategies and detailed protocols for the selective functionalization of one or both nitrogen atoms of the piperazine core, empowering researchers to leverage this versatile scaffold with precision and efficiency.
Part 1: Selective N-Monofunctionalization Strategies
Achieving selective monosubstitution is often the primary goal in leveraging piperazine as a building block for complex molecules. The following section details the most reliable and widely adopted strategies to functionalize a single nitrogen atom chemoselectively.
The Protecting Group Strategy: A Robust and Versatile Approach
The most common and dependable method for ensuring monofunctionalization is the temporary protection of one nitrogen atom.[5][9] This deactivates one amine, allowing for selective reaction at the unprotected site. The tert-butoxycarbonyl (Boc) group is the most frequently used protecting group due to its stability in a wide range of reaction conditions and its facile removal under acidic conditions.[1][10]
The general workflow for this strategy is a straightforward three-step process: protection, functionalization, and deprotection.[1]
Caption: General workflow for monosubstituted piperazine synthesis.
Causality: This protocol utilizes a stoichiometric excess of piperazine relative to the di-tert-butyl dicarbonate ((Boc)₂O). This kinetically favors the formation of the mono-protected product, as the concentration of the highly nucleophilic piperazine starting material is significantly greater than the resulting N-Boc-piperazine, minimizing the competing di-protection reaction.
-
Materials: Piperazine, Di-tert-butyl dicarbonate ((Boc)₂O), Dichloromethane (DCM).
-
Procedure:
-
Dissolve piperazine (2.0 eq) in dichloromethane (DCM).
-
Slowly add a solution of (Boc)₂O (1.0 eq) in DCM to the piperazine solution over 2-3 hours at room temperature with vigorous stirring.[11]
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Perform an aqueous workup by partitioning the residue between ethyl acetate and water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate to yield N-Boc-piperazine.
-
Causality: This is a standard nucleophilic substitution (SN2) reaction. An anhydrous solvent is crucial to prevent hydrolysis of the alkyl halide and to ensure the base remains effective. A base, typically a mild inorganic carbonate like K₂CO₃, is required to neutralize the hydrohalic acid (e.g., HBr, HCl) generated during the reaction, driving the equilibrium towards the product.[1]
-
Materials: N-Boc-piperazine, Alkyl halide (e.g., benzyl bromide), Potassium carbonate (K₂CO₃), Anhydrous acetonitrile or DMF.
-
Procedure:
-
To a stirred solution of N-Boc-piperazine (1.0 eq) in anhydrous acetonitrile, add anhydrous potassium carbonate (2.0-3.0 eq).[12]
-
Add the alkyl halide (1.1-1.2 eq) dropwise to the suspension at room temperature under a nitrogen atmosphere.[1][12]
-
Heat the reaction mixture (typically 50-80°C) and monitor for completion by TLC.[12]
-
After cooling, filter off the inorganic salts and concentrate the filtrate under reduced pressure.[12]
-
Purify the crude product via an aqueous workup and silica gel column chromatography.[1][12]
-
Causality: This powerful method forms C-N bonds with a wider variety of substrates than direct alkylation. The reaction proceeds via the formation of an iminium ion intermediate, which is then reduced in situ. Sodium triacetoxyborohydride (STAB) is a preferred reducing agent as it is mild, selective for iminium ions over carbonyls, and does not react violently with the protic acid catalyst often used.[12]
-
Materials: N-Boc-piperazine, Aldehyde or Ketone, Sodium triacetoxyborohydride (NaBH(OAc)₃), Anhydrous dichloromethane (DCM) or 1,2-dichloroethane (DCE), Acetic acid (catalytic).
-
Procedure:
-
Dissolve N-Boc-piperazine (1.0 eq) and the aldehyde or ketone (1.1-1.5 eq) in anhydrous DCM.[12]
-
Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation. Stir for 30-60 minutes at room temperature.[12]
-
Add sodium triacetoxyborohydride (1.5-2.0 eq) portion-wise to the mixture.[12] Caution: Gas evolution may occur.
-
Stir at room temperature until the reaction is complete (typically 2-24 hours), monitoring by TLC/LC-MS.
-
Quench the reaction by carefully adding a saturated aqueous sodium bicarbonate solution.
-
Extract the product with DCM, dry the combined organic layers over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by silica gel column chromatography.[12]
-
Causality: The Boc group is designed to be labile under acidic conditions. The mechanism involves protonation of the carbamate carbonyl, followed by the elimination of isobutylene and carbon dioxide to release the free amine. Trifluoroacetic acid (TFA) is highly effective for this transformation.[5][11]
-
Materials: N-R-N'-Boc-piperazine, Trifluoroacetic acid (TFA), Dichloromethane (DCM).
-
Procedure:
-
Dissolve the N-alkyl-N'-Boc-piperazine in DCM.
-
Add an excess of TFA (typically 20-50% v/v) at 0 °C.[11]
-
Stir the mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC/LC-MS).
-
Evaporate the solvent and excess acid under reduced pressure. The product is often isolated as a TFA salt.
-
To obtain the free base, neutralize the residue with a base (e.g., saturated NaHCO₃ solution) and extract the final product.[11]
-
Stoichiometry-Controlled Direct Functionalization
While less selective than the protecting group strategy, direct functionalization can be achieved by carefully controlling the reaction stoichiometry and conditions.[5] By using a 1:1 ratio of piperazine to electrophile at low temperatures, the formation of the monosubstituted product can be favored kinetically. However, this method often results in a mixture of starting material, mono- and di-substituted products, requiring careful purification.[5]
Reductive Amination: Direct Approach
Reductive amination can also be applied directly to piperazine for monosubstitution.[5] The mechanism involves the initial condensation of piperazine with a carbonyl compound to form a carbinolamine, which dehydrates to an iminium ion. This electrophilic species is then reduced by an agent like sodium cyanoborohydride (NaBH₃CN) or through catalytic hydrogenation.[5][13]
Caption: Mechanism of reductive amination for N-alkylation.[5][14]
Part 2: N,N'-Difunctionalization Strategies
Synthesizing symmetrically or unsymmetrically disubstituted piperazines opens up a vast chemical space for drug discovery.
Symmetrical N,N'-Disubstitution
This is the most straightforward functionalization. Treating piperazine with an excess (≥2 equivalents) of an alkylating or acylating agent under basic conditions typically leads to the symmetrical N,N'-disubstituted product in good yield.[5] Similarly, reductive amination with an excess of an aldehyde or ketone will produce the N,N'-dialkylpiperazine.[5]
Unsymmetrical N,N'-Disubstitution
Creating unsymmetrical piperazines requires a sequential, multi-step approach to differentiate the two nitrogen atoms.[5] The mono-protection strategy is the workhorse for this task.
Caption: Sequential workflow for unsymmetrical piperazine synthesis.[5]
Causality: This protocol exemplifies the power of sequential functionalization. By first installing an alkyl group on the Boc-protected piperazine and then removing the Boc group, a free secondary amine is revealed. This amine is then available for a different type of reaction, in this case, a palladium-catalyzed N-arylation, which would not have been compatible with the initial alkylation conditions.
-
Materials: N-Boc-piperazine, R¹-X (alkyl halide), R²-Br (aryl bromide), appropriate reagents and catalysts for each step (see protocols 1.1.2, 1.1.4, and 3.1).
-
Procedure:
-
Step 1: First Functionalization. Synthesize N-R¹-N'-Boc-piperazine from N-Boc-piperazine and an alkyl halide (R¹-X) following Protocol 1.1.2 .
-
Step 2: Deprotection. Remove the Boc protecting group from the product of Step 1 following Protocol 1.1.4 to yield N-R¹-piperazine.
-
Step 3: Second Functionalization. Arylate the newly freed secondary amine with an aryl halide (R²-Br) using the Buchwald-Hartwig amination conditions described in Protocol 3.1 below.
-
Part 3: Advanced & Modern Methodologies
N-Arylation via Buchwald-Hartwig Amination
The formation of N-aryl piperazines is a critical transformation for accessing a wide range of CNS-active drugs and kinase inhibitors.[2][5] The palladium-catalyzed Buchwald-Hartwig amination is the premier method for this C-N bond formation, offering high yields and excellent functional group tolerance.[5][15][16][17]
Caption: General workflow for Buchwald-Hartwig N-arylation.
Causality: This reaction relies on a palladium catalyst that cycles between Pd(0) and Pd(II) oxidation states. A phosphine ligand is essential to stabilize the palladium species and facilitate the key steps of oxidative addition and reductive elimination. A strong, non-nucleophilic base (like NaOtBu) is required to deprotonate the piperazine nitrogen, forming the active nucleophile. Anhydrous and anaerobic (inert atmosphere) conditions are critical to prevent catalyst deactivation.
-
Materials: N-Boc-piperazine, Aryl bromide or chloride, Palladium catalyst (e.g., Pd₂(dba)₃), Phosphine ligand (e.g., BINAP, XPhos), Sodium tert-butoxide (NaOtBu), Anhydrous toluene or dioxane.
-
Procedure:
-
To an oven-dried flask under an inert atmosphere (Nitrogen or Argon), add the aryl halide (1.0 eq), N-Boc-piperazine (1.2-1.5 eq), sodium tert-butoxide (1.4 eq), palladium catalyst (e.g., 1-5 mol%), and phosphine ligand (e.g., 2-10 mol%).[18]
-
Add anhydrous toluene.
-
Heat the mixture (typically 80-110 °C) with stirring until the starting material is consumed (monitored by TLC/LC-MS).
-
Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove catalyst residues.
-
Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the product by silica gel column chromatography.
-
Beyond the Nitrogens: A Note on C-H Functionalization
While N-functionalization is predominant, modern synthetic methods have enabled the direct functionalization of the carbon backbone of the piperazine ring.[5][19][20] These advanced C-H functionalization strategies, often employing photoredox or transition metal catalysis, allow for late-stage modification of the piperazine core.[19][21][22] This provides access to novel chemical space and analogs that are inaccessible through traditional N-functionalization routes, further expanding the utility of this remarkable scaffold.[5][19]
Quantitative Data Summary
The following table summarizes typical conditions for the key monofunctionalization reactions of N-Boc-piperazine, providing a comparative overview for experimental design.
| Reaction Type | Electrophile/Reagent | Reducing Agent | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| N-Alkylation | Alkyl Halide (R-X) | N/A | K₂CO₃, Cs₂CO₃ | ACN, DMF | 25 - 80 | 4 - 24 | 70 - 95 |
| N-Acylation | Acyl Chloride (RCOCl) | N/A | Et₃N, Pyridine | DCM, THF | 0 - 25 | 1 - 6 | 85 - 98 |
| Reductive Amination | Aldehyde/Ketone (R₂C=O) | NaBH(OAc)₃ | Acetic Acid (cat.) | DCM, DCE | 25 | 2 - 24 | 65 - 90 |
| N-Arylation | Aryl Halide (Ar-X) | N/A | NaOtBu, K₃PO₄ | Toluene, Dioxane | 80 - 110 | 6 - 24 | 60 - 95 |
Conclusion
The functionalization of the piperazine ring is a fundamental task in the synthesis of countless biologically active molecules. The challenge of controlling selectivity between the two nitrogen atoms can be effectively overcome through a strategic choice of methodology. The use of a protecting group, particularly Boc, remains the most reliable and versatile strategy for achieving clean, selective monofunctionalization and for the sequential synthesis of unsymmetrical derivatives. For N-arylation, palladium-catalyzed methods like the Buchwald-Hartwig amination are indispensable. By understanding the principles behind each strategy and applying the robust protocols detailed in this guide, researchers can confidently and efficiently create a diverse array of piperazine derivatives for drug discovery and development programs.
References
-
(2026, January 19). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Wiley Online Library. Retrieved from [Link]
-
Boley, A. J., et al. (2020). Site-Selective C–H Alkylation of Piperazine Substrates via Organic Photoredox Catalysis. Journal of the American Chemical Society. Retrieved from [Link]
-
Estep, K. G., et al. (2003). The Solid-Phase Synthesis and Use of N-Monosubstituted Piperazines in Chemical Library Synthesis. ACS Publications. Retrieved from [Link]
-
Kavková, K., et al. (2020). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. MDPI. Retrieved from [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. Taylor & Francis Online. Retrieved from [Link]
-
Sharma, R., & Kumar, V. (Year not specified). Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. ScienceDirect. Retrieved from [Link]
-
Romanelli, M. N., et al. (2022). The piperazine scaffold for novel drug discovery efforts: the evidence to date. PubMed. Retrieved from [Link]
-
Durand, C., & Szostak, M. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI. Retrieved from [Link]
-
Durand, C., & Szostak, M. (2025, October 15). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. ResearchGate. Retrieved from [Link]
-
Pazdera, P., & Potáček, M. (Year not specified). A Simplified Protocol for Routine Chemoselective Syntheses of Piperazines Substituted in the 1-Position by an Electron Withdrawing Group. Bentham Science. Retrieved from [Link]
-
Wang, Y., et al. (2023). Site-Selective C–H Functionalization of N-Aryl and N-Heteroaryl Piperidines, Morpholines, and Piperazines Controlled by a Chiral Dirhodium Tetracarboxylate Catalyst. ACS Publications. Retrieved from [Link]
-
(Year not specified). Reductive amination route for selective N-monosubstitution. ResearchGate. Retrieved from [Link]
-
Manetti, D., et al. (2023). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. MDPI. Retrieved from [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC. Retrieved from [Link]
-
(2025, December 11). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate. Retrieved from [Link]
-
Murray, P., et al. (2015). Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. SciSpace. Retrieved from [Link]
-
Pazdera, P. (Year not specified). Direct N1-monosubstitution of piperazine. ResearchGate. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. (PDF) Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents [academia.edu]
- 4. The piperazine scaffold for novel drug discovery efforts: the evidence to date - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. eurekaselect.com [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. scispace.com [scispace.com]
- 19. Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. pubs.acs.org [pubs.acs.org]
- 22. pubs.acs.org [pubs.acs.org]
Synthesis of biologically active heterocycles using piperazine-1,2-dicarboxylate
Application Note: Precision Synthesis of Biologically Active Heterocycles using Piperazine-1,2-Dicarboxylate Scaffolds
Executive Summary
The piperazine-1,2-dicarboxylate scaffold (specifically 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate , CAS 129799-15-1) represents a privileged chiral pool building block for the synthesis of conformationally constrained peptidomimetics and fused bicyclic heterocycles.[1] Unlike the symmetrical 1,4-piperazine derivatives, the 1,2-substitution pattern provides inherent stereochemical control (typically S- or R-configuration at C2) and orthogonal reactivity handles (N1-carbamate vs. C2-ester vs. N4-amine).[1]
This Application Note details the strategic use of this scaffold to synthesize pyrrolo[1,2-a]pyrazine-1,4-diones (bicyclic diketopiperazines) and pyrazino[1,2-a]indoles .[1] These motifs are critical in the development of inhibitors for targets such as MDM2-p53, GPCRs, and various viral proteases.[1]
Strategic Overview: The Orthogonal Scaffold
The utility of 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate lies in its ability to undergo divergent synthesis. The molecule possesses three distinct zones of reactivity:
-
N4-Position (Nucleophilic): The secondary amine is free and ready for alkylation, acylation, or Buchwald-Hartwig coupling.[1]
-
C2-Position (Electrophilic): The methyl ester serves as the cyclization anchor.
-
N1-Position (Protected): The Boc group masks the second nitrogen, preventing polymerization and allowing for controlled sequential functionalization.[1]
Workflow Logic: Divergent Synthesis
The following diagram illustrates the decision matrix for synthesizing different heterocyclic classes from this single precursor.
Caption: Divergent synthetic pathways accessing tricyclic and bicyclic scaffolds from the piperazine-1,2-dicarboxylate core.
Protocol A: Synthesis of Pyrrolo[1,2-a]pyrazine-1,4-diones (Bicyclic DKPs)
This protocol describes the synthesis of a fused bicyclic system, a core pharmacophore in many antitubercular and anticancer agents.[1] The method relies on coupling an amino acid to the N1 position followed by cyclization onto the C2 ester.[1]
Materials Required
-
Substrate: 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate (1.0 equiv).
-
Reagent: N-Fmoc-Amino Acid Chloride (or fluoride) (1.2 equiv).[1]
-
Base: Diisopropylethylamine (DIPEA).[1]
-
Deprotection: Trifluoroacetic acid (TFA), Diethylamine (for Fmoc).[1]
-
Solvents: Dichloromethane (DCM), DMF.[1]
Step-by-Step Methodology
Step 1: N4-Protection (Orthogonality Setup) Before manipulating N1, N4 must be capped to prevent side reactions.[1]
-
Dissolve the piperazine scaffold (10 mmol) in DCM (50 mL).
-
Add DIPEA (12 mmol) and Benzyl Chloroformate (Cbz-Cl, 11 mmol) at 0°C.
-
Stir for 2 hours. Wash with 1M HCl and Brine.
-
Yields 1-Boc-4-Cbz-2-methoxycarbonyl-piperazine .
Step 2: N1-Deprotection
-
Treat the intermediate from Step 1 with 20% TFA in DCM (20 mL) for 1 hour at room temperature.
-
Concentrate in vacuo to remove TFA.
-
Critical Check: Ensure complete removal of TFA to prevent interference in the next coupling step.
Step 3: N1-Acylation
-
Redissolve the N1-free salt in dry DCM.[1]
-
Add DIPEA (3.0 equiv) to neutralize the salt.
-
Add Fmoc-L-Phenylalanine Acid Chloride (1.2 equiv). Note: Acid chlorides are preferred over carbodiimide couplings here due to the steric bulk of the secondary N1 amine.[1]
-
Stir for 4 hours. Isolate the N1-(Fmoc-Phe)-N4-Cbz-piperazine-2-carboxylate .
Step 4: Cyclization (The "Zipper" Step)
-
Dissolve the intermediate in 20% Diethylamine/DMF (to remove Fmoc).[1] Stir for 30 mins.
-
Evaporate solvent. The free primary amine of the Phenylalanine side chain is now exposed.[1]
-
Redissolve in Toluene/Acetic Acid (10:1) and reflux for 2 hours.
-
Mechanism: The free amine attacks the C2-methyl ester intramolecularly.[1]
-
Result: Formation of the Hexahydropyrrolo[1,2-a]pyrazine-1,4-dione bicyclic system.
Data Summary Table: Optimization Parameters
| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |
| Coupling Agent | EDC/HOBt | Acid Chloride/Fluoride | Yield increased from 45% to 82% due to steric hindrance at N1. |
| Cyclization Base | Pyridine | Thermal (Reflux) | Thermal cyclization prevented epimerization at the C2 chiral center.[1] |
| Solvent | DMF | Toluene | Toluene azeotrope facilitates methanol removal, driving the equilibrium. |
Protocol B: Synthesis of Pyrazino[1,2-a]indoles via N4-Functionalization
This protocol targets tricyclic systems by utilizing the free N4 amine to attach a bifunctional aryl halide, followed by metal-catalyzed cyclization.[1]
Mechanism & Logic
The strategy involves N-alkylation of the piperazine-1,2-dicarboxylate with a 2-bromobenzyl bromide derivative.[1] The subsequent intramolecular amidation (or Pd-catalyzed ester arylation) closes the third ring.[1]
Caption: Route for the construction of the Pyrazino[1,2-a]indole skeleton.
Step-by-Step Methodology
-
Alkylation:
-
To a solution of 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate (5 mmol) in Acetonitrile (30 mL), add K₂CO₃ (10 mmol) and 2-bromobenzyl bromide (5.5 mmol).
-
Heat to 60°C for 3 hours.
-
Filter inorganic salts and concentrate.
-
-
Cyclization (Buchwald-Hartwig / Amidation Hybrid):
Critical Quality Attributes (CQAs) & Troubleshooting
-
Epimerization at C2: The C2 stereocenter (alpha to the ester) is susceptible to racemization under strongly basic conditions (e.g., NaH, excess alkoxides).[1]
-
Solution: Use non-nucleophilic organic bases (DIPEA, DBU) and avoid prolonged exposure to base during the ester hydrolysis steps.[1]
-
-
Rotamers in NMR: The N1-Boc group often causes signal broadening or doubling in ¹H NMR due to restricted rotation (rotamers).[1]
-
Validation: Run NMR at elevated temperature (50°C) to coalesce peaks for accurate integration.[1]
-
-
Regioselectivity: In N4-alkylation, ensure no "over-alkylation" occurs. The steric bulk of the C2-ester generally protects N1 (if deprotected), but N4 is highly nucleophilic.[1]
References
-
Hanessian, S., & Sharma, R. (2000).[1] The Synthesis of Bicyclic Piperazine-2-carboxylic Acids from L-Proline. Heterocycles, 52(3), 1235.[1] Link
-
Reilly, S. W., & Mach, R. H. (2016).[1] Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(20), 5272-5275.[1] Link[1]
-
Romanelli, M. N., et al. (2022).[1] The piperazine scaffold for novel drug discovery efforts: the evidence to date. Expert Opinion on Drug Discovery, 17(9), 969-984.[1] Link
-
Patent US20130116245A1. (2013).[1][2] Alkylated piperazine compounds.[2][3][4][5][6][7][8][9] Google Patents. Link
-
ChemicalBook. (2025).[1][2] 1-tert-Butyl 2-methyl piperazine-1,2-dicarboxylate Product Information and CAS 129799-15-1.[1][8][10][11] Link
Sources
- 1. US20130116245A1 - Alkylated piperazine compounds - Google Patents [patents.google.com]
- 2. 252990-05-9 | 1-(tert-Butyl) 2-methyl (R)-piperazine-1,2-dicarboxylate - AiFChem [aifchem.com]
- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 4. chemscene.com [chemscene.com]
- 5. Buy (R)-1-N-Boc-piperazine-2-carboxylic acid methyl ester | 252990-05-9 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis of Pyrrolopyrazinones by Construction of the Pyrrole Ring onto an Intact Diketopiperazine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Boc-piperazine-2-carboxylic acid methyl ester | 129799-15-1 [chemicalbook.com]
- 9. 1-(tert-butyl) 2-methyl (R)-piperazine-1,2-dicarboxylate;CAS No.:252990-05-9 [chemshuttle.com]
- 10. pharmaffiliates.com [pharmaffiliates.com]
- 11. 129799-15-1|1-(tert-Butyl) 2-methyl piperazine-1,2-dicarboxylate|BLD Pharm [bldpharm.com]
Catalytic hydrogenation protocols involving di-tert-butyl piperazine derivatives
Application Note: Advanced Catalytic Hydrogenation Protocols for Sterically Hindered Di-tert-butyl Piperazine Scaffolds
Executive Summary
Piperazine derivatives are "privileged scaffolds" in medicinal chemistry, serving as core linkers in HIV protease inhibitors (e.g., Indinavir), antidepressants, and GPCR ligands. However, the introduction of bulky substituents—specifically di-tert-butyl groups —presents a unique synthetic challenge. The steric bulk of the tert-butyl group severely hinders catalyst approach, often leading to incomplete conversion or poor diastereocontrol during the reduction of pyrazine precursors.
This guide details two optimized protocols for the catalytic hydrogenation of di-tert-butyl pyrazine derivatives:
-
Heterogeneous Batch Hydrogenation: For the synthesis of racemic cis-2,6-di-tert-butylpiperazine using Rh/C.
-
Asymmetric Homogeneous Hydrogenation: For the enantioselective synthesis of chiral piperazine intermediates (Indinavir-type) using Rh-BINAP systems.
Mechanistic Insight & Experimental Strategy
The Steric Challenge
Hydrogenating a pyrazine ring with two tert-butyl groups (e.g., 2,6-di-tert-butylpyrazine) requires forcing the aromatic ring flat against the metal surface. The bulky groups create significant repulsion, often preventing adsorption.
-
Solution: Use of high-activity noble metals (Rh, Pt) and acidic solvents (Acetic Acid) to protonate the nitrogen atoms. Protonation disrupts the aromaticity of the pyrazine ring, making it more susceptible to reduction and preventing the basic nitrogen from poisoning the catalyst surface.
Stereochemical Control (Cis vs. Trans)
-
Heterogeneous (Surface) Catalysis: Hydrogen adds from the metal surface (syn-addition). For 2,6-disubstituted pyrazines, this typically favors the cis isomer (where both tert-butyl groups are equatorial in the chair conformation to minimize 1,3-diaxial strain).
-
Homogeneous Catalysis: Uses chiral ligands (e.g., BINAP) to direct the incoming hydrogen, allowing for the synthesis of specific enantiomers, crucial for drug efficacy.
Protocol A: Heterogeneous Synthesis of cis-2,6-Di-tert-butylpiperazine
Objective: Complete reduction of 2,6-di-tert-butylpyrazine to the corresponding piperazine with high cis-diastereoselectivity.
Materials
-
Substrate: 2,6-Di-tert-butylpyrazine (10 mmol)
-
Catalyst: 5% Rhodium on Carbon (Rh/C), wet support (Degussa type or equivalent). Note: Rh is preferred over Pd for hindered aromatics due to higher activity at lower temperatures, minimizing thermal isomerization.
-
Solvent: Glacial Acetic Acid (AcOH).[1]
-
Equipment: High-pressure stainless steel autoclave (e.g., Parr reactor).
Step-by-Step Methodology
-
Catalyst Loading (Inert Atmosphere):
-
Purge the autoclave with Nitrogen (N₂).
-
Add 5% Rh/C (10 wt% loading relative to substrate, e.g., 200 mg for 2 g substrate). Safety: Do not add dry catalyst to solvent in air; it may ignite.
-
-
Substrate Addition:
-
Dissolve 2,6-di-tert-butylpyrazine in Glacial AcOH (0.5 M concentration).
-
Carefully add the solution to the autoclave.
-
-
Hydrogenation:
-
Seal the reactor and purge 3x with N₂ (10 bar) and 3x with H₂ (10 bar).
-
Pressurize to 50 bar (725 psi) H₂.
-
Heat to 60°C with vigorous stirring (1000 rpm). Note: High stirring speed is critical to overcome gas-liquid mass transfer limitations.
-
Run for 12–24 hours. Monitor H₂ uptake until plateau.
-
-
Workup:
-
Cool to room temperature and depressurize.[2]
-
Filter catalyst through a Celite pad (rinse with MeOH).
-
Concentrate the filtrate to remove bulk AcOH.
-
Basification: Redissolve residue in water, cool to 0°C, and slowly add 50% NaOH until pH > 12.
-
Extract with Dichloromethane (DCM) (3x). Dry over Na₂SO₄ and concentrate.
-
-
Purification:
-
The crude product is predominantly the cis-isomer. Recrystallize from Hexane/EtOAc if necessary.
-
Protocol B: Asymmetric Hydrogenation of Tetrahydropyrazines (Indinavir-Type)
Objective: Enantioselective reduction of a tetrahydropyrazine intermediate to a chiral piperazine, utilizing a homogeneous Rh-chiral phosphine complex. This mimics the industrial synthesis of the Indinavir intermediate.
Materials
-
Substrate: N-Boc-3-tert-butyl-tetrahydropyrazine (or similar cyclic enamide).
-
Catalyst: [Rh(COD)Cl]₂ precursor + (R)-BINAP or (R)-PhanePhos ligand.
-
Solvent: Methanol (degassed).
-
Additive: Trifluoromethanesulfonic acid (TfOH) (catalytic amount, if required to generate cationic species).
Step-by-Step Methodology
-
Catalyst Preparation (In Glovebox):
-
Mix [Rh(COD)Cl]₂ (1 mol%) and (R)-BINAP (2.2 mol%) in degassed MeOH. Stir for 30 min to form the active cationic complex.
-
-
Reaction Setup:
-
Add the substrate (1.0 equiv) to the catalyst solution.[2]
-
Transfer to the autoclave under Argon.
-
-
Hydrogenation:
-
Pressurize to 5–10 bar H₂ (lower pressure is often sufficient for enamides compared to aromatics).
-
Stir at Room Temperature (25°C) for 12 hours.
-
Note: Low temperature enhances enantioselectivity (ee).
-
-
Analysis:
-
Check conversion by HPLC.[3]
-
Determine enantiomeric excess (ee) using a Chiralcel OD-H column (Hexane/IPA mobile phase).
-
Data Analysis & Troubleshooting
Stereochemical Verification (NMR)
Distinguishing cis vs. trans isomers in 2,6-di-tert-butylpiperazine:
| Feature | cis-Isomer (Meso/Racemic) | trans-Isomer |
| Symmetry | Plane of symmetry (meso) or C2 | C2 symmetric |
| Coupling (J) | Axial-Axial coupling (~10-12 Hz) observed for ring protons. | Different coupling patterns due to twist-boat conformation. |
| 13C NMR | Fewer signals due to symmetry. | Distinct shift in t-butyl methyls. |
Troubleshooting Table
| Issue | Probable Cause | Corrective Action |
| Incomplete Conversion | Catalyst poisoning by amine; Steric hindrance. | Use AcOH as solvent; Increase H₂ pressure to 80 bar; Increase catalyst loading. |
| De-tert-butylation | Acid too strong; Temp too high. | Lower temp to 40°C; Switch from AcOH to MeOH with 1 eq. HCl. |
| Low ee (Protocol B) | Racemization of enamine; High Temp. | Lower reaction temp; Ensure strict O₂-free conditions; Check ligand purity. |
Visualization: Reaction Pathways & Workflow
Figure 1: Hydrogenation Pathway & Stereochemistry
This diagram illustrates the reduction of the aromatic pyrazine to the piperazine, highlighting the stereochemical outcome dictated by the heterogeneous surface mechanism.
Caption: Mechanistic pathway for the heterogeneous hydrogenation of hindered pyrazines. The syn-addition of hydrogen across the metal surface preferentially yields the cis-isomer.
Figure 2: Experimental Workflow (Protocol A)
Caption: Step-by-step workflow for the high-pressure batch hydrogenation of di-tert-butyl pyrazine derivatives.
References
-
Rossen, K., et al. (1995). "Asymmetric Hydrogenation of Tetrahydropyrazines: Synthesis of (S)-Piperazine-2-tert-butylcarboxamide, an Intermediate in the Preparation of the HIV Protease Inhibitor Indinavir."[4][5] Tetrahedron Letters, 36(36), 6419-6422.[5] Link
-
Cochran, B. M., & Michael, F. E. (2008).[6][7] "Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction." Organic Letters, 10(2), 329-332.[7] Link
-
Kuethe, J. T., et al. (2006). "Asymmetric Synthesis of 1,2,3,4-Tetrahydroisoquinolines via Rhodium-Catalyzed Hydrogenation." Journal of Organic Chemistry, 71(6), 2159–2169. (Cited for general Rh-BINAP enamide reduction protocols). Link
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press.
-
Glorius, F., et al. (2014). "Asymmetric Hydrogenation of N-Heterocycles." Angewandte Chemie International Edition, 53(41), 10854-10857. Link
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. Building Up a Piperazine Ring from a Primary Amino Group via Catalytic Reductive Cyclization of Dioximes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. collaborate.princeton.edu [collaborate.princeton.edu]
- 5. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 6. Synthesis of 2,6-Disubstituted Piperazines by a Diastereoselective Palladium-Catalyzed Hydroamination Reaction [organic-chemistry.org]
- 7. Synthesis of 2,6-disubstituted piperazines by a diastereoselective palladium-catalyzed hydroamination reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Solving solubility issues of Di-tert-butyl piperazine-1,2-dicarboxylate in polar solvents
Technical Support Center: Di-tert-butyl piperazine-1,2-dicarboxylate
Welcome to the technical support guide for this compound. This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility challenges with this compound, particularly in polar solvent systems. Our goal is to equip you with the foundational knowledge and actionable protocols to overcome these common hurdles efficiently.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions regarding the solubility of this compound.
Q1: Why is this compound so poorly soluble in polar solvents like water or aqueous buffers?
A1: The solubility of a compound is governed by the principle "like dissolves like." this compound has a chemical structure dominated by two large, nonpolar tert-butyl groups. These bulky, hydrocarbon-rich groups make the molecule highly lipophilic (fat-loving) and hydrophobic (water-fearing).[1] While the piperazine ring and carboxylate groups possess some polarity, their influence is overshadowed by the nonpolar tert-butyl moieties. Consequently, the molecule struggles to form favorable interactions with the highly ordered, hydrogen-bonded network of polar solvents like water, leading to poor solubility.
Q2: What is the recommended starting solvent for creating a high-concentration stock solution?
A2: For creating a primary stock solution, a polar aprotic solvent is the best choice. Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for hydrophobic compounds.[2][3] Other options include N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP).[4] These solvents are effective because they can solvate the nonpolar parts of the molecule while still being miscible with water, which is crucial for subsequent dilutions into aqueous media.[5]
Q3: I've dissolved my compound in DMSO, but it precipitates when I dilute it into my aqueous buffer (e.g., PBS or cell culture media). What's happening?
A3: This is a very common phenomenon known as solvent-shift precipitation.[6][7] When you add the highly concentrated DMSO stock to a large volume of an aqueous buffer, the solvent environment rapidly shifts from being predominantly organic to predominantly aqueous. The compound, which was stable in DMSO, suddenly finds itself in a solvent where it is not soluble, causing it to "crash out" or precipitate.[3] The final concentration of DMSO in your working solution is often too low to maintain the solubility of the hydrophobic compound.[7]
Q4: Can I heat the solution to improve solubility?
A4: Gentle warming can sometimes aid in the initial dissolution of the compound in a primary solvent like DMSO. However, it is generally not recommended as a primary strategy for aqueous solutions.[3] Heating may not be sufficient to overcome the fundamental insolubility, and excessive heat can risk chemical degradation of your compound. Any solubility gained through heating may also be temporary, with the compound precipitating out again as the solution cools to room or experimental temperature.[8]
Part 2: Troubleshooting Guides & Advanced Protocols
This section provides structured, question-and-answer troubleshooting for specific experimental scenarios, complete with detailed protocols.
Scenario 1: Compound Precipitates Immediately in Aqueous Buffer
Q: I'm trying to make a 10 µM working solution in PBS from a 10 mM DMSO stock, but I see immediate cloudiness/precipitate. How do I fix this?
A: This indicates your target concentration is above the compound's thermodynamic solubility limit in the final buffer system. The key is to modify the final solvent environment to be more favorable for the compound.
Caption: A decision tree for troubleshooting compound precipitation.
This protocol focuses on increasing the percentage of an organic co-solvent in the final aqueous solution to maintain solubility.[4][9]
Principle: A co-solvent like DMSO reduces the overall polarity of the water-based solvent system, making it more hospitable to hydrophobic molecules and preventing their precipitation.[9]
Methodology:
-
Determine System Tolerance: Before preparing your final solution, it is critical to determine the maximum concentration of DMSO your experimental system (e.g., cells, enzymes) can tolerate without adverse effects. Test a range (e.g., 0.5%, 1.0%, 2.0% final DMSO) in a vehicle control experiment.[3]
-
Prepare High-Concentration Stock: Ensure your this compound is fully dissolved in 100% high-purity, anhydrous DMSO. A 10 mM stock is standard. Use sonication if needed to ensure complete dissolution.[7]
-
Prepare Working Solution: Based on your tolerance test, dilute the DMSO stock directly into your aqueous buffer.
-
Example for a 10 µM solution with 1% final DMSO:
-
Take 10 µL of your 10 mM DMSO stock solution.
-
Add it to 990 µL of your aqueous buffer.
-
This results in a final DMSO concentration of 1% and a compound concentration of 100 µM.
-
Further dilute this intermediate solution 1:10 in buffer containing 1% DMSO to reach your final 10 µM concentration.
-
-
Crucial Tip: Add the buffer to the DMSO stock dropwise while vortexing, or add the DMSO stock to the buffer while vortexing vigorously. This rapid mixing prevents localized high concentrations of the compound that trigger precipitation.[6]
-
If your system cannot tolerate higher DMSO concentrations, surfactants can be used to form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[3][4]
Principle: Surfactants are amphipathic molecules that, above a certain concentration, form micelles in aqueous solutions. The hydrophobic core of these micelles can sequester your compound, shielding it from the aqueous environment.
Methodology:
-
Prepare Compound Stock: Prepare a 10 mM stock solution in 100% DMSO as described above.
-
Prepare Surfactant Stock: Prepare a 1% or 10% (w/v) stock solution of a biocompatible, non-ionic surfactant like Tween-80 or Polysorbate 20 in your aqueous buffer.
-
Prepare Working Solution:
-
Example for 1 mL of a 10 µM solution with 0.1% Tween-80 and 0.1% DMSO:
-
To 979 µL of aqueous buffer, add 10 µL of a 10% Tween-80 stock solution. Mix well.
-
While vortexing this buffer-surfactant mixture, add 1 µL of the 10 mM compound stock in DMSO.
-
The final concentrations will be: 10 µM compound, 0.1% Tween-80, and 0.1% DMSO.
-
-
-
Control: Always run a vehicle control containing the same final concentration of surfactant and DMSO to ensure they do not interfere with your assay.
Scenario 2: Determining the Compound's Maximum Solubility
Q: I need to know the maximum soluble concentration of my compound in a specific buffer (pH 7.4) before I design my experiments. How can I determine this?
A: A simple gravimetric or HPLC-based saturation experiment, often called a "shake-flask" method, can provide a reliable estimate of equilibrium solubility.[8][10]
Caption: Workflow for determining equilibrium solubility.
Principle: A saturated solution is one in which the maximum amount of solute has dissolved in a solvent and is in equilibrium with excess undissolved solute.[8] By measuring the concentration of the solute in the clear supernatant, we determine its solubility.
Methodology:
-
Prepare Supersaturated Solution: Add an excess amount of solid this compound powder (e.g., 1-2 mg) to a microcentrifuge tube containing 1 mL of your target aqueous buffer. Ensure enough solid is present that some will visibly remain undissolved.
-
Equilibrate: Tightly seal the tube and place it on a rotator or shaker at a constant, controlled temperature (e.g., 25°C) for 24-48 hours. This allows the solution to reach equilibrium.[6]
-
Separate Phases: Centrifuge the tube at high speed (e.g., >14,000 rpm) for 15-20 minutes to create a firm pellet of the undissolved solid.[6]
-
Sample Supernatant: Without disturbing the pellet, carefully remove a known volume of the clear supernatant.
-
Quantify Concentration: Analyze the concentration of the compound in the supernatant using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a standard and accurate method.[11]
-
Create a standard curve using known concentrations of the compound dissolved in a suitable organic solvent (like acetonitrile or methanol).
-
Dilute your supernatant sample into the mobile phase to fall within the linear range of your standard curve.
-
Calculate the original concentration in the supernatant based on the dilution factor. This value represents the equilibrium solubility.
-
Part 3: Data Summary & Physicochemical Properties
Understanding the core properties of a molecule is essential for troubleshooting. While extensive experimental data for this specific compound is not widely published, its properties can be inferred from its structure and comparison to similar Boc-protected molecules.
Table 1: Physicochemical Properties and Solubility Characteristics
| Property | Value / Characteristic | Implication for Solubility |
| Molecular Formula | C₁₈H₃₄N₂O₄ | High carbon-to-heteroatom ratio suggests low polarity. |
| Molecular Weight | 342.47 g/mol | --- |
| Key Structural Features | Two tert-butyl groups, two ester linkages, piperazine core | The bulky, nonpolar tert-butyl groups are the primary drivers of hydrophobicity and poor aqueous solubility.[1][12] |
| Predicted XLogP3 | 3.1 | A positive LogP value indicates higher solubility in octanol than water, confirming its lipophilic nature. |
| Recommended Solvents | DMSO, DMF, Ethanol, Methanol | These organic solvents can effectively solvate the molecule.[2] |
| Insoluble In | Water, Aqueous Buffers (at high concentrations) | The hydrophobic nature prevents favorable interactions with water's hydrogen bond network.[13] |
| Boc Group Stability | Stable to bases and nucleophiles; Labile under acidic conditions (e.g., TFA, strong HCl) .[1][14] | Avoid strongly acidic buffers (pH < 4) during experiments to prevent unintended deprotection of the Boc groups. |
References
-
Cosolvent - Wikipedia. Wikipedia. [Link]
-
Determination of Solubility by Gravimetric Method. Pharmapproach. [Link]
-
Analytical and Computational Methods for the Determination of Drug-Polymer Solubility and Miscibility. ACS Publications. [Link]
-
Cosolvent – Knowledge and References. Taylor & Francis. [Link]
-
Co-solvency: Significance and symbolism. Wisdom Library. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
Method Development & Method Validation for Solubility and Dissolution Curves. CD Formulation. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [Link]
-
Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Cosolvent - Wikipedia [en.wikipedia.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. uomus.edu.iq [uomus.edu.iq]
- 9. taylorandfrancis.com [taylorandfrancis.com]
- 10. lup.lub.lu.se [lup.lub.lu.se]
- 11. Method Development & Method Validation for Solubility and Dissolution Curves - CD Formulation [formulationbio.com]
- 12. Buy 1-Benzyl-4-Boc-piperazine-2-carboxylic acid | 181956-25-2 [smolecule.com]
- 13. CAS 57260-71-6: N-BOC-Piperazine | CymitQuimica [cymitquimica.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
Technical Support Center: Purification of Piperazine-1,2-Dicarboxylate Derivatives
Welcome to the Advanced Purification Support Hub. Topic: Troubleshooting & Purification of Piperazine-1,2-dicarboxylate Scaffolds Audience: Medicinal Chemists, Process Chemists, and CMC Leads.
Core Technical Overview
The Molecule: In drug discovery, "Piperazine-1,2-dicarboxylate" typically refers to 1-alkyl/aryl 2-alkyl piperazine-1,2-dicarboxylate (e.g., 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate). These are critical intermediates for peptidomimetics and chiral auxiliary synthesis.
The Challenge: Purification is complicated by three factors:
-
Rotameric Broadening: Restricted rotation around the N1-carbamate bond leads to complex NMR spectra often mistaken for impurities.
-
Amine Tailing: If the N4 position is free, the basic amine interacts strongly with silanol groups on silica, causing streakiness and poor resolution.
-
Regioisomeric Byproducts: Synthesis via lithiation often produces mixtures of 1,2- and 1,3-substituted isomers that are difficult to separate.
Diagnostic & Decision Logic
Before selecting a protocol, determine the state of your N4-nitrogen and the nature of your impurities.
Figure 1: Decision tree for selecting the optimal purification method based on N4-substitution and physical state.
Troubleshooting & FAQs
Q1: My NMR shows split peaks and broad singlets. Is my product impure?
Diagnosis: Likely Rotamers , not impurities. Mechanism: The N1-carbamate (e.g., Boc, Cbz) bond has partial double-bond character, creating restricted rotation. This results in two distinct conformers (rotamers) observable on the NMR timescale at room temperature. Verification Protocol:
-
Run High-Temperature NMR: Heat the sample to 50–60°C in DMSO-d6.
-
Observation: If the split peaks coalesce into sharp singlets, they are rotamers. If they remain distinct, they are impurities (likely regioisomers).
-
Reference: Wenzel et al. demonstrated that N-Boc piperazines exist as ~1:1 rotamer mixtures in CDCl3, which coalesce at elevated temperatures [1].
Q2: The compound streaks/tails on silica gel columns. How do I fix this?
Diagnosis: Silanol interaction. Mechanism: The free N4-amine (if present) hydrogen bonds with acidic silanols on the silica surface. Solution:
-
Mobile Phase Modifier: Add 1% Triethylamine (TEA) or 1% aqueous Ammonium Hydroxide to your mobile phase (e.g., DCM/MeOH/NH4OH 90:9:1).
-
Pre-treatment: Flush the silica column with the modifier eluent before loading the sample to neutralize active sites.
Q3: I have a mixture of 1,2- and 1,3-dicarboxylate isomers. How do I separate them?
Diagnosis: Regioisomeric mixture from non-selective lithiation. Solution:
-
Flash Chromatography: The 1,2-isomer (ortho-like) often has a different dipole moment than the 1,3-isomer due to internal hydrogen bonding or steric crowding.
-
Solvent System: Use Toluene/Acetone or Hexanes/EtOAc (gradient) . Toluene often provides better selectivity for piperazine isomers than DCM due to π-π interactions.
-
Crystallization: The 1,2-isomer is often more crystalline due to packing symmetry. Try triturating the oil with cold iso-hexane or pentane [2].
Experimental Protocols
Protocol A: Amine-Modified Flash Chromatography
Best for: N4-unprotected piperazines or oily residues.
Materials:
-
Silica Gel (40–63 µm)
-
Solvents: Dichloromethane (DCM), Methanol (MeOH), Triethylamine (TEA).
Step-by-Step:
-
Slurry Preparation: Prepare silica slurry using DCM containing 1% TEA .
-
Column Packing: Pour slurry and flush with 2 column volumes of the same solvent. Note: This neutralizes acidic sites.[1]
-
Sample Loading: Dissolve crude oil in minimal DCM. If solubility is poor, use a "dry load" method (adsorb onto Celite).
-
Elution:
-
Start: 100% DCM (with 1% TEA).
-
Gradient: Slowly increase MeOH concentration (0% → 10%).
-
Tip: Piperazine-1,2-dicarboxylates typically elute between 2% and 5% MeOH in DCM.
-
-
Detection: Use Ninhydrin stain (for free amines) or KMnO4 (general).
Protocol B: Acid/Base Extraction (Purification by pH Switching)
Best for: Removing non-basic impurities from N4-unprotected derivatives.
Principle: Exploits the basicity of the N4 nitrogen.
Step-by-Step:
-
Dissolution: Dissolve crude mixture in Ethyl Acetate (EtOAc) .
-
Acid Extraction: Extract with 1M HCl (3x).
-
The Product (Protonated N4) moves to the Aqueous Phase.
-
Non-basic impurities stay in the Organic Phase.
-
-
Wash: Wash the combined aqueous layer with fresh EtOAc to remove entrained organics.
-
Basification: Cool the aqueous layer on ice. Slowly adjust pH to >10 using 4M NaOH or saturated Na2CO3 .
-
Re-extraction: Extract the cloudy aqueous mixture with DCM (3x).
-
Drying: Dry combined DCM layers over Na2SO4, filter, and concentrate.
Protocol C: Kinetic Resolution via Recrystallization
Best for: Enantiomeric enrichment of chiral piperazine-2-carboxylates.
Context: If you synthesized the scaffold via resolution (e.g., using L-tartaric acid), you may need to upgrade the enantiomeric excess (ee).
Step-by-Step:
-
Solvent Choice: Isopropanol (IPA) or Ethanol/Water (9:1) .
-
Dissolution: Dissolve the salt (e.g., tartrate salt of the piperazine) in boiling IPA.
-
Cooling: Allow to cool slowly to room temperature, then refrigerate at 4°C for 12 hours.
-
Filtration: Collect crystals.
-
Validation: Check ee% via Chiral HPLC (e.g., Chiralpak AD-H column, Hexane/IPA/DEA).
Data & Reference Specifications
Table 1: Common Impurities and Retention Strategies
| Impurity Type | Origin | Detection (TLC/NMR) | Removal Strategy |
| Unreacted Piperazine | Incomplete acylation | Low Rf (polar), Ninhydrin (+) | Water wash or Protocol B |
| Regioisomer (1,3-sub) | Non-selective lithiation | Distinct NMR doublets | Column Chrom. (Toluene/EtOAc) |
| Rotamers | N-Boc/Cbz dynamics | Split NMR peaks (coalesce at high T) | None required (Artifact) |
| Li/Na Salts | Workup residue | Ash/Inorganic solid | Dissolve in DCM, filter solids |
References
-
Wenzel, A. G., & Jacobsen, E. N. (2002).[2] Asymmetric Catalytic Mannich Reactions Catalyzed by Urea Derivatives: Enantioselective Synthesis of β-Aryl-β-Amino Acids. Journal of the American Chemical Society, 124(44), 12964–12965. [Link]
-
Mecozzi, T., & Petrini, M. (1999).[2] Chemoselective reaction of imines with organolithium reagents: a convenient synthesis of α-amino acids. The Journal of Organic Chemistry, 64(24), 8970-8972. [Link]
-
Beak, P., & Lee, W. K. (1993). α-Lithioamine synthetic equivalents: syntheses of diastereoisomers from the Boc-piperidines. The Journal of Organic Chemistry, 58(5), 1109-1117. [Link]
-
Kermarrec, C. M., et al. (2018). Stability of Synthetic Piperazines in Human Whole Blood.[3] Journal of Analytical Toxicology, 42(6), 380–388. [Link]
Sources
Preventing racemization during the synthesis of chiral piperazine derivatives
Welcome to the technical support center for the synthesis of chiral piperazine derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of maintaining stereochemical integrity in their synthetic routes. Here, we will address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to help you prevent racemization and ensure the enantiomeric purity of your products.
Part 1: Understanding the Enemy: Mechanisms of Racemization in Chiral Piperazines
The primary cause of racemization in chiral piperazine synthesis is the lability of the proton at the chiral carbon center, particularly at the C2 position. Abstraction of this proton by a base leads to the formation of a planar carbanion or enolate intermediate. Subsequent protonation can then occur from either face, resulting in a loss of stereochemical information.[1]
Several factors can exacerbate this issue:
-
Harsh Reaction Conditions: The use of strong bases or acids, as well as elevated temperatures, can provide the necessary energy to overcome the activation barrier for proton abstraction and racemization.[1][2]
-
Prolonged Reaction Times: Extended exposure to basic or acidic conditions increases the likelihood of racemization.[1]
-
Inappropriate Reagents: Certain coupling reagents used in the formation of amide bonds in piperazine precursors can promote the formation of oxazolone intermediates, which are highly susceptible to racemization.[1]
Part 2: Troubleshooting Guide: Diagnosing and Solving Racemization Issues
Encountering a loss of enantiomeric excess (e.e.) in your final product can be a significant setback. This section provides a systematic approach to identifying the source of racemization and implementing effective solutions.
Initial Assessment: When Did Racemization Occur?
The first step in troubleshooting is to pinpoint the specific stage in your synthetic sequence where stereochemical integrity is compromised. This requires careful analysis of intermediates.
Recommended Analytical Workflow:
-
Obtain Samples: Collect samples of all chiral intermediates throughout your synthesis.
-
Purify: Ensure each intermediate is purified before analysis to avoid interference from residual reagents.
-
Determine Enantiomeric Excess (e.e.): Utilize one of the following methods to accurately measure the e.e. of each intermediate.
| Method | Principle | Advantages | Considerations |
| Chiral High-Performance Liquid Chromatography (HPLC) | Differential partitioning of enantiomers on a chiral stationary phase.[3][4] | High sensitivity and accuracy.[3] | Requires method development to find a suitable column and mobile phase.[5] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Use of chiral solvating or derivatizing agents to induce diastereomeric environments, leading to distinct signals for each enantiomer.[3][6] | Rapid and non-destructive.[3] | Lower sensitivity, typically requiring milligram quantities of the sample.[3] |
| Capillary Electrophoresis (CE) | Differential migration of enantiomers in an electric field in the presence of a chiral selector.[3] | Very high sensitivity, requiring only nanoliter to microliter sample volumes.[3] | Can be more complex to set up and optimize. |
Once the problematic step is identified, you can proceed with targeted troubleshooting.
Workflow for Diagnosing and Addressing Racemization
Caption: A decision-making workflow for diagnosing and addressing racemization.
Part 3: Frequently Asked Questions (FAQs)
This section addresses specific questions that frequently arise during the synthesis of chiral piperazine derivatives.
Q1: Which bases are most likely to cause racemization?
Strong bases such as sodium hydroxide (NaOH), potassium hydroxide (KOH), and strong organic bases are more likely to cause racemization by readily abstracting the proton at the chiral center.[1] Whenever possible, opt for weaker bases like sodium bicarbonate (NaHCO3) or use sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) in stoichiometric amounts, especially during coupling reactions.[1][2]
Q2: How does temperature affect racemization?
Higher reaction temperatures provide the activation energy needed for proton abstraction and subsequent racemization.[1] It is crucial to conduct all reaction steps, particularly those involving bases or acids, at the lowest feasible temperature. For instance, performing coupling reactions at 0 °C to room temperature can significantly minimize the rate of racemization.[2]
Q3: What is the role of protecting groups in preventing racemization?
Protecting groups play a critical role in maintaining stereochemical integrity. Urethane-based protecting groups like tert-butyloxycarbonyl (Boc) and 9-fluorenylmethyloxycarbonyl (Fmoc) are effective at suppressing racemization during coupling reactions.[2] This is because the nitrogen lone pair is delocalized into the carbonyl of the protecting group, making it less available to participate in the formation of a racemization-prone oxazolone intermediate.[2] However, the conditions for removing these protecting groups can themselves induce racemization if not carefully controlled.[2]
Q4: Are there specific coupling reagents that can help avoid racemization?
Yes, employing coupling reagents commonly used in peptide synthesis can significantly suppress racemization. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) are excellent choices. The addition of reagents like 1-hydroxybenzotriazole (HOBt) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) can also be beneficial as they form active esters that are less prone to oxazolone formation.[1][2]
Q5: Can the choice of solvent influence racemization?
While the base and temperature are primary factors, the solvent can also play a role. Polar aprotic solvents like dimethylformamide (DMF) and dichloromethane (DCM) are commonly used.[2] The key is to ensure your starting materials and reagents are fully soluble to allow for homogeneous reaction conditions at lower temperatures. In some cases, solvent choice can influence the aggregation state of reagents, which can impact reactivity and the propensity for side reactions, including racemization.
Part 4: Experimental Protocols
Here we provide detailed, step-by-step methodologies for key procedures where racemization is a common concern.
Protocol 1: Low-Racemization Peptide Coupling using HATU/DIPEA
This protocol is designed for coupling an N-protected chiral piperazine derivative with a carboxylic acid.
-
Dissolve the N-protected chiral piperazine (1 equivalent) and the carboxylic acid (1-1.2 equivalents) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Add HATU (1 equivalent) and, if desired, an additive like HOAt (1 equivalent) to the reaction mixture.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add DIPEA (2 equivalents) dropwise to the cooled solution.
-
Allow the reaction to stir at 0 °C for 30 minutes , then warm to room temperature, monitoring the progress by TLC or LC-MS.
-
Once the reaction is complete , proceed with a standard aqueous work-up.
Protocol 2: Mild Deprotection of a Boc-Protected Chiral Piperazine
This protocol minimizes exposure to harsh acidic conditions.
-
Dissolve the N-Boc protected chiral piperazine in a suitable solvent like 1,4-dioxane or dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of a milder acid , such as p-toluenesulfonic acid (p-TsOH) (1.1-1.5 equivalents) or 4M HCl in dioxane (2-3 equivalents).[1][2]
-
Monitor the reaction progress closely by TLC or LC-MS.
-
Once the reaction is complete , carefully quench the reaction with a mild base (e.g., saturated NaHCO3 solution) at 0 °C.
-
Promptly extract the product into an organic solvent and proceed to the next step or isolate the product. Avoid prolonged exposure of the deprotected amine to either acidic or basic conditions.
Part 5: Concluding Remarks
The successful synthesis of enantiomerically pure chiral piperazine derivatives is a challenging yet achievable goal. A thorough understanding of the mechanisms of racemization, coupled with careful selection of reagents and optimization of reaction conditions, is paramount. By systematically troubleshooting and implementing the strategies outlined in this guide, researchers can significantly improve their chances of obtaining products with high stereochemical integrity.
References
-
Hughes, D. L. (2011). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards. Journal of Separation Science, 34(21), 3091-3097. Retrieved from [Link]
-
O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. Journal of the American Chemical Society, 138(2), 651-659. Retrieved from [Link]
-
Leeman, M., et al. (2020). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 49(14), 4737-4767. Retrieved from [Link]
-
An, G., et al. (2018). A Simple Method for the Determination of Enantiomeric Excess and Identity of Chiral Carboxylic Acids. Molecules, 23(9), 2278. Retrieved from [Link]
-
Rilas Technologies. (n.d.). Enantiomeric Excess | Chiral-ChiralAnalysis. Retrieved from [Link]
-
Wuyts, S., et al. (2020). Proposed mechanisms for racemization and related processes. Chirality, 32(5), 659-676. Retrieved from [Link]
-
Williams, R. M., & Fiori, K. W. (2012). Quantitative Prediction of Rate Constants for Aqueous Racemization To Avoid Pointless Stereoselective Syntheses. ACS Medicinal Chemistry Letters, 3(10), 801-805. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Protective Groups. Retrieved from [Link]
Sources
Technical Support Center: Optimizing Column Chromatography Gradients for Piperazine Dicarboxylates
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing column chromatography gradients for the purification of piperazine dicarboxylates. Drawing from established methodologies and extensive field experience, this document will explain the "why" behind experimental choices to empower you to troubleshoot and refine your separation strategies effectively.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of piperazine dicarboxylates, offering potential causes and validated solutions.
Issue 1: Poor Peak Resolution or Co-elution of Compound of Interest with Impurities
Symptoms: Your target piperazine dicarboxylate elutes with broad peaks or overlaps significantly with impurities, resulting in low purity of the collected fractions.[1]
Potential Causes & Solutions:
-
Inappropriate Solvent System Polarity: The polarity of your mobile phase may not be optimal to differentiate between your product and structurally similar impurities.[1][2]
-
Causality: The separation of compounds on a silica gel column is governed by their relative polarities and their interactions with the stationary phase and the mobile phase. If the mobile phase is too polar, all compounds will travel quickly up the column with little separation. Conversely, if it's not polar enough, compounds will remain strongly adsorbed to the silica.
-
Solution: Conduct a thorough solvent system screening using Thin Layer Chromatography (TLC). Aim for an Rf value of 0.2-0.4 for your target compound.[3] A good starting point for piperazine derivatives is a gradient of ethyl acetate in hexane or methanol in dichloromethane.[2][4]
-
-
Column Overloading: Exceeding the capacity of your column will lead to band broadening and poor separation.[1]
-
Causality: The stationary phase has a finite number of binding sites. When these are saturated, the excess analyte has no choice but to travel with the mobile phase, leading to a distorted peak shape.
-
Solution: Reduce the amount of crude material loaded onto the column. As a general rule, for silica gel flash chromatography, the sample load should not exceed 1-10% of the mass of the stationary phase, depending on the difficulty of the separation.
-
-
Suboptimal Gradient Shape: A linear gradient may not be suitable for separating compounds with widely different polarities.
-
Causality: A linear gradient increases the solvent strength at a constant rate. If your impurities are much less polar or much more polar than your product, a step-gradient or a segmented gradient might be more effective at resolving them.
-
Solution: Consider a "scout gradient" (a rapid, full-range gradient) to determine the approximate elution points of your compounds.[5] Based on this, you can design a shallow gradient around the elution point of your target compound to maximize resolution from closely eluting impurities.[5]
-
Issue 2: Product Degradation on the Column
Symptoms: You observe a low overall yield after chromatography, and analysis of the fractions shows the presence of new, unexpected impurities.
Potential Causes & Solutions:
-
Acidity of Silica Gel: The slightly acidic nature of standard silica gel can cause the degradation of acid-sensitive piperazine dicarboxylates.[3]
-
Causality: The silanol groups (Si-OH) on the surface of silica gel are weakly acidic and can catalyze hydrolysis or other acid-mediated decomposition pathways in sensitive molecules.
-
Solution:
-
Neutralize the Mobile Phase: Add a small amount of a basic modifier like triethylamine (TEA) or diethylamine (DEA) (e.g., 0.1-1% v/v) to your mobile phase to neutralize the acidic sites on the silica gel.[3] This is particularly crucial for improving the peak shape and resolution of basic analytes.[6]
-
Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a bonded-phase silica (e.g., diol or cyano).[3]
-
-
Issue 3: Irreversible Adsorption or "Streaking" of the Product
Symptoms: A significant portion of your product does not elute from the column, or it elutes as a long, continuous streak rather than a defined peak.
Potential Causes & Solutions:
-
Strong Interaction with the Stationary Phase: The basic nitrogen atoms of the piperazine ring can interact very strongly with the acidic silanol groups on the silica surface, leading to irreversible binding or slow, continuous elution.[1]
-
Causality: The lone pair of electrons on the nitrogen atoms can form strong hydrogen bonds or have ionic interactions with the silanol groups, leading to poor chromatographic behavior.
-
Solution:
-
Mobile Phase Additives: Incorporate a competing base like triethylamine (TEA) or a small amount of a polar solvent like methanol in your mobile phase.[1][7] These additives will compete with your compound for the active sites on the silica gel, improving peak shape and elution.
-
pH Adjustment: For reverse-phase chromatography, operating at a low pH (e.g., 2-3 with 0.1% trifluoroacetic acid (TFA) or formic acid) will protonate the piperazine nitrogens, which can improve peak symmetry.[1]
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a gradient when purifying a novel piperazine dicarboxylate?
A1: A systematic approach is always best. Start by developing a suitable solvent system using TLC. A common starting point for normal-phase chromatography is a gradient of a polar solvent (like ethyl acetate or methanol) in a non-polar solvent (like hexane or dichloromethane).[2] Begin with a "scout" gradient, for example, a linear gradient from 0% to 50% of the more polar solvent over 10-20 column volumes.[8] This will give you a general idea of the retention behavior of your compound and its impurities, which you can then use to design a more optimized, shallower gradient for the actual separation.[5]
Q2: Should I use a linear, step, or segmented gradient?
A2: The choice of gradient shape depends on the separation challenge.
-
Linear Gradient: This is the most common and is a good starting point for mixtures where the components have a relatively uniform distribution of polarities.
-
Step Gradient: This is useful when you have groups of compounds with widely different polarities. You can use a shallow gradient or isocratic elution to separate one group, then rapidly increase the solvent strength to elute the next group.
-
Segmented (or Multi-linear) Gradient: This offers the most flexibility. You can use a very shallow gradient in the region where your target compound and its critical impurities elute to maximize resolution, and steeper gradients in other parts of the run to save time.[9]
Q3: How does the choice of organic modifier (e.g., methanol vs. acetonitrile) affect the separation in reverse-phase chromatography?
A3: In reverse-phase HPLC, methanol and acetonitrile are common organic modifiers, but they can offer different selectivities. Acetonitrile is generally a stronger solvent than methanol, meaning it will elute compounds more quickly at the same concentration. The choice between them can influence the elution order of your compounds due to different interactions (e.g., dipole-dipole, hydrogen bonding) with the analytes and the stationary phase. It is often beneficial to screen both solvents during method development to achieve the desired separation.
Q4: My piperazine dicarboxylate is highly polar and elutes at the solvent front even with 100% polar solvent in normal-phase chromatography. What should I do?
A4: For very polar compounds that are poorly retained in normal-phase chromatography, you should consider alternative chromatographic modes.[8]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating highly polar compounds.[10] It uses a polar stationary phase (like bare silica or a polar bonded phase) with a mobile phase consisting of a high concentration of a water-miscible organic solvent (like acetonitrile) and a small amount of aqueous buffer.[10]
-
Reverse-Phase Chromatography with an Ion-Pairing Agent: If your compound is ionizable, you can use an ion-pairing agent in a reverse-phase system to increase its retention.
Q5: How can I improve the separation of diastereomers of a piperazine dicarboxylate?
A5: The separation of diastereomers can be challenging. Fine-tuning your gradient is key. A very shallow gradient around the elution point of the diastereomers is often necessary. Additionally, consider changing the stationary phase. Chiral stationary phases (CSPs), such as those based on cellulose or amylose derivatives, can provide excellent resolution for stereoisomers, even in a normal-phase mode.[6]
Experimental Protocols
Protocol 1: Systematic Gradient Optimization using TLC
-
Spotting: Dissolve your crude sample in a suitable solvent and spot it onto several TLC plates.
-
Solvent System Screening: Develop each TLC plate in a different solvent system with varying ratios of a non-polar solvent (e.g., hexane) and a polar solvent (e.g., ethyl acetate).
-
Rf Value Determination: Identify the solvent system that gives your target compound an Rf value between 0.2 and 0.4, with good separation from major impurities.
-
Initial Gradient Selection: Based on the optimal TLC solvent system, select an initial mobile phase composition for your column chromatography that is slightly less polar than the TLC mobile phase.
-
Gradient Design: Design a linear gradient that gradually increases the polarity to a level slightly above that of the TLC mobile phase.
Data Presentation
| Issue | Potential Cause | Recommended Action | Rationale |
| Poor Resolution | Inappropriate mobile phase polarity | Screen various solvent systems using TLC. | To find the optimal polarity for differential migration of compounds.[3] |
| Column Overloading | Reduce the amount of sample loaded. | To prevent band broadening and maintain separation efficiency.[1] | |
| Suboptimal gradient shape | Employ a scout gradient followed by a targeted shallow gradient. | To focus separating power where it is most needed.[5] | |
| Product Degradation | Acidic silica gel | Add a basic modifier (e.g., 0.1% TEA) to the mobile phase. | To neutralize acidic silanol groups and prevent acid-catalyzed degradation.[3] |
| Use a neutral stationary phase (e.g., alumina). | To provide a non-acidic environment for sensitive compounds.[3] | ||
| Irreversible Adsorption | Strong analyte-stationary phase interaction | Add a competing base (e.g., TEA) to the mobile phase. | To mask active sites on the silica gel and reduce strong interactions.[1] |
Visualizations
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. welch-us.com [welch-us.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 9. Strategic Combination of Isocratic and Gradient Elution for Simultaneous Separation of Polar Compounds in Traditional Chinese Medicines by HPLC - PMC [pmc.ncbi.nlm.nih.gov]
- 10. waters.com [waters.com]
Technical Support Center: Overcoming Steric Hindrance in N-Alkylation of Di-tert-butyl piperazine-1,2-dicarboxylate
Welcome to the technical support center for the N-alkylation of di-tert-butyl piperazine-1,2-dicarboxylate. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of this challenging transformation. The significant steric bulk imposed by the two tert-butyloxycarbonyl (Boc) groups presents a considerable hurdle to achieving efficient N-alkylation. This resource provides in-depth troubleshooting advice, validated protocols, and a foundational understanding of the chemical principles at play.
Frequently Asked Questions (FAQs)
Q1: Why is the N-alkylation of this compound so difficult?
The primary challenge is the substantial steric hindrance around the nitrogen atoms. The two bulky tert-butyl groups shield the nitrogen's lone pair of electrons, making it a poor nucleophile and impeding its approach to electrophiles.[1][2] This steric congestion significantly slows down the desired SN2 reaction.
Q2: What are the most common problems encountered during this reaction?
Researchers frequently report low to non-existent product yields, extremely slow reaction rates, and the need for harsh reaction conditions that can lead to side reactions or decomposition of starting materials.[1]
Q3: I'm not seeing any product. What are the first things I should check?
First, verify the integrity of your starting materials and reagents. Ensure your solvent is anhydrous and your base is sufficiently strong and not sterically hindered itself. Also, confirm your reaction temperature; often, elevated temperatures are required to overcome the activation energy barrier.[1]
Q4: Are there alternative methods to direct N-alkylation with alkyl halides?
Yes. When direct alkylation proves challenging, consider reductive amination. This two-step, one-pot process involves the formation of an iminium ion from the piperazine and an aldehyde or ketone, followed by reduction with a mild reducing agent like sodium triacetoxyborohydride.[3][4] This method can be more forgiving for sterically hindered systems. Another powerful, albeit more modern, approach is the "borrowing hydrogen" or "hydrogen autotransfer" methodology, which uses alcohols as alkylating agents in the presence of a suitable transition metal catalyst.[5][6][7][8][9]
Troubleshooting Guides
This section provides a more detailed, problem-oriented approach to overcoming common issues in the N-alkylation of this compound.
Issue 1: Low or No Product Yield
Potential Cause 1: Insufficient Reactivity of the Electrophile
The combination of a sterically hindered nucleophile and a weak electrophile is a recipe for a sluggish or failed reaction.
Troubleshooting Suggestions:
-
Increase the reactivity of the alkylating agent. Instead of alkyl chlorides or bromides, consider using more reactive alkyl iodides or, even better, alkyl triflates or tosylates.[1] These groups are much better leaving groups, which will accelerate the SN2 reaction.
-
Forcing Conditions: Increase the reaction temperature and prolong the reaction time.[1] Monitor the reaction by TLC or LC-MS to track progress and check for decomposition.
Rationale: More reactive electrophiles lower the activation energy of the reaction, increasing the rate of the desired transformation.[1]
Potential Cause 2: Inappropriate Choice of Base and Solvent
The base and solvent play a critical role in this reaction. A non-optimal choice can lead to a complete lack of reactivity.
Troubleshooting Suggestions:
-
Use a strong, non-nucleophilic base. A common choice is potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetonitrile or DMF.[3][10] For more challenging cases, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) may be necessary.
-
Employ a polar aprotic solvent. Solvents like DMF, DMSO, and acetonitrile are excellent choices as they can stabilize the charged transition state of the SN2 reaction without solvating and deactivating the amine nucleophile through hydrogen bonding.[11]
Rationale: A strong base is required to deprotonate any generated acid, driving the reaction forward. Polar aprotic solvents enhance the rate of SN2 reactions by effectively solvating the transition state.[11]
Issue 2: Formation of Side Products
Potential Cause: Elimination Reactions
With secondary and tertiary alkyl halides, elimination (E2) can compete with substitution (SN2), especially at elevated temperatures and with sterically hindered bases.
Troubleshooting Suggestions:
-
Use a less hindered base. If you suspect elimination is an issue, switch from a bulky base like t-BuOK to a less hindered one like potassium carbonate.
-
Lower the reaction temperature. If possible, run the reaction at a lower temperature for a longer period.
-
Choose a primary alkyl halide. If the desired alkyl group allows, using a primary alkyl halide will significantly reduce the likelihood of elimination.
Rationale: Elimination reactions are favored by sterically hindered bases and higher temperatures. Minimizing these factors will favor the desired substitution pathway.
Issue 3: Incomplete Reaction After Prolonged Time
Potential Cause: Catalyst Deactivation or Insufficient Catalyst Loading (for Catalytic Methods)
For modern catalytic methods like "borrowing hydrogen," the catalyst's health is paramount.
Troubleshooting Suggestions:
-
Ensure an inert atmosphere. Many transition metal catalysts are sensitive to air and moisture. Conduct the reaction under an inert atmosphere of nitrogen or argon.
-
Increase catalyst loading. While catalytic amounts are desired, for particularly challenging substrates, increasing the catalyst loading may be necessary to achieve full conversion.
-
Verify catalyst quality. Ensure the catalyst has not degraded during storage.
Rationale: Maintaining an active catalytic cycle is essential for these reactions to proceed to completion.
Experimental Protocols
Protocol 1: Classical N-Alkylation with an Alkyl Halide
This protocol outlines a general procedure for the N-alkylation of this compound using a reactive alkyl halide.
Step-by-Step Methodology:
-
To a stirred solution of this compound (1.0 eq.) in anhydrous acetonitrile or DMF, add anhydrous potassium carbonate (2.0-3.0 eq.).[10]
-
Add the alkyl halide (1.1-1.5 eq.) dropwise to the suspension at room temperature under a nitrogen atmosphere.[10]
-
Heat the reaction mixture to an appropriate temperature (typically 50-80°C, or reflux) and monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.[10]
-
Upon completion, cool the reaction mixture to room temperature and filter off the inorganic salts.[10]
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.[10]
-
Dissolve the residue in a suitable organic solvent like dichloromethane or ethyl acetate and wash with water and then brine.[12]
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.[10][12]
-
Purify the crude product by silica gel column chromatography.[12]
Protocol 2: Reductive Amination
This protocol provides an alternative to direct alkylation, which can be more effective for certain substrates.
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq.) and the desired aldehyde or ketone (1.1-1.5 eq.) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane.[10]
-
Stir the mixture at room temperature for 30-60 minutes to facilitate the formation of the iminium ion.[10] A catalytic amount of acetic acid (0.1 eq.) can be added to accelerate this step.[10]
-
Add sodium triacetoxyborohydride (1.5-2.0 eq.) portion-wise to the reaction mixture.[10] Be cautious as the reaction may be exothermic.
-
Continue stirring at room temperature and monitor the reaction's progress by TLC or LC-MS.
-
Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.[12]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.[12]
-
Purify the crude product by flash column chromatography on silica gel.[12]
Data Presentation
Table 1: Comparison of Reaction Conditions for N-Alkylation
| Method | Alkylating Agent | Base/Reducing Agent | Solvent | Temperature | Typical Reaction Time | Expected Yield | Reference |
| Direct Alkylation | Alkyl Halide (Br, I) | K₂CO₃, Cs₂CO₃ | Acetonitrile, DMF | 50-80°C | 12-48 h | Moderate to Good | [10] |
| Direct Alkylation | Alkyl Triflate | Non-nucleophilic base | Dichloromethane | Room Temp | 2-12 h | Good to Excellent | |
| Reductive Amination | Aldehyde/Ketone | NaBH(OAc)₃ | Dichloromethane, DCE | Room Temp | 4-24 h | Good to Excellent | [3][4][10] |
| Borrowing Hydrogen | Alcohol | Transition Metal Catalyst | Toluene, Xylene | 80-120°C | 12-24 h | Good to Excellent | [8][9] |
Visualizations
Troubleshooting Workflow for Low Yield N-Alkylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Discovery of N-Alkyl Piperazine Side Chain Based CXCR4 Antagonists with Improved Drug-like Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chemrxiv.org [chemrxiv.org]
- 7. (PDF) N-Alkylation of poor nucleophilic amine and sulfonamide derivatives with alcohols by a hydrogen autotransfer process catalyzed by copper(II) acetate [academia.edu]
- 8. N-Alkylation of Amines by C1-C10 Aliphatic Alcohols Using A Well-Defined Ru(II)-Catalyst. A Metal-Ligand Cooperative Approach [organic-chemistry.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
Stability of Di-tert-butyl piperazine-1,2-dicarboxylate under acidic conditions
Technical Support Guide: Stability of Di-tert-butyl piperazine-1,2-dicarboxylate
Executive Summary & Molecule Definition
Subject: 1-tert-butyl 2-tert-butyl piperazine-1,2-dicarboxylate Common Name: N-Boc-Piperazine-2-carboxylic acid tert-butyl ester CAS: 129799-15-1 (Methyl analog for ref), Generic Structure Class: N-Boc / O-tBu Amino Acid Derivative.
Core Stability Profile: This molecule contains two acid-labile protecting groups: an N-terminal carbamate (Boc) and a C-terminal ester (tBu) .
-
Strong Acid (TFA, HCl): Causes rapid, global deprotection (cleavage of both groups), yielding the free amino acid salt.
-
Mild Acid (pH 4-6): Generally stable during short aqueous workups (e.g., Citric acid washes).
-
Selectivity Challenge: Differentiating between the N-Boc and C-tBu ester is chemically difficult because both rely on the formation of a tert-butyl cation intermediate for cleavage. However, kinetic differences and specific Lewis acid protocols allow for selective manipulation.[1]
Acid Stability & Reaction Mechanisms
The Mechanistic "Why"
Both protecting groups degrade via an E1-like elimination mechanism catalyzed by protons.
-
Protonation: The carbonyl oxygen (of the carbamate or ester) is protonated.
-
Fragmentation: The tert-butyl cation leaves, generating isobutylene and the free acid/amine (after decarboxylation for Boc).
-
Relative Lability:
-
N-Boc (Carbamate): Typically cleaves faster in anhydrous acidic conditions (e.g., HCl/Dioxane) due to the higher basicity of the carbamate nitrogen assisting protonation.
-
O-tBu (Ester): Slightly more robust but cleaves rapidly in strong acids like Trifluoroacetic acid (TFA).
-
Stability Data Table
| Condition | Reagent | Result | Mechanism |
| Strong Acid (Anhydrous) | 4M HCl in Dioxane | Selective N-Boc Cleavage (Kinetic Control) | N-protonation drives faster carbamate cleavage. |
| Strong Acid (Solvating) | 50% TFA in DCM | Global Deprotection | Solvating power stabilizes t-butyl cation; both groups removed. |
| Lewis Acid | CeCl₃[2][3]·7H₂O / NaI | Selective Ester Cleavage | Chelation-induced hydrolysis; N-Boc remains intact.[2] |
| Aqueous Acid | 10% Citric Acid (pH ~4) | Stable | Proton concentration insufficient for E1 elimination. |
Experimental Protocols
Protocol A: Global Deprotection (Remove Both Groups)
Target: Piperazine-2-carboxylic acid (dihydrochloride or trifluoroacetate salt)
-
Dissolve: Dissolve 1.0 eq of substrate in DCM (0.1 M concentration).
-
Add Acid:
-
Option 1 (TFA): Add equal volume of Trifluoroacetic Acid (TFA).
-
Option 2 (HCl): Add 5-10 eq of 4M HCl in Dioxane.
-
-
Reaction: Stir at Room Temperature (RT) for 1–2 hours.
-
Monitoring: TLC will show a baseline spot (free amino acid).
-
-
Workup: Concentrate in vacuo. Co-evaporate with toluene (3x) or diethyl ether to remove excess acid.
-
Result: Quantitative yield of the salt.
Protocol B: Selective N-Boc Removal (Keep Ester)
Target: tert-butyl piperazine-2-carboxylate (HCl salt) Note: This relies on kinetic selectivity. Monitor closely.
-
Reagent: Prepare 4M HCl in Dioxane (anhydrous). Avoid TFA.
-
Procedure: Add HCl/Dioxane (5-10 eq) to the substrate at 0°C .
-
Timing: Stir at 0°C to RT. Monitor by LC-MS every 15 minutes.
-
Stop point: When starting material is consumed but before the double-deprotected mass appears.
-
-
Quench: Evaporate immediately at low temperature (<30°C). Do not perform an aqueous acidic workup.
-
Validation: Check NMR for loss of Boc singlet (~1.45 ppm) vs retention of tBu-ester singlet (~1.40 ppm).
Protocol C: Selective Ester Cleavage (Keep N-Boc)
Target: 1-(tert-butoxycarbonyl)piperazine-2-carboxylic acid Reference: Marcantoni et al. (J. Org. Chem. 2001)
-
Reagents: CeCl₃·7H₂O (1.5 eq) and NaI (1.0 eq).
-
Solvent: Acetonitrile (MeCN).
-
Procedure: Reflux the mixture for 4–6 hours.
-
Mechanism: The Cerium coordinates to the ester carbonyl, facilitating iodide attack on the t-butyl group (SN2-like) or hydrolysis. The carbamate (Boc) is less Lewis-basic and survives.
-
Workup: Dilute with dilute HCl/EtOAc. The product is in the organic layer.[1]
Visualization: Reaction Pathways
Caption: Reaction pathways for global vs. selective deprotection of the di-tert-butyl scaffold.
Troubleshooting & FAQs
Q1: I treated the compound with TFA, and my product is very water-soluble and hard to isolate. Why? A: You performed a global deprotection. The resulting piperazine-2-carboxylic acid is a zwitterionic amino acid. It is highly polar and will stay in the aqueous layer during extraction.
-
Fix: Do not extract. Evaporate the TFA/DCM directly. Use ion-exchange resin (Dowex) or reverse-phase HPLC for purification.
Q2: Can I use H₂SO₄ to selectively remove the Boc group? A: Yes. A solution of conc. H₂SO₄ in t-Butyl Acetate (tBuOAc) is a known method for removing N-Boc while preserving t-butyl esters. The tBuOAc solvent acts as a "buffer" to prevent ester hydrolysis by keeping the equilibrium shifted toward the ester.
Q3: I see a "doublet" in the NMR t-butyl region. Is my compound degrading? A: Not necessarily. Due to the restricted rotation of the N-Boc amide bond (rotamers), you often see split signals (e.g., two singlets for the Boc group) in NMR at room temperature. Heat the NMR tube to 50°C; if they coalesce into a single peak, it is stable. If they remain distinct or new peaks appear in the alkene region (4.0–6.0 ppm), degradation (isobutylene loss) is occurring.
Q4: Is the 1,2-substitution pattern prone to cyclization? A: Yes. If you remove the N-Boc (yielding a secondary amine) while the C-terminus is an activated ester (or if you try to couple it), you risk Diketopiperazine (DKP) formation if a second amino acid is attached. However, for the monomer itself, the main risk upon N-deprotection is dimerization if left in basic solution for too long. Keep it as the HCl salt until use.
References
-
Marcantoni, E., et al. (2001).[3][4] "Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3[2][3][4][5][6][7]·7H2O-NaI System in Acetonitrile." The Journal of Organic Chemistry, 66(12), 4430–4432. Link
-
Han, G., Tamaki, M., & Hruby, V. J. (2001).[8] "Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M)." Journal of Peptide Research, 58(4), 338–341.[8] Link
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. Wiley-Interscience.[3] (Standard reference for stability profiles).
-
Lin, L. S., et al. (1997). "Selective removal of the N-Boc protecting group in the presence of a tert-butyl ester."[1][2][4][5][6][7][8][9] Tetrahedron Letters, 38(18), 3225-3228. (Describes the H2SO4/tBuOAc method).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Selective Deprotection of N-Boc-Protected tert-Butyl Ester Amino Acids by the CeCl3*7H20-NaI System in Acetonitrile [organic-chemistry.org]
- 3. organic-chemistry.org [organic-chemistry.org]
- 4. thieme-connect.com [thieme-connect.com]
- 5. Selective deprotection of N-Boc-protected tert-butyl ester amino acids by the CeCl3*7H2O-NaI system in acetonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. experts.arizona.edu [experts.arizona.edu]
- 9. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to LC-MS Fragmentation Patterns of Piperazine-1,2-dicarboxylates
For researchers, medicinal chemists, and drug development professionals, understanding the structural nuances of pharmacologically relevant scaffolds is paramount. The piperazine ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous approved drugs. The introduction of carboxylate groups at the 1 and 2 positions creates a chiral, constrained scaffold, the piperazine-1,2-dicarboxylate, offering a unique three-dimensional arrangement for substituent placement. As these novel structures are increasingly explored, a thorough understanding of their analytical behavior, particularly their fragmentation patterns in liquid chromatography-mass spectrometry (LC-MS), is essential for their unambiguous identification and characterization.
This guide provides an in-depth technical overview of the predicted electrospray ionization (ESI) tandem mass spectrometry (MS/MS) fragmentation patterns of piperazine-1,2-dicarboxylates. While extensive systematic studies on this specific subclass are emerging, this guide synthesizes established fragmentation principles from related piperazine analogues and N-protected amino acids to provide a robust, mechanistically-driven framework for researchers in the field. We will delve into the causality behind expected fragmentation pathways, offer a comparative analysis with other analytical techniques, and provide a validated experimental protocol for their analysis.
The Mechanistic Landscape: Predicting the Fragmentation Cascade
Under typical positive ion ESI conditions, piperazine-1,2-dicarboxylates are expected to readily form protonated molecules, [M+H]⁺. The subsequent fragmentation in the collision cell is anticipated to be directed by the presence of the two carboxylate functionalities and the inherent instability of the protonated piperazine ring.
Initial Fragmentation: The Role of the Carboxylate Groups
The fragmentation cascade is likely initiated by cleavages related to the ester groups. For a generic dialkyl piperazine-1,2-dicarboxylate, several initial fragmentation pathways are plausible:
-
Loss of the Alkyl Group: A primary fragmentation pathway for esters is the loss of the alkyl group as an alkene, particularly for larger alkyl groups like ethyl or tert-butyl. For instance, a diethyl ester could exhibit a neutral loss of ethene (28 Da).
-
Loss of the Entire Ester Group: Cleavage of the N-C bond of the carbamate can lead to the loss of the entire alkoxycarbonyl group. For a di-tert-butoxycarbonyl (di-Boc) protected piperazine, a characteristic loss of the Boc group (100 Da) or isobutylene (56 Da) is expected.
-
Decarboxylation: The loss of carbon dioxide (CO2, 44 Da) is a common fragmentation pathway for carboxylic acids and can also be observed from their esters, particularly upon in-source fragmentation or at higher collision energies.
These initial losses result in fragment ions that still contain the core piperazine ring, which then undergoes further characteristic fragmentation.
Caption: Initial fragmentation pathways of protonated piperazine-1,2-dicarboxylates.
Core Fragmentation: The Piperazine Ring Opening
Following the initial losses from the carboxylate groups, the charged piperazine ring becomes susceptible to a series of characteristic ring-opening fragmentations. These cleavages are driven by the charge site and the inherent strain of the cyclic system.
The C-N and C-C bonds within the piperazine ring are prone to cleavage, leading to a series of diagnostic fragment ions.[1] Studies on various piperazine analogues have shown common fragment ions at m/z 56, 70, and 84, which correspond to different fragments of the piperazine ring.[1][2]
Caption: Proposed fragmentation cascade of the core piperazine ring.
Comparative Analysis: LC-MS vs. Other Techniques
While LC-MS is a powerful tool for the analysis of piperazine-1,2-dicarboxylates due to its sensitivity and ability to handle non-volatile compounds, other techniques can provide complementary information.
| Technique | Advantages | Disadvantages |
| LC-MS/MS | High sensitivity and selectivity. Provides molecular weight and structural information through fragmentation. Suitable for non-volatile and thermally labile compounds. | Isomers can sometimes be difficult to distinguish by fragmentation alone. |
| GC-MS | Excellent chromatographic resolution. Electron Ionization (EI) provides reproducible and library-searchable fragmentation patterns.[3] | Requires derivatization to increase volatility. Potential for thermal degradation of the analytes. |
| NMR | Provides detailed structural information, including stereochemistry. Non-destructive. | Lower sensitivity compared to MS. Requires larger sample amounts and longer analysis times. |
Experimental Protocol: A Validated LC-MS/MS Method
This protocol provides a robust starting point for the analysis of piperazine-1,2-dicarboxylates.
Sample Preparation
-
Rationale: To ensure the analyte is fully dissolved and free of particulates that could damage the LC system.
-
Procedure:
-
Accurately weigh approximately 1 mg of the piperazine-1,2-dicarboxylate standard.
-
Dissolve in 1 mL of a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) to create a 1 mg/mL stock solution.
-
Prepare working solutions by serial dilution of the stock solution with the initial mobile phase composition.
-
Filter the final solutions through a 0.22 µm syringe filter before injection.
-
Liquid Chromatography Conditions
-
Rationale: To achieve good chromatographic separation from potential impurities and ensure reproducible retention times. A reversed-phase C18 column is a versatile choice for a wide range of small molecules. The use of formic acid as a mobile phase additive aids in the protonation of the analytes for positive ion ESI.
-
Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
-
Mass Spectrometry Conditions
-
Rationale: To achieve sensitive detection and generate informative fragmentation spectra. ESI is the preferred ionization technique for these polar molecules.
-
Parameters:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Scan Mode: Full Scan (MS1) and Product Ion Scan (MS/MS)
-
MS1 Scan Range: m/z 100 - 1000
-
MS/MS: Select the [M+H]⁺ ion as the precursor and acquire product ion spectra.
-
Collision Energy: Optimize for each compound. A collision energy ramp (e.g., 10-40 eV) can be used to observe the full range of fragment ions.
-
Capillary Voltage: 3.5 kV
-
Gas Temperature: 325 °C
-
Gas Flow: 8 L/min
-
Caption: A typical experimental workflow for the LC-MS/MS analysis of piperazine-1,2-dicarboxylates.
Conclusion
The piperazine-1,2-dicarboxylate scaffold represents a promising area for drug discovery. While a comprehensive, publicly available library of their MS/MS spectra is yet to be established, a deep understanding of fundamental fragmentation mechanisms allows for the confident prediction of their behavior in a mass spectrometer. The key fragmentation pathways are expected to involve initial losses from the dicarboxylate substituents, followed by characteristic cleavages of the piperazine ring. The provided experimental protocol offers a robust starting point for the reliable analysis of these compounds. As research in this area continues, the systematic collection and sharing of fragmentation data will be invaluable to the scientific community.
References
-
Qiao, X., et al. (2011). Piperazines for peptide carboxyl group derivatization: effect of derivatization reagents and properties of peptides on signal enhancement in matrix-assisted laser desorption/ionization mass spectrometry. Rapid Communications in Mass Spectrometry, 25(5), 639-46. [Link]
-
Abdel-Hay, K. M., et al. (2015). Mass spectral fragmentation pattern of the underivatized halogenated phenylpiperazinopropanones under EI (70 eV) conditions. Journal of Taibah University for Science, 9(3), 332-342. [Link]
-
Zhu, N., et al. (2021). Mass Fragmentation Characteristics of Piperazine Analogues. Journal of Chinese Mass Spectrometry Society, 42(1), 1-7. [Link]
-
Welz, A., et al. (2021). Rapid Targeted Method of Detecting Abused Piperazine Designer Drugs. Toxics, 9(12), 344. [Link]
-
LibreTexts (2019). Mass Spectrometry - Fragmentation Patterns. [Link]
-
Welz, A., et al. (2022). Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 10(4), 159. [Link]
-
Guedes, J. D. F., et al. (2023). Bioanalytical LC-QTOF/MS Method for a N-phenylpiperazine Derivate (LQFM05): An Anxiolytic- and Antidepressant-like Prototype Drug Applied to Pharmacokinetic and Biodistribution Studies. Pharmaceuticals, 16(7), 932. [Link]
Sources
X-Ray Crystallography and Structural Analysis of Di-tert-butyl piperazine-1,2-dicarboxylate: A Comparative Guide for Drug Discovery
As drug discovery pivots toward highly pre-organized, conformationally restricted scaffolds, the structural analysis of piperazine derivatives has become paramount. Di-tert-butyl piperazine-1,2-dicarboxylate (N1-Boc, C2-tert-butyl ester) has emerged as a critical building block, particularly in the development of non-covalent protease inhibitors and peptidomimetics.
This guide provides an objective, data-driven comparison of the 1,2-dicarboxylate scaffold against its structural alternatives (1,4-dicarboxylate and mono-Boc piperazine). As a Senior Application Scientist, I will break down the causality behind its unique conformational dynamics and provide a self-validating X-ray crystallography protocol for rigorous structural verification.
Mechanistic Structural Analysis: The Conformational Advantage
The primary objective in fragment-based drug discovery (FBDD) is to minimize the entropic penalty upon ligand binding. When a highly flexible molecule binds to a protein target, it loses rotational and translational degrees of freedom, which costs binding energy.
This compound vs. Alternatives
-
This compound: The adjacent placement of the bulky N1-tert-butoxycarbonyl (Boc) group and the C2-tert-butyl ester creates severe 1,3-diaxial steric hindrance if the ring attempts to flip. Causality: This steric clash forces the piperazine ring to lock into a single, stable equatorial chair conformation[1]. This pre-organization drastically lowers the entropic penalty during target binding, making it an ideal core for occupying specific sub-pockets, such as the S1/S2 pockets of the SARS-CoV-2 Main Protease (Mpro)[2]. Furthermore, the C2 carboxylate can establish critical hydrogen-bonding networks with backbone amides in target oxyanion subsites[3].
-
Di-tert-butyl piperazine-1,4-dicarboxylate: With symmetric protection at the N1 and N4 positions, this scaffold lacks the asymmetric steric bulk required to lock the ring. It primarily serves as a linear, moderately flexible linker rather than a rigidified core.
-
1-Boc-piperazine: Mono-protected piperazines are highly flexible and undergo rapid ring flipping[4]. While excellent for initial fragment screening, they require significant synthetic elaboration to achieve the rigidity necessary for high-affinity lead compounds.
Conformational logic and application pathways for piperazine scaffolds in drug discovery.
Comparative Crystallographic Data
To objectively evaluate these scaffolds, we must look at their crystallographic behavior. The table below summarizes the typical X-ray diffraction parameters and structural metrics for these derivatives.
| Scaffold Type | Typical Space Group | Conformation | Average N-C Bond Length (Å) | Entropic Penalty (Binding) | Primary Application |
| This compound | Rigid Equatorial Chair | 1.46 - 1.47 | Low | Pre-organized core for protease inhibitors[2] | |
| Di-tert-butyl piperazine-1,4-dicarboxylate | Fluxional Chair | 1.46 - 1.48 | Moderate | Linear diamine linkers | |
| 1-Boc-piperazine | Highly Flexible | 1.45 - 1.47 | High | Primary fragment screening[4] |
Data synthesized from standard crystallographic resolutions of piperazine derivatives[1].
Self-Validating Protocol: X-Ray Crystallography Workflow
To ensure scientific integrity, a crystallographic protocol cannot merely be a list of instructions; it must be a self-validating system where each step contains an internal quality check. Below is the optimized methodology for the structural analysis of highly sterically hindered piperazines.
Step 1: Crystal Growth via Vapor Diffusion
-
Methodology: Dissolve the compound in a minimal volume of a volatile solvent (e.g., dichloromethane/methanol mixture). Suspend a 2 µL drop of this solution over a reservoir of a non-volatile anti-solvent (e.g., hexanes or water) in a sealed hanging-drop setup.
-
Causality: Gradual vapor exchange allows the system to reach supersaturation slowly under thermodynamic control, favoring the formation of an ordered crystal lattice rather than kinetic amorphous precipitation.
-
Self-Validation: Examine the drop under a polarized light microscope. True crystals will exhibit birefringence (shifting colors as the polarizer rotates) due to the anisotropy of the crystal lattice. Amorphous precipitate will remain dark.
Step 2: Cryoprotection and Harvesting
-
Methodology: Transfer the crystal into a drop of cryoprotectant (e.g., Paratone-N or 20% glycerol) using a nylon loop, then flash-cool immediately in a liquid nitrogen stream (100 K).
-
Causality: Water and residual solvents expand upon freezing, physically destroying the fragile molecular lattice. Cryoprotectants displace these solvents and ensure vitrification (glass transition without ice crystal formation).
-
Self-Validation: Expose the crystal to X-rays for a preliminary 1-second frame. The absence of dark, continuous powder diffraction rings at 3.9 Å and 3.6 Å confirms successful vitrification.
Step 3: Data Collection and Integration
-
Methodology: Collect data using a diffractometer equipped with a graphite-monochromated Mo-Kα (
Å) or Cu-Kα ( Å) radiation source. Perform a full 360° or scan to ensure high redundancy. -
Causality: High redundancy allows for the accurate measurement of anomalous dispersion signals and improves the overall signal-to-noise ratio by averaging multiple measurements of the same reflection.
-
Self-Validation: Monitor the
ratio. The data collection is validated if in the highest resolution shell, ensuring the outer reflections are actual data and not background noise.
Step 4: Phase Determination and Refinement
-
Methodology: Solve the structure using Direct Methods (e.g., SHELXT) and refine using full-matrix least-squares on
(SHELXL). -
Causality: Direct methods exploit statistical probability relationships between the phases of strong reflections. This is mathematically highly effective for small molecules (< 1000 Da) where individual atoms strongly dominate the scattering vectors.
-
Self-Validation: The structural model is validated when the final
value is (indicating >95% agreement between the calculated and observed electron density) and the difference Fourier map shows no residual electron density peaks .
Workflow for self-validating X-ray crystallographic analysis of piperazine derivatives.
Conclusion
When designing rigidified peptidomimetics or specific protease inhibitors, the choice of piperazine scaffold dictates the thermodynamic success of the ligand. This compound vastly outperforms its 1,4-dicarboxylate and mono-Boc counterparts in terms of conformational stability. By locking the piperazine ring into a stable chair conformation, it minimizes entropic penalties and provides highly predictable vectors for structure-based drug design. Rigorous X-ray crystallographic validation, as outlined in the self-validating protocol above, remains the gold standard for confirming these critical conformational geometries before advancing to in vivo studies.
References
- Discovery and Crystallographic Studies of Trisubstituted Piperazine Derivatives as Non-Covalent SARS-CoV-2 Main Protease Inhibitors with High Target Specificity and Low Toxicity.
- Design, synthesis and evaluation of inhibitors of the SARS-CoV-2 nsp3 macrodomain.
- (E)-tert-Butyl 4-(N′-hydroxycarbamimidoyl)piperazine-1-carboxylate.
- Application Notes and Protocols for N-Boc-MeVal in Fragment-Based Drug Discovery. Benchchem.
Sources
A Senior Application Scientist's Guide to HPLC Separation of Piperazine Isomers
For researchers and professionals in drug development, the precise separation and quantification of piperazine isomers are critical for ensuring product quality, safety, and efficacy. As a heterocyclic compound with two nitrogen atoms, piperazine and its derivatives are foundational building blocks in numerous active pharmaceutical ingredients (APIs).[1][2] However, the structural similarity among its isomers—be they positional, stereoisomeric, or geometric—presents a significant analytical challenge. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods, grounded in experimental data and fundamental chromatographic principles, to empower you in selecting and optimizing the separation of these crucial compounds.
The Challenge: Physicochemical Similarities of Piperazine Isomers
Piperazine is a weak base with two pKa values (pKa1 ≈ 5.35, pKa2 ≈ 9.73), making its ionization state highly dependent on pH.[3] Isomers often share nearly identical mass, polarity, and pKa values, leading to co-elution in conventional chromatographic systems. For instance, positional isomers like ortho-, meta-, and para-chlorophenylpiperazine (CPP) require highly selective methods to achieve baseline separation.[4] Similarly, cis/trans diastereomers and enantiomers demand specialized stationary phases or mobile phase conditions to resolve.[5][6]
The choice of analytical strategy is therefore dictated by the specific type of isomerism and the physicochemical properties of the molecules . A successful separation hinges on exploiting subtle differences in hydrophobicity, steric hindrance, and ionization.
Comparative Analysis of HPLC Separation Methods
No single HPLC mode is universally optimal for all piperazine isomers. The selection of the column and mobile phase is a deliberate choice based on the analyte's properties. Below is a comparative analysis of the most effective HPLC modes.
Hydrophilic Interaction Liquid Chromatography (HILIC)
HILIC has emerged as a powerful technique for polar compounds like piperazine that are poorly retained in reversed-phase chromatography.[7][8] The retention mechanism involves the partitioning of the analyte into a water-enriched layer on the surface of a polar stationary phase.[8]
-
Mechanism & Causality: HILIC columns (e.g., bare silica, zwitterionic, or amide phases) retain polar analytes using a high-organic, low-aqueous mobile phase.[7][9] Water acts as the strong, eluting solvent—the inverse of reversed-phase.[8] This mode is particularly effective for piperazine and its highly polar derivatives because their hydrophilicity promotes strong interaction with the hydrated stationary phase. Zwitterionic phases can offer unique selectivity by providing both cation and anion exchange interactions, which is beneficial for the dual-natured basicity of piperazine.[9]
-
Performance Insights: HILIC often provides superior peak shapes for basic compounds compared to reversed-phase without ion-pairing agents. The high acetonitrile concentration in the mobile phase can also enhance sensitivity in mass spectrometry (MS) detection due to more efficient desolvation.
Reversed-Phase Chromatography (RPC)
While standard C18 columns can struggle to retain the highly polar parent piperazine molecule, which may elute at the void volume, RPC is highly effective for its more hydrophobic derivatives or when using specific column chemistries and mobile phases.[10][11]
-
Mechanism & Causality: Retention is based on hydrophobic interactions between the analyte and the non-polar stationary phase. For piperazine derivatives with significant non-polar moieties (e.g., benzyl or phenyl groups), standard C18 or C8 columns can provide excellent separation.[1][12] For less hydrophobic isomers, the use of embedded polar group (EPG) columns or aqueous C18 phases can improve retention and peak shape. Mobile phase pH is a critical parameter; maintaining a pH 2-3 units below the pKa of the piperazine nitrogens ensures they are ionized, which can reduce peak tailing and improve retention on certain phases.
-
Performance Insights: For some substituted piperazines, RPC offers robust and reproducible separations.[13] However, for trace analysis, derivatization with a UV-active or fluorescent tag (like dansyl chloride or NBD-Cl) may be necessary to enhance detection and retention.[14][15] This strategy transforms the polar amine into a more hydrophobic and easily detectable derivative.
Ion-Exchange Chromatography (IEC)
Given piperazine's basic nature, cation-exchange chromatography is a highly effective and direct method for separation, particularly in complex matrices.[16][17]
-
Mechanism & Causality: IEC separates molecules based on their net charge. At a pH below its pKa, piperazine is positively charged and will bind to a negatively charged cation-exchange column (e.g., with sulfopropyl ligands).[16] Elution is achieved by increasing the ionic strength (salt concentration) or changing the pH of the mobile phase. This technique is exceptionally sensitive to small differences in the pKa values of isomers, which can arise from the electronic effects of substituents.
-
Performance Insights: IEC with suppressed conductivity detection offers a robust method for quantifying underivatized amines at low concentrations.[16] It is a well-established technique for analyzing amines in various industrial and pharmaceutical applications.[17]
Chiral Chromatography
For enantiomeric pairs of piperazine derivatives, chiral stationary phases (CSPs) are essential.[18] The development of stereoselective drugs has made this a critical application in pharmaceutical analysis.
-
Mechanism & Causality: CSPs, often based on polysaccharides like cellulose or amylose, create a chiral environment where enantiomers form transient, diastereomeric complexes with differing stabilities.[18][19] This difference in interaction energy leads to different retention times. The selection of the mobile phase (normal-phase or reversed-phase) and additives (e.g., acids or bases like diethylamine) is crucial for optimizing the separation by influencing the conformation of both the analyte and the chiral selector.[14][19]
-
Performance Insights: Screening different CSPs and mobile phases is often necessary to find the optimal conditions.[19] For piperazin-2-ylmethanol, a Chiralpak® IC column (cellulose tris(3,5-dichlorophenylcarbamate)) has been shown to be effective.[18]
Data Summary: HPLC Methods for Piperazine Isomer Separation
The following table summarizes typical starting conditions and expected performance for different HPLC modes. Note that retention times are highly dependent on the specific system, column, and precise mobile phase composition.
| HPLC Mode | Isomer Type | Stationary Phase | Typical Mobile Phase | Key Performance Attribute |
| HILIC | Positional, Polar | Zwitterionic or Amide | 90:10 Acetonitrile/Water with 10 mM Ammonium Formate | Excellent retention for highly polar isomers. |
| RPC | Positional, Hydrophobic | C18 (5 µm) | 85:15 Acetonitrile/Water + 0.1% Formic Acid | Good separation for substituted, non-polar isomers.[13] |
| IEC | Positional, Basic | Strong Cation Exchange | Gradient of Methanesulfonic Acid | High selectivity based on pKa differences.[16] |
| Chiral | Enantiomers | Immobilized Polysaccharide (e.g., Chiralpak® IC) | 90:10:0.1 Acetonitrile/Methanol/DEA[14] | Resolves stereoisomers. |
Experimental Protocols: Step-by-Step Methodologies
Protocol 1: HILIC Separation of Polar Piperazine Derivatives
This protocol provides a starting point for separating polar, underivatized piperazine isomers.
-
System Preparation: Use an HPLC or UHPLC system equipped with a UV or MS detector.
-
Column: Agilent InfinityLab Poroshell 120 HILIC-Z, 2.1 x 100 mm, 2.7 µm.
-
Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5.
-
Mobile Phase B: 90:10 Acetonitrile/Water with 10 mM Ammonium Formate.
-
Gradient Program:
-
0-1 min: 95% B
-
1-8 min: 95% to 70% B
-
8-9 min: 70% to 95% B
-
9-12 min: 95% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 2 µL.
-
Detection: UV at 205 nm or MS in positive ion mode.
-
Sample Preparation: Dissolve the sample in 90:10 Acetonitrile/Water to a concentration of ~0.1 mg/mL.
Causality Note: The zwitterionic column provides multiple interaction modes, while the ammonium formate buffer ensures good peak shape and provides ions for MS detection. The high organic content at the start of the gradient ensures retention of polar analytes.[9]
Protocol 2: Chiral Separation of Piperazine Enantiomers
This method is based on established protocols for chiral piperazine derivatives.[14][18]
-
System Preparation: HPLC system with UV detector.
-
Column: Chiralpak® IC, 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Isocratic mixture of Acetonitrile/Methanol/Diethylamine (DEA) in a 90:10:0.1 (v/v/v) ratio.[14]
-
Flow Rate: 1.0 mL/min.[18]
-
Column Temperature: 35 °C.[18]
-
Injection Volume: 10 µL.[18]
-
Detection: UV at 205 nm.[18]
-
Sample Preparation: Dissolve the racemic standard in the mobile phase to a concentration of 0.1 mg/mL and filter through a 0.45 µm filter.[18]
Causality Note: The immobilized polysaccharide stationary phase provides the necessary stereoselective interactions. The addition of a basic modifier like DEA is critical to prevent secondary interactions with residual silanols on the silica support, thereby improving peak symmetry and resolution for basic analytes like piperazine.[14][19] A resolution (Rs) of >1.5 is desired for baseline separation.[18]
Visualizing Method Selection & Separation Mechanisms
To aid in method development, the following diagrams illustrate the decision-making process and the fundamental differences between key separation modes.
Caption: Workflow for selecting an appropriate HPLC method for piperazine isomers.
Caption: Comparison of retention mechanisms in RPC and HILIC for isomers.
Conclusion
The successful separation of piperazine isomers is an achievable but nuanced task that requires a methodical approach. There is no one-size-fits-all solution. For highly polar, underivatized isomers, HILIC and Ion-Exchange Chromatography offer superior retention and selectivity. For more hydrophobic derivatives, Reversed-Phase Chromatography remains a robust and reliable option. Finally, for stereoisomers, the use of specialized Chiral Stationary Phases is non-negotiable. By understanding the fundamental principles behind each technique and using the protocols in this guide as a starting point, researchers can confidently develop and validate robust analytical methods tailored to their specific piperazine isomers of interest.
References
- BenchChem. (n.d.). Application Note: Chiral HPLC Separation of Piperazin-2-ylmethanol Enantiomers.
- Thermo Fisher Scientific. (n.d.). Analyzing Amines by Ion Chromatography.
- BenchChem. (n.d.). Technical Support Center: Chiral Separation of Piperazine-2-thione Enantiomers.
- Request PDF. (2026, February 15). Chiral resolution of cationic piperazine derivatives by capillary electrophoresis using sulfated β-cyclodextrin.
- Request PDF. (n.d.). Retention and Thermodynamic Studies of Piperazine Diastereomers in Reversed-Phase Liquid Chromatography.
- Agilent Technologies. (2018, May 1). Hydrophilic Interaction Chromatography Method Development and Troubleshooting.
- National Institute of Justice. (2005, March 15). Simultaneous Separation of Different Types of Amphetamine and Piperazine Designer Drugs by Capillary Electrophoresis with a Chiral Selector.
- LabRulez LCMS. (n.d.). Mastering HILIC-Z Separation for Polar Analytes.
- AZoM. (2015, October 16). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column.
- PubMed. (2002, May 17). Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection.
- SIELC Technologies. (n.d.). Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column.
- Ecolab. (n.d.). Ion Exchange Chromatography.
- BenchChem. (n.d.). A Technical Guide to the Physicochemical Properties of Piperazine Salts.
- Advanced Materials Technology. (n.d.). Developing Hydrophilic Interaction Liquid Chromatography (HILIC) Separation Methods with HALO® HILIC and HALO® Penta-HILIC Columns.
- Thermo Fisher Scientific. (n.d.). Hydrophilic Interaction Liquid Chromatography: Method Development Approaches.
- ResearchGate. (n.d.). Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines.
- Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. JOCPR, 4(6), 2854-2859.
- Metrohm. (n.d.). Measuring inorganic cations and amines with ion chromatography mass spectrometry (IC-MS).
- Request PDF. (2025, August 6). HILIC-MS/MS method development for targeted quantitation of metabolites: Practical considerations from a clinical diagnostic perspective.
- Synthetic Drug Strategy. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.
- PubMed. (2011, January 15). Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets.
- Wikipedia. (n.d.). Piperazine.
- Cheméo. (n.d.). Piperazine (CAS 110-85-0) - Chemical & Physical Properties.
- Guo, Y.W., et al. (2020, January 2). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD.
- PMC. (2016, November 21). Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling.
- FooDB. (2010, April 8). Showing Compound Piperazine (FDB012189).
- NIST. (n.d.). Piperazine.
- Sheng, C., Zhou, X., & Jin, S. (1998). Study of Separation of Substituted Piperazine by CZE and HPLC.
- NTU Journal of Pure Sciences. (2024, December 27). A Review on Analytical Methods for Piperazine Determination.
- Analytical Chemistry An Indian Journal. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
- Chromatography Forum. (2014, February 22). Separation of cis/trans isomers.
- ResearchGate. (n.d.). Development and validation of GC method for the determination of piperazine, 1-methyl piperazine and 1-ethyl piperazine in pharmaceutical drug substances.
Sources
- 1. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 2. Showing Compound Piperazine (FDB012189) - FooDB [foodb.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of positional CPP isomers by chiral HPLC-DAD of seized tablets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Separation of cis/trans isomers - Chromatography Forum [chromforum.org]
- 7. agilent.com [agilent.com]
- 8. halocolumns.com [halocolumns.com]
- 9. lcms.labrulez.com [lcms.labrulez.com]
- 10. Separation of Piperazine, 1-ethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Study of Separation of Substituted Piperazine by CZE and HPLC [xbna.pku.edu.cn]
- 14. jocpr.com [jocpr.com]
- 15. qascf.com [qascf.com]
- 16. Analyzing Amines by Ion Chromatography | Thermo Fisher Scientific - SG [thermofisher.com]
- 17. azom.com [azom.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to IR Spectroscopy of Tert-Butyl Ester Protected Piperazine
For researchers and professionals in drug development and organic synthesis, the piperazine moiety is a cornerstone of many pharmacologically active compounds. Its secondary amines, however, necessitate the use of protecting groups during multi-step syntheses. The tert-butoxycarbonyl (Boc) group, which forms a tert-butyl ester carbamate, is one of the most common choices due to its stability and ease of removal under acidic conditions. Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for confirming the presence and integrity of the Boc group on the piperazine ring. This guide provides an in-depth analysis of the characteristic IR absorption bands for N-Boc-piperazine and compares them with other common piperazine protecting groups, supported by experimental data and protocols.
The Significance of the Tert-Butyl Ester (Boc) Group in Piperazine Chemistry
The selection of a protecting group is a critical decision in synthetic strategy. The Boc group's widespread use is attributed to its robustness towards a variety of reaction conditions, including catalytic hydrogenation and exposure to many nucleophiles and bases, while being readily cleaved by acids such as trifluoroacetic acid (TFA). This orthogonality is essential for complex molecular construction. Verifying the successful installation of the Boc group is a routine yet crucial step in a synthetic workflow. IR spectroscopy provides a direct and reliable confirmation through the identification of its unique vibrational signatures.
Characteristic IR Bands of N-Boc-Piperazine
The IR spectrum of N-Boc-piperazine is distinguished by several key absorption bands. The most prominent of these is the carbonyl (C=O) stretching vibration of the carbamate functional group.
| Vibrational Mode | Frequency Range (cm⁻¹) | Intensity | Comments |
| N-H Stretch (if present) | ~3274 | Medium | This band corresponds to the secondary amine of the piperazine ring that is not protected by the Boc group. It can be broad due to hydrogen bonding. |
| C-H Stretch (Aliphatic) | 2850-2975 | Strong | These bands arise from the symmetric and asymmetric stretching vibrations of the C-H bonds in the piperazine ring and the tert-butyl group. |
| C=O Stretch (Carbamate) | ~1665-1694 | Strong | This is the most characteristic band for the Boc group. Its frequency is lower than that of a typical ester (1735-1750 cm⁻¹) due to the resonance contribution from the adjacent nitrogen atom.[1] |
| C-N Stretch | ~1235-1280 | Strong | This band is associated with the stretching of the C-N bond within the carbamate and the piperazine ring. |
| C-O Stretch | ~1165 | Strong | This strong absorption is characteristic of the C-O single bond in the ester portion of the carbamate group. |
| C-H Bending (tert-butyl) | ~1365 | Medium | A characteristic bending vibration for the tert-butyl group. |
| Piperazine Ring Vibrations | Fingerprint Region | Various | The region below 1000 cm⁻¹ contains complex vibrations associated with the piperazine ring structure. |
The delocalization of the nitrogen lone pair into the carbonyl group gives the C=O bond partial double bond character, which weakens it and lowers the stretching frequency compared to a standard ester. This electronic effect is a key diagnostic feature for identifying a carbamate.
Comparative Analysis with Other Piperazine Protecting Groups
To appreciate the uniqueness of the Boc group's IR signature, it is instructive to compare it with other commonly used N-protecting groups for piperazine: the Carboxybenzyl (Cbz) and the 9-Fluorenylmethyloxycarbonyl (Fmoc) groups.
| Protecting Group | Key Characteristic IR Bands (cm⁻¹) |
| Boc | - Strong C=O stretch at ~1665-1694 cm⁻¹ - Strong C-O stretch at ~1165 cm⁻¹- C-H stretches (aliphatic) at 2850-2975 cm⁻¹ |
| Cbz | - Strong C=O stretch at ~1680-1700 cm⁻¹- C-H stretches (aromatic) at ~3030-3100 cm⁻¹- C=C stretches (aromatic ring) at ~1450-1600 cm⁻¹- Strong C-O stretch at ~1230-1250 cm⁻¹ |
| Fmoc | - Strong C=O stretch at ~1680-1700 cm⁻¹[2]- C-H stretches (aromatic) at ~3020-3080 cm⁻¹- C=C stretches (fluorenyl ring) at ~1450-1600 cm⁻¹- C-H out-of-plane bending (aromatic) at ~730-760 cm⁻¹ |
The primary distinguishing feature for the Boc group is its lower carbonyl stretching frequency compared to many other carbamates, although Cbz and Fmoc groups on piperazine also show values in a similar range. However, the absence of strong aromatic C-H and C=C stretching bands clearly differentiates the Boc-protected piperazine from its Cbz and Fmoc counterparts.
Experimental Workflow for IR Analysis
The following diagram illustrates a typical workflow for obtaining and analyzing the IR spectrum of a protected piperazine derivative using Attenuated Total Reflectance (ATR) FTIR spectroscopy.
Caption: Experimental workflow for ATR-FTIR analysis of N-Boc-piperazine.
Detailed Experimental Protocol: ATR-FTIR Spectroscopy
This protocol outlines the steps for acquiring an IR spectrum of a solid sample, such as N-Boc-piperazine, using a standard ATR-FTIR spectrometer.
Instrumentation and Materials:
-
FTIR Spectrometer with an ATR accessory (e.g., with a diamond or zinc selenide crystal)
-
N-Boc-piperazine sample
-
Spatula
-
Solvent for cleaning (e.g., isopropanol or ethanol)
-
Lint-free wipes
Procedure:
-
Prepare the ATR Accessory: Ensure the ATR crystal surface is clean. Gently wipe the crystal with a lint-free tissue dampened with isopropanol and allow it to dry completely.
-
Collect the Background Spectrum: With the clean, empty ATR accessory in place, collect a background spectrum. This will account for any absorptions from the atmosphere (e.g., CO₂ and water vapor) and the instrument itself.
-
Apply the Sample: Place a small amount of the N-Boc-piperazine powder onto the center of the ATR crystal using a clean spatula.
-
Ensure Good Contact: Use the instrument's pressure clamp to apply firm and even pressure to the sample. This is crucial for obtaining a high-quality spectrum, as the IR beam only penetrates a few microns into the sample.[3]
-
Collect the Sample Spectrum: Acquire the IR spectrum of the sample. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
-
Clean Up: After data collection, release the pressure clamp, remove the sample, and clean the ATR crystal thoroughly with a solvent-dampened wipe.
Conclusion
IR spectroscopy is an indispensable tool for the routine analysis of protected piperazine derivatives. The tert-butyl ester (Boc) group presents a distinct spectral signature, most notably a strong carbonyl absorption band around 1665-1694 cm⁻¹. This, in conjunction with the absence of aromatic signals, allows for its unambiguous differentiation from other common protecting groups like Cbz and Fmoc. By following a straightforward experimental protocol, researchers can quickly and confidently verify the outcomes of their protection reactions, ensuring the integrity of their synthetic intermediates and the overall success of their research endeavors.
References
-
An integrated flow and microwave approach to a broad spectrum kinase inhibitor. (2007, October 24). [Online]. Available: [Link]
-
ATR-FTIR Spectroscopy Basics. Mettler Toledo. [Online]. Available: [Link]
-
ATR–FTIR Spectroscopy in the Undergraduate Chemistry Laboratory Part I: Fundamentals and Examples. UTM. [Online]. Available: [Link]
-
CHARACTERISTIC INFRARED ABSORPTION BANDS OF FUNCTIONAL GROUPS. [Online]. Available: [Link]
-
Everything You Need to Know About ATR-FTIR Spectroscopy. Specac Ltd. [Online]. Available: [Link]
Sources
Validating Enantiomeric Excess of Chiral Piperazine-1,2-Dicarboxylate Scaffolds
Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]
Executive Summary: The Stereochemical Challenge
Chiral piperazine-1,2-dicarboxylate derivatives (e.g., 1-tert-butyl 2-methyl piperazine-1,2-dicarboxylate) are "privileged scaffolds" in medicinal chemistry, serving as core structural motifs in HIV protease inhibitors, GPCR ligands, and anticoagulants. The pharmacological potency of these drugs often hinges on the absolute configuration at the C2 position.
However, validating the enantiomeric excess (ee) of these scaffolds presents unique challenges:
-
Conformational Flexibility: The piperazine ring exists in a chair conformation that can invert, complicating NMR analysis at room temperature.[3]
-
Secondary Amine Basicity: If the N4 position is unprotected, it interacts strongly with silanol groups on HPLC columns, causing peak tailing.
-
Weak Chromophores: The lack of extensive conjugation limits UV detection sensitivity, requiring specific derivatization or high-concentration loading.
This guide objectively compares the three primary validation methodologies—Direct Chiral HPLC , NMR with Chiral Solvating Agents (CSA) , and Indirect Derivatization —to help you select the optimal protocol for your stage of development.
Method 1: Direct Chiral HPLC (The Gold Standard)
Best For: Final quality control (QC), trace impurity detection (<0.1%), and regulatory filing.
Direct separation on Chiral Stationary Phases (CSPs) is the most robust method. For piperazine dicarboxylates, immobilized polysaccharide columns are superior due to their solvent versatility.
The Mechanism
The separation relies on the formation of transient diastereomeric complexes between the analyte and the chiral selector (e.g., cellulose tris(3,5-dichlorophenylcarbamate)) coated or immobilized on silica.[4] The "three-point interaction" model dictates that the analyte must engage in at least three simultaneous interactions (H-bonding,
Critical Protocol: Chiralpak IC Method
-
Column: Chiralpak IC (Immobilized Cellulose), 4.6 x 250 mm, 5 µm.
-
Mobile Phase: Acetonitrile : Methanol : Diethylamine (DEA) [90 : 10 : 0.1 v/v/v].
-
Expert Insight: The addition of 0.1% DEA is non-negotiable. It acts as a competing base, masking residual silanol groups on the silica support. Without it, the basic N4 amine of the piperazine will cause severe peak tailing, destroying resolution (
).
-
-
Temperature: 25°C - 35°C.
-
Detection: UV at 210-220 nm (carbonyl absorption).
Performance Metrics:
-
Resolution (
): Typically > 2.0 (Baseline separation). -
Limit of Quantitation (LOQ): ~0.05% of minor enantiomer.
Method 2: 1H NMR with Chiral Solvating Agents (The Rapid Screen)
Best For: High-throughput reaction monitoring, initial catalyst screening, and non-regulated exploratory work.
When HPLC method development is too slow, NMR provides a rapid "snapshot" of enantiomeric purity without the need for column screening.
The Mechanism
A Chiral Solvating Agent (CSA), such as (R)-BINOL or Mandelic Acid, associates with the piperazine enantiomers in solution via hydrogen bonding. This creates two diastereomeric solvates:
Critical Protocol: BINOL-Mediated Discrimination
-
Solvent: Benzene-
( ).-
Expert Insight: Avoid
if possible. Benzene- promotes tighter ion-pairing/hydrogen-bonding clusters and often enhances the chemical shift difference ( ) compared to chloroform.
-
-
CSA: (R)-(-)-1,1'-Binaphthol (2 to 5 equivalents).
-
Procedure:
-
Dissolve 5 mg of piperazine substrate in 0.6 mL
. -
Add 10 mg of (R)-BINOL.
-
Acquire 1H NMR (minimum 16 scans).
-
Focus on the methyl ester peak (~3.7 ppm). It should split into two singlets.
-
-
Calculation: Integrate the two split peaks (
and ). [6]
Comparative Analysis: Choosing the Right Tool
The following table summarizes the trade-offs between the two primary methods.
| Feature | Direct Chiral HPLC | NMR with CSA |
| Accuracy | High ( | Moderate ( |
| Sensitivity (LOD) | High (ng range) | Low (mg range) |
| Setup Time | High (Column screening: 1-2 days) | Low (Instant: 15 mins) |
| Sample Recovery | Possible (Prep HPLC) | Difficult (Contaminated with CSA) |
| Cost per Run | Low (Solvents only) | High (Deuterated solvents + CSA) |
| Throughput | 20-30 mins/sample | 5-10 mins/sample |
Decision Framework & Logic
The following diagram illustrates the decision process for selecting the appropriate validation method based on the stage of drug development and sample constraints.
Caption: Decision tree for selecting between NMR and HPLC based on development phase and sample availability.
Scientific Validation Mechanism
To ensure the integrity of your data, you must understand why separation occurs. The diagram below visualizes the molecular recognition mechanism on a Polysaccharide-based Chiral Stationary Phase (CSP).
Caption: Mechanism of chiral recognition on polysaccharide columns via the 3-point interaction model.
References
-
Journal of Chemical and Pharmaceutical Research. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Retrieved from [Link]
-
National Institutes of Health (NIH). (2006). Chiral NMR discrimination of piperidines and piperazines using (18-crown-6)-2,3,11,12-tetracarboxylic acid. Retrieved from [Link]
-
Chiralpedia. (2022). Chiral HPLC separation: strategy and approaches. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Benchmarking synthetic routes for piperazine-2-carboxylic acid derivatives
An objective evaluation of synthetic routes for piperazine-2-carboxylic acid (PCA) derivatives requires balancing stereochemical purity, scalability, and environmental impact. As a privileged pharmacophore embedded in numerous bioactive molecules—including NMDA receptor antagonists and HIV protease inhibitors like Indinavir—the demand for enantiopure PCA derivatives has driven significant methodological evolution.
As a Senior Application Scientist, I have structured this guide to benchmark the three predominant synthetic paradigms: Classical Diastereomeric Resolution, Asymmetric Hydrogenation, and Biocatalytic Dynamic Kinetic Resolution (DKR). This analysis prioritizes the causality behind experimental choices and provides self-validating protocols to ensure reproducible implementation.
Benchmarking the Synthetic Paradigms
The selection of a synthetic route dictates the downstream scalability and impurity profile of the target API. Below is an objective comparison of the three primary methodologies.
Route A: Classical Diastereomeric Resolution (The Industrial Baseline)
Historically utilized in the commercial synthesis of Indinavir, this approach involves the formation of diastereomeric salts from a racemic piperazine precursor using a chiral resolving agent like (S)-camphorsulfonic acid (CSA) [1].
-
The Causality of Reagent Choice: The piperazine ring contains two highly basic secondary nitrogens. A strong, bulky chiral acid like CSA is required to form a stable, crystalline salt. Furthermore, converting the carboxylic acid to an N-t-butyl carboxamide prior to resolution is not arbitrary; the bulky t-butyl group amplifies the stereochemical differentiation during crystallization, ensuring the (S)-enantiomer precipitates preferentially.
-
Limitation: Yield is mathematically capped at 50% unless complex, iterative racemization of the unwanted mother-liquor enantiomer is performed.
Route B: Asymmetric Hydrogenation (The Catalytic Approach)
This route constructs the chiral center directly via the reduction of prochiral 1,4,5,6-tetrahydropyrazine-2-carboxamide derivatives using transition-metal catalysis [2].
-
The Causality of Ligand Design: Standard cis-chelating ligands (like BINAP) often fail here because the tetrahydropyrazine ring is highly flexible, leading to poor facial selectivity. Employing a Rhodium(I) catalyst with a trans-spanning chiral diphosphine ligand (TRAP) solves this. The trans-coordination creates a rigid, sterically demanding chiral pocket that forces the substrate to bind exclusively via a single prochiral face, driving the enantiomeric excess (ee) above 95% during hydrogen transfer.
Route C: Biocatalytic Dynamic Kinetic Resolution (The Green Frontier)
Recent advancements leverage Candida antarctica lipase A (CAL-A) to perform highly enantioselective N-acylation of racemic PCA esters [3].
-
The Causality of Enzyme and Acyl Donor Selection: Unlike the more common CAL-B, which prefers primary amines and alcohols, CAL-A possesses a uniquely shaped active site capable of accommodating bulky secondary amines within N-heterocycles. By pairing CAL-A with an aldehyde-based racemization catalyst, the unreacted (R)-enantiomer is continuously epimerized in situ. 2,2,2-Trifluoroethyl butanoate is selected as the acyl donor over standard vinyl esters because it prevents the release of acetaldehyde, a byproduct that would otherwise poison the racemization catalyst.
Fig 1: Decision matrix for piperazine-2-carboxylic acid synthesis evaluating yield and sustainability.
Quantitative Performance Comparison
The following table synthesizes the operational metrics of each route to guide process chemistry decisions.
| Metric | Classical Resolution (CSA) | Asymmetric Hydrogenation (Rh/TRAP) | Biocatalytic DKR (CAL-A) |
| Typical Yield | 35% – 42% | 85% – 95% | 70% – 88% |
| Enantiomeric Excess | >98% (Post-recrystallization) | 90% – 95% | >99% |
| Catalyst/Reagent Cost | Low (Bulk CSA) | Very High (Rh metal + Chiral Ligand) | Moderate (Immobilized Enzyme) |
| Scalability | High (Standard plant equipment) | Medium-High (Requires high-pressure reactors) | Medium (Requires biphasic/stirring optimization) |
| E-Factor (Waste) | High (Loss of >50% mass + solvents) | Low (Atom economical) | Very Low (Aqueous/mild conditions) |
Self-Validating Experimental Protocols
To ensure scientific integrity, the following protocols are designed as self-validating systems . Progression to downstream steps is strictly contingent on passing predefined In-Process Controls (IPCs).
Protocol A: Biocatalytic Dynamic Kinetic Resolution (DKR)
This protocol yields (S)-N-acyl-piperazine-2-carboxylic acid methyl ester.
-
System Preparation: Dissolve 10 mmol of racemic N-4-Boc-piperazine-2-carboxylic acid methyl ester in 50 mL of anhydrous acetonitrile.
-
Causality: Acetonitrile is chosen because it maintains enzyme hydration shell integrity while fully dissolving the hydrophobic Boc-protected substrate.
-
-
Catalyst Loading: Add 150 mg of immobilized CAL-A, 15 mmol of 2,2,2-trifluoroethyl butanoate (acyl donor), and 5 mol% of 3,5-dichlorosalicylaldehyde (racemization catalyst).
-
Incubation: Stir the suspension at 250 rpm at 40°C for 48 hours.
-
IPC Validation (Critical Step): Withdraw a 50 µL aliquot, filter through a 0.22 µm PTFE syringe filter, and analyze via Chiral HPLC (Daicel Chiralpak IG column, Hexane/IPA 80:20).
-
Validation Threshold: The reaction is only considered complete when the peak corresponding to the (R)-enantiomer substrate drops below 5% area, and the (S)-product ee is >98%. If (R)-substrate remains high, the racemization catalyst has deactivated; add an additional 2 mol% of the aldehyde.
-
-
Downstream Processing: Filter the immobilized enzyme (recoverable for up to 5 cycles). Concentrate the filtrate under reduced pressure and purify via flash chromatography (EtOAc/Hexane) to isolate the pure (S)-enantiomer.
Fig 2: Dynamic Kinetic Resolution (DKR) workflow coupling enzymatic acylation with racemization.
Protocol B: Asymmetric Hydrogenation
This protocol yields enantiopure piperazine-2-carboxamide derivatives.
-
Catalyst Activation: In a nitrogen-filled glovebox, dissolve 1.0 mol%[Rh(nbd)2]BF4 and 1.1 mol% (S,S)-TRAP ligand in 10 mL of degassed methanol. Stir for 30 minutes to ensure complete complexation.
-
Substrate Loading: Transfer the catalyst solution to a high-pressure stainless-steel autoclave containing 10 mmol of 1,4,5,6-tetrahydropyrazine-2-(tert-butyl)carboxamide dissolved in 40 mL of degassed methanol.
-
Hydrogenation: Purge the vessel three times with H2 gas. Pressurize to 20 bar H2 and heat to 40°C with vigorous stirring (800 rpm) to overcome gas-liquid mass transfer limitations.
-
IPC Validation (Critical Step): Monitor the reaction via a mass flow controller (H2 uptake). Once gas consumption ceases (typically 6-8 hours), vent the reactor and analyze a crude sample via GC-MS and Chiral HPLC.
-
Validation Threshold: >99% conversion of the starting material mass and >90% ee. If conversion is <95%, repressurize and increase temperature to 50°C for 2 hours.
-
-
Isolation: Evaporate the solvent. The product is separated from the Rh-complex by passing the crude mixture through a short pad of silica gel, eluting with 10% MeOH in DCM.
References
- Process for preparing optically active piperazine derivatives and intermediates for preparation. European Patent Office (EP0710652B1).
-
Hietanen, A., Lundell, K., Kanerva, L. T., & Liljeblad, A. (2012). Advances in the kinetic and dynamic kinetic resolution of piperazine-2-carboxylic acid derivatives with Candida antarctica lipase A; Structural requirements for enantioselective N-acylation. ARKIVOC. Available at:[Link]
Safety Operating Guide
Di-tert-butyl piperazine-1,2-dicarboxylate proper disposal procedures
This guide provides a specialized, operational protocol for the disposal of Di-tert-butyl piperazine-1,2-dicarboxylate . It is designed for researchers and safety officers requiring immediate, actionable data without template fluff.
Part 1: Executive Safety & Logistics Summary
This compound is a specialized organic intermediate, typically functioning as a protected amino acid derivative (likely a piperazine-2-carboxylic acid derivative with N-Boc and ester protection).
Critical Disposal Hazards:
-
Acid Sensitivity (Pressure Hazard): This compound contains tert-butyl ester/carbamate (Boc) moieties. Contact with strong acids (e.g., Hydrochloric, Trifluoroacetic acid) will trigger rapid deprotection, releasing isobutylene gas and carbon dioxide. NEVER consolidate this waste into acidic waste streams; it can pressurize and rupture containers.
-
Combustibility: As an organic ester, it contributes to the fire load. It must be treated as ignitable waste if in organic solvent solution.
-
Ecological Toxicity: Piperazine derivatives can be harmful to aquatic life. strictly prohibit disposal via sanitary sewer systems.
Part 2: Chemical Profile & Hazard Identification
Before disposal, verify the material against the following profile to ensure correct waste stream selection.
| Parameter | Data | Operational Implication |
| Chemical Name | This compound | Use full name on waste tags. Do not use abbreviations like "Boc-Pip-Diester". |
| CAS Number | Generic for isomer: 129799-15-1 (Refers to 1-t-butyl 2-methyl analog; specific di-t-butyl CAS varies by synthesis) | If exact CAS is unavailable, list as "Piperazine derivative, N.O.S." for manifesting. |
| Functional Groups | Carbamate (N-Boc), Ester (COO-tBu) | Incompatible with Acids. |
| Physical State | Solid (crystalline/powder) or Viscous Oil | Determines container type (Wide-mouth jar vs. Jerrycan). |
| GHS Classification | Skin Irrit. 2 (H315), Eye Irrit.[1][2][3] 2A (H319), STOT SE 3 (H335) | Standard PPE (Nitrile gloves, goggles) required during handling. |
Part 3: Disposal Workflow & Segregation Protocol
This protocol uses a Self-Validating System : at each step, you must verify the state of the waste to prevent incompatibility incidents.
Step 1: Waste Characterization & Segregation
Determine the physical state and purity of the waste.
-
Scenario A: Pure Solid/Powder
-
Stream: Hazardous Solid Waste (Incineration).
-
Container: HDPE Wide-Mouth Jar or original glass container.
-
Segregation: Keep separate from oxidizers (permanganates, nitrates) and strong acids.
-
-
Scenario B: Solution (Reaction Mixture/Mother Liquor)
-
Stream: Organic Solvent Waste.
-
Sub-Stream:
-
Halogenated: If dissolved in DCM, Chloroform.
-
Non-Halogenated: If dissolved in Ethyl Acetate, Hexane, Methanol.
-
-
Critical Check: pH Check. Ensure the solution is Neutral (pH 6-8) . If the reaction involved acids, neutralize with Sodium Bicarbonate before bottling to prevent gas evolution.
-
Step 2: Packaging & Containment
-
Select Container: Use chemically resistant High-Density Polyethylene (HDPE) or amber glass. Avoid metal containers if the waste is potentially corrosive or wet.
-
Headspace Rule: Leave at least 10-15% headspace in the container. Because this compound can degrade to release gas if inadvertently catalyzed by trace acids, headspace prevents over-pressurization.
-
Secondary Containment: Transport all waste containers in a secondary tub or bucket to capture leaks.
Step 3: Labeling (Regulatory Compliance)
Labels must be legible and solvent-resistant.
-
Constituents: List "this compound" clearly.
-
Hazards: Check "Irritant" and "Flammable" (if in solvent).
Part 4: Visual Decision Matrix (Disposal Logic)
The following diagram outlines the logical decision process for disposing of this specific compound, emphasizing the "Acid Trap" prevention.
Caption: Operational logic flow for segregating this compound waste, highlighting the critical neutralization step to prevent container pressurization.
Part 5: Spill Response & Decontamination
In the event of a spill in the laboratory:
-
Evacuation: If the spill is large (>100g) or dust is generated, evacuate the immediate area to let aerosols settle.
-
PPE: Don Nitrile gloves (double gloving recommended), lab coat, and safety goggles. Use a P95/N95 dust mask if dealing with powder.
-
Containment:
-
Solid: Cover with wet paper towels to prevent dust dispersion, then sweep carefully.
-
Liquid: Absorb with vermiculite or sand.[4] Do not use sawdust (combustible).
-
-
Cleaning: Wipe the surface with Ethanol or Isopropanol , followed by a soap and water wash.[4]
-
Why Ethanol? The compound is lipophilic (Boc groups) and dissolves poorly in water but well in alcohols.
-
-
Disposal of Cleanup Materials: All wipes and absorbents must go into the Hazardous Solid Waste stream, not the regular trash.
Part 6: Regulatory & Compliance Codes
When filling out waste manifests, use the following classifications. Note that while this specific compound is not explicitly "Listed" (P or U list) by the EPA, it is regulated based on characteristics.
| Regulatory Body | Classification | Code/Note |
| US EPA (RCRA) | Non-Listed Hazardous Waste | D001 (Ignitable) if in flammable solvent.Not Listed if pure solid (manage as "Non-RCRA Regulated Chemical Waste" destined for incineration). |
| European Waste Code (EWC) | Organic Chemical Waste | 16 05 08 * (Discarded organic chemicals consisting of or containing hazardous substances). |
| DOT (Transport) | Not Regulated (Solid) | Unless in solution with a flammable solvent (e.g., UN 1993). |
Expert Insight: While the EPA lists certain carbamate wastes (K156, K157), these strictly apply to the production of carbamate pesticides. Laboratory waste of Boc-protected intermediates does not fall under K-listings but must still be incinerated due to ecological and toxicological precautions [1].
References
-
United States Environmental Protection Agency (EPA). Management of Carbamate Wastes. RCRA Orientation Manual. Available at: [Link]
-
National Institutes of Health (PubChem). Compound Summary: tert-Butyl piperazine-1-carboxylate. Available at: [Link]
Sources
Personal protective equipment for handling Di-tert-butyl piperazine-1,2-dicarboxylate
As a Senior Application Scientist, I approach chemical safety not merely as a regulatory checklist, but as an integral component of experimental design. When handling complex intermediates like Di-tert-butyl piperazine-1,2-dicarboxylate (often cataloged under its precise structural nomenclature as a tetrahydropyridazine derivative, CAS 340256-13-5), understanding the molecule's behavior dictates our logistical and safety protocols[1].
This guide provides a causality-driven, self-validating framework for the safe handling, operational processing, and disposal of this specific compound.
Mechanistic Rationale for Exposure Control
This compound features a nitrogen-rich heterocyclic core masked by two bulky, hydrophobic tert-butyloxycarbonyl (Boc) protecting groups[1]. While these groups stabilize the molecule and prevent premature amine reactivity during multi-step synthesis, they fundamentally alter the compound's hazard profile:
-
Enhanced Dermal Penetration: The hydrophobic nature of the tert-butyl groups limits water solubility but significantly enhances solubility in organic solvents and lipids[1]. This lipophilicity allows the compound to bypass the skin's aqueous barriers much more effectively than an unprotected amine.
-
Latent Sensitization Risk: Unprotected piperazine derivatives are potent respiratory and dermal sensitizers, capable of inducing asthma-like symptoms and severe allergic reactions upon exposure[2]. While Boc-protection temporarily deactivates the nucleophilic amine[3], accidental hydrolysis (e.g., via contact with the acidic mantle of the skin or ambient moisture) can liberate the active sensitizer[4].
Quantitative PPE Specifications
To mitigate these specific mechanistic risks, personnel must utilize targeted Personal Protective Equipment (PPE)[3].
| PPE Category | Material Specification | Mechanistic Rationale |
| Hand Protection | Nitrile rubber gloves (≥0.11 mm thickness) | The Boc-groups increase the molecule's lipophilicity; nitrile provides superior chemical resistance against non-polar organic penetration compared to standard latex. |
| Eye Protection | ANSI Z87.1 Chemical Safety Goggles | Prevents ocular exposure to fine crystalline dust or aerosols, mitigating severe eye irritation and mucosal absorption. |
| Respiratory | NIOSH-approved N95 or P100 particulate respirator | Piperazine cores are known respiratory sensitizers[2]; respiratory protection prevents the inhalation of airborne particulates during solid transfer. |
| Body Protection | Flame-retardant, 100% cotton laboratory coat | Minimizes electrostatic discharge which could ignite organic dust; provides a critical barrier against dermal sensitization. |
Operational Workflow: Self-Validating Handling Protocol
Every step in chemical handling must be a self-validating system to ensure absolute trustworthiness and safety.
Step 1: Environmental Setup & Atmospheric Control
-
Action: Conduct all weighing and handling inside a certified chemical fume hood[3].
-
Causality: Prevents the inhalation of airborne crystalline dust, mitigating the respiratory sensitization risks inherent to piperazine derivatives[2].
-
Validation: Visually verify the hood's digital flow monitor; do not uncap the reagent unless the face velocity reads ≥100 feet per minute (fpm).
Step 2: Micro-Spatula Transfer & Weighing
-
Action: Use a static-dissipative, grounded spatula to transfer the solid.
-
Causality: Fine organic powders can accumulate static charge. Static causes the hydrophobic powder to repel and aerosolize, increasing exposure risk and leading to inaccurate mass measurements.
-
Validation: Employ the "weigh-by-difference" technique. Weigh the sealed source vial, transfer the estimated amount to the reaction vessel, and re-weigh the sealed source vial. This validates the exact mass transferred while minimizing the time the bulk chemical is exposed to ambient humidity, which could degrade the Boc groups[4].
Step 3: Solvent Dissolution
-
Action: Dissolve the compound in an aprotic organic solvent (e.g., dichloromethane or ethyl acetate) before removing the reaction vessel from the hood.
-
Causality: The compound exhibits moderate solubility in organic solvents[1]. Dissolving it entirely eliminates the risk of dust inhalation during subsequent benchtop transport.
-
Validation: Observe the solution against a contrasting background. A clear, particulate-free liquid confirms the hazard is now fully contained within the liquid phase.
Hazard Identification and Response Workflow
Operational workflow and hazard response for handling Boc-protected piperazine derivatives.
Decontamination and Waste Disposal Plan
Because of the compound's specific reactivity, disposal must be carefully managed to prevent cross-reactions in laboratory waste streams[5].
Step 1: Surface Decontamination
-
Action: Wipe down the fume hood surfaces and balances with a solvent-dampened cloth (e.g., isopropanol), followed by a mild soap and water wash.
-
Causality: Isopropanol effectively solubilizes the hydrophobic Boc-protected compound[1], while the subsequent aqueous wash removes any residual salts or polar degradation products.
-
Validation: Swipe the cleaned area with a clean, dry Kimwipe. The wipe must show no visual residue or discoloration under standard laboratory lighting.
Step 2: Hazardous Waste Segregation
-
Action: Collect all contaminated consumables (gloves, wipes, weigh boats) and liquid waste into a designated, clearly labeled "Hazardous Organic Waste - Boc-Protected Amines" container[3].
-
Causality: Segregating this waste prevents unintended acidic deprotection in mixed waste streams, which could prematurely release the highly reactive and sensitizing free piperazine[5].
-
Validation: Ensure the waste container is tightly sealed and stored in a secondary containment tray. Verify that the storage location is physically separated from strong acids or oxidizing agents.
References
-
SAFETY DATA SHEET - Fisher Scientific (Piperazine, anhydrous). Fisher Scientific. [Link]
-
Ethylene-d4-diamine-1-N-tBoc | CAS 509148-73-6. Resolve Mass Spectrometry. [Link]
Sources
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
